Frovatriptan
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQPHWEGNHMSK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023080 | |
| Record name | Frovatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Frovatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.23e-01 g/L | |
| Record name | Frovatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Frovatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
158747-02-5 | |
| Record name | Frovatriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158747-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Frovatriptan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158747025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frovatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Frovatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FROVATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H82Q2D5WA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FROVATRIPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7363 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Frovatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Frovatriptan's Mechanism of Action at 5-HT1B/1D Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frovatriptan is a second-generation triptan, a class of drugs that has become a cornerstone in the acute treatment of migraine.[1][2][3][4] Its therapeutic efficacy is rooted in its selective agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with these receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
The antimigraine effect of this compound is primarily attributed to three distinct pharmacological actions:
-
Cranial Vasoconstriction: this compound is a potent stimulator of contraction in cranial arteries, such as the human basilar and middle meningeal arteries.[6][7][8] This action is mediated by agonist activity at 5-HT1B receptors located on the smooth muscle cells of these vessels, counteracting the excessive vasodilation associated with migraine attacks.[7]
-
Inhibition of Neuropeptide Release: By activating presynaptic 5-HT1D receptors on trigeminal nerve endings, this compound inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP). This dampens neurogenic inflammation, a key contributor to migraine pain.
-
Inhibition of Nociceptive Transmission: this compound is also thought to act on 5-HT1B/1D receptors in the brainstem, directly inhibiting the transmission of pain signals in the trigeminal nucleus caudalis.
This compound exhibits a high affinity for both 5-HT1B and 5-HT1D receptors and acts as a potent, full agonist.[5] A distinguishing feature of this compound is its long terminal elimination half-life of approximately 25-26 hours, which may contribute to a lower incidence of migraine recurrence compared to other triptans.[1][9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining this compound's interaction with human 5-HT1B and 5-HT1D receptors.
| Receptor Subtype | Binding Affinity (pKi) | Reference Compound |
| 5-HT1B | 7.98 | Not Specified |
| 5-HT1D | 8.36 | Not Specified |
| Receptor Subtype | Potency (pEC50) | Functional Assay | Efficacy (Emax) |
| 5-HT1B | 7.98 | cAMP Assay | Full Agonist |
| 5-HT1D | 8.36 | cAMP Assay | Full Agonist |
Note: pKi and pEC50 values are presented as the negative logarithm of the molar concentration.
Signaling Pathways
Upon binding to 5-HT1B and 5-HT1D receptors, this compound initiates a cascade of intracellular events. These receptors are coupled to inhibitory G-proteins of the Gi/o family.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with 5-HT1B/1D receptors.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the 5-HT1B and 5-HT1D receptors.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B or 5-HT1D receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or a non-labeled 5-HT ligand (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of a fixed concentration of [3H]-Serotonin (radioligand).
-
50 µL of the membrane preparation (5-20 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the retained radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by this compound, providing an indication of its potency and efficacy.
References
- 1. This compound succinate, a 5-HT1B/1D receptor agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sumatriptan is a potent vasoconstrictor of human dural arteries via a 5-HT1-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
Frovatriptan chemical structure and synthesis pathways
An In-depth Technical Guide to the Chemical Structure and Synthesis Pathways of Frovatriptan
Introduction
This compound is a selective serotonin (B10506) (5-HT) receptor agonist belonging to the triptan class of drugs, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[1][2][3] It is primarily used for the acute treatment of migraine headaches.[1] Developed by Vernalis, its chemical structure is notably distinct from other triptans, featuring a tetrahydrocarbazole core.[1] This guide provides a detailed examination of this compound's chemical properties and explores its principal synthesis pathways, offering valuable insights for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is chemically designated as (+)-(R)-3-Methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole.[1] The active pharmaceutical ingredient is typically supplied as this compound succinate (B1194679) monohydrate, a white to off-white powder soluble in water.[2][4]
Key Chemical Identifiers:
-
IUPAC Name: (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide[3]
-
Molar Mass: 243.310 g·mol−1[1]
The core of the this compound molecule is a tricyclic tetrahydrocarbazole system. The stereochemistry at the C3 position is of the (R)-configuration, which is crucial for its pharmacological activity.
Caption: Chemical structure and key identifiers of this compound.
Synthesis Pathways
The synthesis of this compound, particularly its enantiomerically pure (R)-form, involves multi-step chemical processes. The most common strategies employ a Fischer indole (B1671886) synthesis to construct the core tetrahydrocarbazole ring system, followed by chiral resolution or asymmetric synthesis to obtain the desired enantiomer.
Pathway I: Fischer Indole Synthesis and Chiral Resolution
A prevalent industrial synthesis route involves the construction of the racemic tetrahydrocarbazole core, followed by resolution to isolate the (R)-enantiomer. A key patent outlines this approach, which can be broken down into several stages.
Caption: Overview of a synthetic route to this compound via Fischer indole synthesis.
Experimental Protocol: Step 6 - Nitrile Hydrolysis
This protocol is adapted from patent literature describing the conversion of the cyano intermediate to the final carboxamide.[5][6]
-
Reaction Setup: The optically pure (R)-(+)-3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole L-pyroglutamic acid salt is treated with a boron-trifluoride-acetic acid complex.
-
Reaction Conditions: The mixture is stirred, and the progress of the reaction is monitored by a suitable chromatographic technique (e.g., HPLC).
-
Work-up: Upon completion, the reaction mixture is carefully basified with a sodium hydroxide (B78521) solution.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as n-butanol.
-
Isolation: The combined organic layers are concentrated to yield the crude this compound free base.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to achieve high chemical and optical purity (>99.8%).[5]
Quantitative Data Summary for Pathway I
| Step | Product | Reagents/Conditions | Yield | Purity | Reference |
| 1 | 3-Benzyloxy-6-cyano-tetrahydrocarbazole | Acetic Acid, Reflux | Not specified | Column Chromatography | [5] |
| 5 | (R)-enantiomer salt | L-pyroglutamic acid | Not specified | >99.5% optical purity | [5] |
| 6 | This compound Base | BF₃-AcOH, NaOH work-up | Low yield reported due to side products | >99.8% (after purification) | [5] |
| Salt Formation | This compound Succinate | Succinic acid, Methanol/Water | 91% | >99.9% chemical & optical | [5] |
Pathway II: Chemoenzymatic Asymmetric Synthesis
To overcome challenges associated with chiral resolution, such as the loss of 50% of the material, chemoenzymatic methods have been developed. These routes introduce chirality early in the synthesis using enzymes, leading to a more efficient process.
Caption: Chemoenzymatic route for the asymmetric synthesis of this compound.
Experimental Protocol: Step 1 - Fischer Indolization
This protocol is based on a described chemoenzymatic synthesis route.[7]
-
Reaction Setup: 4-hydroxycyclohexanone (1 equivalent) and 4-hydrazinobenzonitrile hydrochloride (1 equivalent) are combined in acetic acid.
-
Reaction Conditions: The mixture is heated under the influence of tosic acid. This initially forms an acetate (B1210297) intermediate.
-
Deacetylation: To obtain the desired alcohol, potassium carbonate (K₂CO₃) is added, and the reaction is heated to 45 °C in a 1:1 mixture of water and methanol.
-
Isolation: After the reaction is complete, the product, racemic 3-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile, is isolated.
Quantitative Data Summary for Pathway II
| Step | Product | Reagents/Conditions | Yield | Purity | Reference |
| 1 | (±)-3-Hydroxy-tetrahydrocarbazole | TsOH, AcOH; then K₂CO₃, MeOH/H₂O | 70% | Not specified | [7] |
| 2 | (S)-3-Hydroxy-tetrahydrocarbazole | Candida antarctica lipase B | Not specified | >99% enantiomeric purity | [7] |
Conclusion
The synthesis of this compound is a complex process that highlights key transformations in modern medicinal chemistry. While classical routes relying on Fischer indole synthesis followed by chiral resolution are established for large-scale production, they can be inefficient due to the resolution step. Newer chemoenzymatic strategies offer a more elegant and efficient alternative by establishing the critical stereocenter early in the synthesis with high enantioselectivity. The choice of synthetic pathway in a drug development setting will ultimately depend on factors such as cost, scalability, and regulatory considerations. This guide provides a foundational understanding of these synthetic approaches, equipping researchers with the core knowledge needed for further investigation and process optimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frova (this compound Succinate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. WO2010122343A1 - A process for the preparation of this compound and this compound succinate and their synthetic intermediates - Google Patents [patents.google.com]
- 6. WO2012147020A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Frovatriptan's Preclinical Pharmacokinetics: A Deep Dive into its Long Half-Life
An In-depth Technical Guide for Drug Development Professionals
Introduction
Frovatriptan is a second-generation 5-hydroxytryptamine (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[1][2] It is clinically approved for the acute management of migraine with or without aura.[1] A key distinguishing feature of this compound within the triptan class is its remarkably long terminal elimination half-life, which is approximately 26 hours in humans.[1][2][3] This characteristic is believed to contribute to a lower incidence of migraine recurrence compared to other triptans.[2][4] Understanding the preclinical pharmacokinetic (PK) profile of this compound is essential for researchers and drug development professionals to contextualize its clinical behavior and explore its therapeutic potential further. This technical guide provides a comprehensive overview of the pharmacokinetics and long half-life of this compound in key preclinical models, detailing experimental methodologies and metabolic pathways.
Pharmacokinetic Profile in Preclinical Models
Preclinical studies in various animal models have been instrumental in elucidating the pharmacokinetic properties of this compound. While comprehensive datasets for all parameters across multiple species are not always publicly available in a consolidated format, the following tables summarize key findings derived from regulatory documents and pharmacology reviews. These studies established the foundational understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Notes |
| Bioavailability | ~37% | Oral | Reflects first-pass metabolism.[5] |
| Metabolism | Hepatic | Primarily via Cytochrome P450 (CYP) 1A2.[6][7] | |
| Toxicity Studies | Doses up to 1000 mg/kg/day | Oral | Developmental toxicity observed at doses significantly higher than the maximum recommended human dose (MRHD).[8][9] |
| Fetal Effects | Fetotoxic at high doses | Oral | Observed in rats, with renal effects like dilated ureters and hydronephrosis.[7][8] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Route of Administration | Notes |
| Bioavailability | ~58% | Oral | Higher bioavailability compared to rats and humans.[5] |
| Cardiovascular Effects | Selective constriction of carotid vascular bed | Intravenous | No significant effect on blood pressure or coronary resistance was observed in anesthetized dogs.[10] |
Table 3: General Preclinical Pharmacokinetic Characteristics
| Parameter | Value/Observation | Species |
| Plasma Protein Binding | Low (~15%) | General/In Vitro |
| Blood Cell Binding | Moderate (~60%), Reversible | General/In Vitro |
| Blood to Plasma Ratio | ~2:1 at equilibrium | General/In Vitro |
| Metabolizing Enzyme | Primarily CYP1A2 | In Vitro (Human/Rat) |
| MAO Substrate | No | In Vitro |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment of pharmacokinetic properties. Below are representative methodologies for conducting preclinical PK studies of this compound.
Animal Models and Dosing
-
Species Selection: Common models for initial PK screening include rats (e.g., Wistar or Sprague-Dawley) and dogs (e.g., Beagle), as they are well-characterized for metabolic and physiological comparisons to humans.[11][12] Rabbits have also been used in preclinical studies.[5]
-
Animal Husbandry: Animals should be acclimatized for 3-5 days before the experiment in a controlled environment (temperature, humidity, light/dark cycle) with free access to standard chow and water.[11]
-
Dose Formulation: For intravenous (IV) administration, this compound succinate (B1194679) is typically dissolved in a sterile isotonic solution, such as saline or a buffered solution.[13] For oral (PO) administration, the compound can be dissolved or suspended in an appropriate vehicle like water, saline, or a methylcellulose (B11928114) solution.
-
Administration:
-
Intravenous (IV): Administered typically via a tail vein (in rats) or cephalic vein (in dogs) to determine intrinsic parameters like clearance and volume of distribution, and to calculate absolute bioavailability.[12][13]
-
Oral (PO): Administered via gavage to assess oral absorption and bioavailability.[12]
-
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.[12] For rats, this is often done via the tail vein or a cannulated vessel. Common time points might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[14]
-
Sample Processing: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored frozen (e.g., at -80°C) until analysis.[12][14]
Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method due to its high sensitivity and specificity.[15]
-
Sample Preparation: A protein precipitation method is commonly used. A small volume of plasma (e.g., 100 µL) is mixed with a precipitating agent like acetonitrile (B52724), which contains an internal standard (e.g., a deuterated version of this compound like this compound-d3 or another triptan like naratriptan).[15][16] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is transferred for injection into the LC-MS/MS system.[16]
-
Chromatographic Separation:
-
Column: A reverse-phase C8 or C18 column (e.g., ACE-C8, 50x2.1 mm, 3 µm) is used for separation.[15]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile and/or methanol).[15][16]
-
Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.[14][16]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.[14]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For this compound, a common transition is m/z 244.1 → 213.1.[15]
-
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[17][18]
Visualizations: Workflows and Pathways
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical PK study, from initial planning to final data analysis.[11][12][19]
Caption: Workflow for a typical preclinical pharmacokinetic study.
Metabolic Pathway of this compound
This compound undergoes hepatic metabolism, primarily mediated by the CYP1A2 isoenzyme. It is not a substrate for monoamine oxidase (MAO).[6][7] This metabolic profile contributes to its low potential for certain drug-drug interactions.[6]
Caption: Primary metabolic pathway of this compound via CYP1A2.
Mechanism of Action at the 5-HT Receptor
The therapeutic effect of this compound is derived from its agonist activity at 5-HT1B and 5-HT1D receptors, which leads to the alleviation of migraine symptoms.[1]
Caption: this compound's mechanism of action as a 5-HT1B/1D agonist.
Discussion and Conclusion
The preclinical pharmacokinetic profile of this compound provides critical insights into its unique clinical characteristics, most notably its long half-life of approximately 26 hours.[3] Studies in rats and dogs have confirmed that the drug is orally bioavailable, albeit with significant first-pass metabolism, a common feature for this class of drugs.[5] The primary involvement of CYP1A2 in its metabolism, rather than MAO, distinguishes it from some other triptans and reduces the likelihood of interactions with MAO inhibitors.[6]
The low plasma protein binding (~15%) and moderate, reversible binding to red blood cells (~60%) suggest that a substantial fraction of the drug is available for distribution to target tissues and for elimination.[1][6][7] The combination of hepatic metabolism and renal clearance provides two effective pathways for elimination.[3][6]
References
- 1. This compound: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a review of drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. endodocuments.com [endodocuments.com]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. This compound | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 12. admescope.com [admescope.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Study of this compound Succinate Tablet After Single and Multiple Oral Doses in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wisdomlib.org [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
The Genesis and Evolution of Frovatriptan: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Frovatriptan, a second-generation triptan, represents a significant advancement in the acute treatment of migraine, particularly for patients experiencing prolonged or recurrent attacks, such as those associated with menstruation. Developed by Vernalis from a compound licensed by GlaxoSmithKline, this compound's unique pharmacokinetic profile, characterized by a remarkably long terminal half-life, distinguishes it from other members of its class. This technical guide provides an in-depth exploration of the discovery, preclinical development, and clinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflow.
Discovery and Rationale
The development of this compound emerged from the established understanding of the role of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the pathophysiology of migraine. The "triptan" class of drugs was designed to selectively target 5-HT1B and 5-HT1D receptors, which are implicated in the cranial vasodilation and neurogenic inflammation characteristic of migraine attacks. This compound was first described in the scientific literature in 1997 and received its first US approval in 2001.[1]
Chemical Synthesis
The chemical synthesis of this compound, (R)-(+)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, has been described in several patents. One common synthetic route involves a multi-step process starting from 4-aminobenzamide, which undergoes diazotization followed by a reduction and subsequent Fischer indole (B1671886) synthesis with a protected 4-aminocyclohexanone (B1277472) derivative. Chiral resolution is then performed to isolate the desired (R)-enantiomer.
A chemoenzymatic approach has also been developed, utilizing lipases and oxidoreductases to produce enantiopure synthetic intermediates, offering a more environmentally friendly and efficient manufacturing process.[2]
Preclinical Development
The preclinical evaluation of this compound was designed to characterize its pharmacological profile, selectivity, and mechanism of action, providing the foundational data for its progression into clinical trials.
Receptor Binding and Functional Activity
Radioligand binding assays were crucial in determining this compound's affinity for various serotonin receptor subtypes. These studies revealed a high affinity for the target 5-HT1B and 5-HT1D receptors.
Table 1: Receptor Binding Affinity (pKi) of this compound and Other Triptans [3]
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-ht1E | 5-HT1F | 5-HT2A | 5-HT2C | 5-HT7 |
| This compound | 6.5 | 8.6 | 8.4 | 5.9 | 7.1 | 5.3 | 5.1 | 6.8 |
| Sumatriptan | 6.9 | 7.6 | 8.1 | 6.9 | 8.3 | <5 | <5 | 6.0 |
| Naratriptan | 7.1 | 8.0 | 8.4 | 6.7 | 8.5 | 5.8 | <5 | 6.2 |
| Rizatriptan | 6.4 | 7.7 | 8.2 | 6.8 | 8.5 | <5 | <5 | 5.8 |
| Zolmitriptan | 7.0 | 8.2 | 8.5 | 7.0 | 8.4 | 5.9 | 6.0 | 6.1 |
| Eletriptan | 7.2 | 8.0 | 8.4 | 7.4 | 8.2 | 6.3 | 6.5 | 7.1 |
| Almotriptan | 7.1 | 7.8 | 8.4 | 6.5 | 8.3 | <5 | <5 | 6.1 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher values indicate greater binding affinity.
A representative protocol for determining receptor binding affinity is as follows:
-
Membrane Preparation: Membranes from cells stably expressing the human recombinant 5-HT receptor subtypes are prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Binding Reaction: The assay is typically performed in a 96-well plate format. To each well, the following are added:
-
Receptor membrane preparation.
-
A specific radioligand for the receptor of interest (e.g., [3H]-5-HT).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (the concentration of the drug that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro and In Vivo Pharmacological Studies
In vitro studies using isolated human arteries demonstrated that this compound is a potent agonist at human cloned 5-HT1B and 5-HT1D receptors. Notably, these studies also revealed a lower threshold for the constriction of cerebral vasculature compared to coronary arteries, suggesting a degree of cerebroselectivity.
In vivo studies in anesthetized dogs showed that intravenous administration of this compound had no measurable effect on cardiac function or blood pressure.[4]
-
Tissue Preparation: Segments of human cerebral and coronary arteries are obtained and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Measurement: The arterial rings are connected to isometric force transducers to record changes in tension.
-
Drug Administration: After an equilibration period, cumulative concentration-response curves are generated by the stepwise addition of this compound to the organ baths.
-
Data Analysis: The contractile responses are measured and expressed as a percentage of the maximum contraction induced by a reference agonist (e.g., potassium chloride). EC50 values (the concentration of the drug that produces 50% of the maximal response) and Emax (maximal response) are calculated.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect through agonism at 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi/o family of G-proteins.[5][6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal activity and vascular tone through several mechanisms:
-
Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of dilated cranial blood vessels leads to their constriction.
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP).
-
Inhibition of Nociceptive Transmission: this compound may also act on 5-HT1B/1D receptors in the brainstem, inhibiting the transmission of pain signals in the trigeminal nucleus caudalis.
Clinical Development
The clinical development program for this compound was designed to establish its safety, tolerability, pharmacokinetics, and efficacy in the acute treatment of migraine.
Phase I: Safety and Pharmacokinetics in Healthy Volunteers
Phase I studies are typically conducted in a small number of healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of a new drug.
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose design is employed.
-
Participants: Healthy male and female volunteers meeting specific inclusion and exclusion criteria.
-
Dosing:
-
Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of this compound at escalating dose levels (e.g., 2.5 mg, 5 mg, 10 mg) or placebo.[7]
-
Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple doses of this compound or placebo over a defined period (e.g., 2.5 mg twice daily for 7 days).[7]
-
-
Assessments:
-
Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics: Serial blood samples are collected at predefined time points to determine plasma concentrations of this compound and its metabolites. Key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated.
-
-
Data Analysis: Safety data are summarized descriptively. Pharmacokinetic parameters are analyzed using non-compartmental methods.
Table 2: Key Pharmacokinetic Parameters of this compound (2.5 mg oral dose)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 2 - 4 hours | [8] |
| t1/2 (Terminal Half-life) | ~26 hours | [8] |
| Absolute Bioavailability | 20% (males), 30% (females) | [8] |
| Protein Binding | ~15% | [8] |
| Metabolism | Primarily by CYP1A2 | [8] |
| Excretion | Urine (32%) and Feces (62%) | [8] |
Phase II: Dose-Ranging and Efficacy in Migraine Patients
Phase II studies are conducted in a larger group of patients with migraine to determine the optimal dose and to obtain preliminary evidence of efficacy.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group design.[9][10]
-
Participants: Adult patients with a history of migraine with or without aura, as defined by the International Headache Society (IHS) criteria.
-
Dosing: Patients are randomized to receive a single oral dose of this compound at various dose levels (e.g., 0.5 mg, 1 mg, 2.5 mg, 5 mg, 10 mg, 20 mg, 40 mg) or placebo to treat a single moderate to severe migraine attack.[9][10]
-
Primary Efficacy Endpoint: The proportion of patients with headache response (reduction from moderate or severe to mild or no pain) at 2 hours post-dose.
-
Secondary Efficacy Endpoints: Headache response at other time points (e.g., 4 hours), pain-free rates, relief of associated symptoms (nausea, photophobia, phonophobia), and use of rescue medication.
-
Safety Assessments: Monitoring of adverse events.
-
Data Analysis: Efficacy endpoints are compared between the different this compound dose groups and placebo using appropriate statistical methods (e.g., chi-square test).
The dose-ranging studies for this compound identified 2.5 mg as the optimal dose, providing the best balance of efficacy and tolerability.[9][10]
Phase III: Confirmatory Efficacy and Safety Trials
Phase III trials are large-scale, pivotal studies designed to confirm the efficacy and safety of the selected dose in a broader patient population.
-
Study Design: Three large, randomized, double-blind, placebo-controlled, parallel-group trials were conducted.[11]
-
Participants: A total of 2,676 patients with a diagnosis of migraine according to IHS criteria.[11]
-
Dosing: Patients were randomized to receive a single oral dose of this compound 2.5 mg or placebo to treat a moderate to severe migraine attack.
-
Primary Efficacy Endpoint: Headache response at 2 hours post-dose.
-
Key Secondary Endpoints: Headache response at 4 hours, pain-free rates, sustained pain-free, and headache recurrence within 24 hours.
-
Safety Assessments: Comprehensive monitoring of adverse events.
Table 3: Summary of Efficacy Results from Phase III Acute Migraine Trials [11]
| Endpoint | This compound 2.5 mg | Placebo | p-value |
| Headache Response at 2 hours | 37-46% | 21-27% | < 0.001 |
| Headache Response at 4 hours | 56-65% | 31-38% | < 0.001 |
| Headache Recurrence (24 hours) | 10-25% | - | - |
Specialized Trials: Menstrual Migraine Prevention
Given its long half-life, this compound was investigated for the short-term prevention of menstrually associated migraine (MAM).
-
Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study.[3][12]
-
Participants: 546 women with a history of MAM.[3]
-
Dosing: Patients treated three consecutive perimenstrual periods (PMPs) with one of three regimens in a randomized order:
-
Placebo for 6 days.
-
This compound 2.5 mg once daily for 6 days.
-
This compound 2.5 mg twice daily for 6 days. Treatment was initiated 2 days before the anticipated onset of the MAM headache.
-
-
Primary Efficacy Endpoint: Incidence of MAM during the 6-day PMP.
-
Secondary Endpoints: Severity and duration of MAM, and use of rescue medication.
Table 4: Efficacy in the Prevention of Menstrually Associated Migraine [3]
| Treatment Group | Incidence of MAM |
| Placebo | 67% |
| This compound 2.5 mg once daily | 52% |
| This compound 2.5 mg twice daily | 41% |
Conclusion
The discovery and development of this compound have provided a valuable therapeutic option for individuals suffering from migraine. Its distinct pharmacological and pharmacokinetic profile, particularly its long half-life, offers a unique advantage in managing long-duration migraines and preventing predictable attacks like those associated with menstruation. The comprehensive preclinical and clinical development program has rigorously established its efficacy and safety, solidifying its place in the armamentarium of migraine treatments. Further research may continue to explore the full potential of this compound's unique properties in different migraine patient populations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Study of this compound Succinate Tablet After Single and Multiple Oral Doses in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Vernalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose range-finding studies with this compound in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for the acute treatment of migraine: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical efficacy of this compound: placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized trial of this compound for the intermittent prevention of menstrual migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of Frovatriptan in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the pharmacodynamics of frovatriptan, focusing on its interactions within the central nervous system (CNS). This compound is a second-generation triptan, a class of drugs that are 5-hydroxytryptamine (5-HT) receptor agonists, primarily used for the acute treatment of migraine.[1] Its unique pharmacological profile, particularly its long half-life, offers distinct therapeutic implications. This document synthesizes quantitative data, details relevant experimental methodologies, and visualizes key pathways to offer a comprehensive resource for the scientific community.
Core Pharmacodynamics: Mechanism of Action
This compound's therapeutic efficacy in migraine is primarily attributed to its potent and selective agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors.[2][3] The activation of these receptors is believed to mitigate migraine attacks through a multi-faceted mechanism involving both peripheral and central actions.
The three principal proposed mechanisms are:
-
Cranial Vasoconstriction: this compound acts on 5-HT1B receptors located on the smooth muscle of dilated intracranial and extracerebral blood vessels, causing them to constrict. This counteracts the vasodilation that is a hallmark of the pain phase of a migraine attack.
-
Peripheral Neuronal Inhibition: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory and vasodilating neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP). This action reduces neurogenic inflammation in the dura mater.
-
Central Neuronal Inhibition: this compound is thought to cross the blood-brain barrier and act on 5-HT1B/1D receptors within the brainstem, specifically in the trigeminal nucleus caudalis (TNC). This central action leads to the inhibition of nociceptive neurotransmission, effectively reducing the transmission of pain signals from the trigeminal system to higher brain centers.
This compound is noted for having the highest potency for the 5-HT1B receptor within the triptan class.[2] Preclinical studies have also suggested that this compound is cerebro-selective, which may contribute to its favorable tolerability profile.[2]
Data Presentation: Quantitative Pharmacology
The following tables summarize the quantitative data regarding this compound's binding affinity and functional potency at various 5-HT receptor subtypes, with comparative data for other triptans where available.
Table 2.1: Comparative Receptor Binding Affinities (pKi) of Triptans at Human 5-HT Receptors
| Triptan | 5-HT1B | 5-HT1D | 5-HT1A | 5-HT1F | 5-HT7 |
| This compound | 8.6 | 8.4 | 7.3 | 7.0 | 6.7 |
| Sumatriptan | 7.0 - 7.5 | 7.7 - 8.2 | 5.0 - 6.0 | 7.7 - 8.4 | < 5.0 |
| Zolmitriptan | 7.7 - 8.5 | 7.8 - 8.7 | 7.7 | 8.0 | 6.0 |
| Naratriptan | 8.0 | 8.4 | 7.2 | 8.3 | 6.2 |
| Rizatriptan | 7.7 - 8.2 | 7.5 - 8.1 | 6.4 | 6.3 | 5.5 |
| Eletriptan | 8.0 - 8.4 | 8.2 - 8.6 | 7.1 | 8.2 | 7.4 |
| Almotriptan | 7.6 | 7.5 | 6.2 | 7.2 | 6.0 |
pKi = -log(Ki). A higher pKi value indicates a higher binding affinity. Data compiled from multiple sources.[4] Absolute values may vary between studies based on experimental conditions.
Table 2.2: Functional Potency (pEC50) of this compound
| Assay | Receptor Target | Tissue/System | pEC50 |
| Contraction Assay | 5-HT1B-like | Rabbit Basilar Artery | 7.2 ± 0.1 |
pEC50 = -log(EC50). A higher pEC50 value indicates greater potency. The EC50 is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
This section details the generalized methodologies for key experiments used to characterize the pharmacodynamics of triptans like this compound.
Radioligand Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for human 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation:
-
Cells (e.g., HEK293 or CHO) stably expressing the human recombinant 5-HT receptor subtype of interest are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added: the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-5-CT for 5-HT1D), and varying concentrations of the unlabeled test compound (this compound).
-
"Total binding" is determined in wells with only the radioligand and membranes. "Non-specific binding" is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the dried filters, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assessment of Neuronal Activity in the Trigeminal Nucleus Caudalis (TNC) via c-fos Expression
This in vivo experiment assesses the ability of a drug to inhibit neuronal activation in a key pain-processing region of the brainstem.
Objective: To determine if this compound can inhibit the activation of second-order neurons in the TNC following stimulation of the trigeminal system.
Methodology:
-
Animal Model:
-
Adult male Sprague-Dawley rats are used. The animals are anesthetized for the duration of the procedure.
-
-
Trigeminal System Stimulation:
-
Neuronal activation in the TNC is induced by a noxious stimulus. This can be achieved by:
-
Electrical Stimulation: Direct electrical stimulation of the trigeminal ganglion.[5] A stimulating electrode is stereotactically implanted, and a current is applied (e.g., 1.0 mA, 5 ms (B15284909) pulses at 5 Hz for 10 minutes).[5]
-
Chemical Stimulation: Injection of an inflammatory or algesic substance (e.g., formalin, capsaicin, or autologous blood) into a region innervated by the trigeminal nerve, such as the cisterna magna or the vibrissal pad.
-
-
-
Drug Administration:
-
Animals are pre-treated with either this compound (intravenously or subcutaneously) or a vehicle control at a specified time before the trigeminal stimulation.
-
-
Tissue Processing:
-
Approximately 2 hours after stimulation, the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
The brainstem is dissected, post-fixed, and cryoprotected (e.g., in a 20-30% sucrose (B13894) solution).
-
Frozen sections of the medulla, containing the TNC, are cut on a cryostat.
-
-
Immunohistochemistry for c-fos:
-
The tissue sections are washed and incubated with a primary antibody specific for the c-Fos protein.
-
After washing, the sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
The c-Fos protein is visualized by adding a chromogen substrate (e.g., diaminobenzidine - DAB), which produces a brown precipitate at the site of the antibody complex.
-
-
Quantification and Analysis:
-
The number of c-Fos-immunoreactive nuclei in specific laminae (typically I and II) of the TNC is counted under a microscope.
-
The number of c-Fos positive cells in the this compound-treated group is compared to the vehicle-treated control group to determine the extent of inhibition.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound's pharmacodynamics.
Signaling Pathway of this compound at the 5-HT1B/1D Receptor
Caption: this compound's agonism at 5-HT1B/1D receptors inhibits adenylyl cyclase, reducing cAMP.
Experimental Workflow for Assessing TNC Neuronal Inhibition
Caption: Workflow for evaluating this compound's effect on c-Fos expression in the TNC.
Logical Relationship of this compound's Actions in Migraine
Caption: this compound's multi-target mechanism of action leading to migraine relief.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. c-Fos induction in the brainstem following electrical stimulation of the trigeminal ganglion of chronically mandibular nerve-transected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Frovatriptan's High Affinity for Serotonin Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frovatriptan, a second-generation triptan, is a highly effective acute treatment for migraine, distinguished by its high affinity and selectivity for the serotonin (B10506) 5-HT1B and 5-HT1D receptor subtypes. This technical guide delves into the molecular underpinnings of this high affinity, providing a comprehensive overview of its structure-activity relationship, binding interactions, and the experimental methodologies used to elucidate its pharmacological profile. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as a resource for researchers in pharmacology, medicinal chemistry, and drug development.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The pathophysiology of migraine is complex but is understood to involve the dilation of cranial blood vessels and the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1][2] Triptans, as selective 5-HT1B/1D receptor agonists, are a cornerstone of acute migraine therapy.[3][4] this compound stands out within this class due to its unique pharmacokinetic and pharmacodynamic properties, including a notably high affinity for the 5-HT1B receptor and a long half-life.[5][6] This guide explores the molecular factors contributing to this compound's potent and selective interaction with its target receptors.
This compound's Affinity and Functional Potency for Serotonin Receptors
The therapeutic efficacy of this compound is rooted in its high binding affinity (Ki) and functional potency (EC50) at 5-HT1B and 5-HT1D receptors. Quantitative data from various in vitro studies are summarized below, comparing this compound to other commonly used triptans.
Table 1: Comparative Binding Affinities (pKi) of Triptans for Human 5-HT Receptor Subtypes
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT7 |
| This compound | 7.3 | 8.6 | 8.4 | <6.0 | 7.0 | 6.7 |
| Sumatriptan | <5 | 7.32 | 8.30 | 5.99 | 8.03 | <5.3 |
| Zolmitriptan | <5 | 7.87 | 9.51 | 8.18 | 8.00 | <5.3 |
| Naratriptan | <5 | 8.05 | 8.80 | 7.75 | 8.38 | <5.3 |
| Rizatriptan | <5 | 7.08 | 8.11 | 7.34 | 6.54 | - |
| Almotriptan | 4.00 | 7.08 | 7.75 | 5.00 | 7.79 | - |
| Eletriptan | <5 | 8.00 | 9.04 | 7.53 | 8.13 | - |
pKi = -log(Ki). A higher pKi value indicates a higher binding affinity. Data compiled from multiple sources.[7][8][9]
Table 2: Comparative Functional Potencies (pEC50) of Triptans at Human 5-HT1B and 5-HT1D Receptors
| Compound | 5-HT1B (cAMP Assay) | 5-HT1D (cAMP Assay) |
| This compound | 7.98 | 8.36 |
| Sumatriptan | 7.32 | 8.30 |
| Zolmitriptan | 7.87 | 9.51 |
| Naratriptan | 8.05 | 8.80 |
| Rizatriptan | 7.08 | 8.11 |
| Almotriptan | 7.08 | 7.75 |
| Eletriptan | 8.00 | 9.04 |
pEC50 = -log(EC50). A higher pEC50 value indicates greater potency. Data compiled from multiple sources.[8]
Molecular Interactions in the 5-HT1B/1D Receptor Binding Pocket
The high affinity of this compound for its target receptors is a result of specific interactions between the drug molecule and amino acid residues within the receptor's binding pocket. While a crystal structure of this compound bound to the 5-HT1B or 5-HT1D receptor is not publicly available, molecular modeling and mutagenesis studies of these receptors with other ligands provide significant insights.
The binding of serotonin and triptans to 5-HT1B/1D receptors is primarily driven by interactions with key residues in the transmembrane (TM) helices. A crucial interaction is the salt bridge formed between the protonated amine of the ligand and a conserved aspartate residue (Asp3.32, e.g., Asp129 in the human 5-HT1B receptor).[10]
Further hydrogen bonding and hydrophobic interactions with residues in TM helices 3, 5, 6, and 7 stabilize the ligand-receptor complex. For instance, a conserved threonine (Thr3.37) in TM3 often forms a hydrogen bond with the indole (B1671886) N-H group of triptans.[10] The indole ring itself typically engages in hydrophobic interactions with aromatic residues such as phenylalanine (e.g., Phe330 and Phe331 in TM6 of the 5-HT1B receptor).[10]
Computational docking studies suggest that the specific stereochemistry and conformation of this compound allow for an optimal fit within the binding pocket, maximizing these favorable interactions and contributing to its high affinity.[11]
Signaling Pathways Activated by this compound
This compound's therapeutic effects are mediated through its agonism at 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.
Activation of the Gi/o pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] This signaling cascade has three primary therapeutic consequences:
-
Vasoconstriction of Cranial Blood Vessels: Agonism at 5-HT1B receptors on the smooth muscle of dilated intracranial arteries leads to their constriction.[1][2]
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP) and substance P.[1][2]
-
Inhibition of Pain Signal Transmission: this compound is also thought to act on 5-HT1B/1D receptors in the brainstem, specifically the trigeminal nucleus caudalis, to reduce the transmission of pain signals.[1]
Experimental Protocols
The high affinity of this compound for its target receptors has been characterized using a variety of in vitro assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Cells (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) stably expressing the human 5-HT1B or 5-HT1D receptor are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]5-HT or a selective antagonist like [3H]-GR125743).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin).
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response resulting from receptor activation, allowing for the determination of a compound's potency (EC50) and efficacy.
This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors.
Protocol:
-
Cell Culture:
-
CHO or HEK293 cells expressing the 5-HT1B or 5-HT1D receptor are cultured in appropriate media.
-
Cells are seeded into multi-well plates and allowed to adhere.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer.
-
Adenylyl cyclase is stimulated with a fixed concentration of forskolin to elevate intracellular cAMP levels.
-
Varying concentrations of this compound are added to the wells.
-
The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The concentration of this compound that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined.
-
This assay directly measures the activation of G proteins by a GPCR agonist.
Protocol:
-
Membrane Preparation:
-
Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.
-
-
GTPγS Binding:
-
The membranes are incubated in an assay buffer containing a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, and GDP.
-
Varying concentrations of this compound are added to stimulate the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The mixture is incubated at 30°C for a set time (e.g., 60 minutes).
-
-
Separation and Quantification:
-
The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is determined, providing a measure of its potency.
-
Conclusion
The high affinity of this compound for 5-HT1B and 5-HT1D receptors is a multifactorial phenomenon rooted in its unique chemical structure, which allows for optimal interactions within the receptor binding pocket. This high affinity, coupled with its potent agonist activity at these receptors, translates into a robust therapeutic effect in the acute treatment of migraine. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive framework for understanding and further investigating the molecular basis of this compound's clinical efficacy. This knowledge is crucial for the ongoing development of novel and improved therapies for migraine and other neurological disorders.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 3. univmed.org [univmed.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound review. | BioGRID [thebiogrid.org]
- 7. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repub.eur.nl [repub.eur.nl]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Structural Basis for Molecular Recognition at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In-Vitro Characterization of Frovatriptan's Agonist Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frovatriptan is a second-generation triptan, a class of drugs effective in the acute treatment of migraine. Its therapeutic efficacy is rooted in its potent and selective agonist activity at specific serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of this compound, focusing on its receptor binding affinity, functional agonist activity, and the associated signaling pathways. The information presented herein is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's molecular mechanism of action.
Data Presentation: Quantitative Pharmacological Parameters
The in-vitro activity of this compound has been quantified through various assays to determine its binding affinity (Ki) and functional potency (EC50) at a range of 5-HT receptor subtypes. This data highlights this compound's high affinity and selectivity for the 5-HT1B and 5-HT1D receptors.
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Functional Assay Type |
| 5-HT1B | 8.6 | 7.98 | cAMP Assay |
| 5-HT1D | 8.4 | 8.36 | cAMP Assay |
| 5-HT1A | Moderate Affinity | - | - |
| 5-HT1F | Moderate Affinity | - | - |
| 5-HT7 | Moderate Affinity | - | Full Agonist |
Note: pKi and pEC50 are negative logarithms of the molar concentration. Higher values indicate greater affinity and potency, respectively.
Experimental Protocols
The characterization of this compound's agonist activity relies on a suite of established in-vitro assays. The following sections detail the methodologies for the key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, these assays typically involve the use of a radiolabeled ligand that is known to bind to the target 5-HT receptor and measuring the ability of this compound to displace it.
Objective: To determine the binding affinity (Ki) of this compound for 5-HT receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]5-HT, [3H]GR125743 for 5-HT1B/1D).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assays
GTPγS binding assays are functional assays that measure the activation of G-protein coupled receptors (GPCRs). Agonist binding to a Gi/o-coupled receptor, such as 5-HT1B or 5-HT1D, stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating G-protein activation at 5-HT1B/1D receptors.
Materials:
-
Cell membranes expressing the 5-HT receptor of interest.
-
[35S]GTPγS.
-
This compound solutions of varying concentrations.
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.
-
Incubation: Add varying concentrations of this compound and a fixed concentration of [35S]GTPγS to the membrane preparation.
-
Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of this compound concentration to generate a dose-response curve. The EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect) are determined from this curve.
cAMP Functional Assays
Cyclic adenosine (B11128) monophosphate (cAMP) assays are used to measure the functional consequence of GPCR activation on downstream signaling pathways. 5-HT1B and 5-HT1D receptors are coupled to the inhibitory G-protein, Gi, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Objective: To determine the potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Whole cells expressing the 5-HT receptor of interest.
-
Forskolin (B1673556) (an activator of adenylyl cyclase).
-
This compound solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Lysis buffer.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Stimulation: Treat the cells with varying concentrations of this compound for a short pre-incubation period.
-
Adenylyl Cyclase Activation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay format provided by the cAMP assay kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of this compound concentration. The IC50 value (the concentration of this compound that causes 50% inhibition) is determined from this curve, which corresponds to its EC50 for functional agonism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Frovatriptan Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frovatriptan is a second-generation triptan, a class of drugs that are selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonists used for the acute treatment of migraine.[1][2] Its chemical structure, (+)-R-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, confers a distinct pharmacological and pharmacokinetic profile compared to other triptans.[3] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound, detailing the key structural features influencing its biological activity. The guide also includes detailed experimental protocols for relevant assays and visual representations of associated signaling pathways.
Core Structure-Activity Relationships of this compound
The core structure of this compound is a tetrahydrocarbazole scaffold. The key elements contributing to its activity at 5-HT1B/1D receptors are the basic methylamino group at the C3 position and the carboxamide group at the C6 position.
Qualitative SAR Observations
-
Tetrahydrocarbazole Scaffold: This rigid ring system serves as a crucial scaffold, likely orienting the key pharmacophoric elements for optimal interaction with the 5-HT1B/1D receptors.
-
C3-Methylamino Group: The basicity of the nitrogen atom in the methylamino group is critical for receptor binding, likely forming an ionic interaction with an acidic residue in the receptor binding pocket.
-
C6-Carboxamide Group: This group is another important feature for potent agonist activity. It is believed to participate in hydrogen bonding interactions within the receptor. Bioisosteric replacement of the carboxamide group would be a key area for further SAR exploration to modulate properties like solubility, metabolism, and receptor affinity.
-
Metabolites: The metabolism of this compound primarily occurs via cytochrome P450 1A2. The major metabolites are desmethyl this compound and N-acetyl desmethyl this compound. The desmethyl metabolite shows a lower affinity for 5-HT1B/1D receptors compared to the parent compound, while the N-acetyl desmethyl metabolite has no significant affinity.[2][4] This highlights the importance of the methyl group on the C3-amino function for maintaining high receptor affinity.
Quantitative Data
As of this review, specific quantitative data tables detailing the systematic modification of the this compound structure and the corresponding changes in 5-HT1B and 5-HT1D receptor affinity (Ki values) or functional potency (EC50 values) are not widely published in publicly accessible literature. Research in this area by pharmaceutical companies is often proprietary. The following table summarizes the known receptor binding profile of this compound itself.
| Receptor Subtype | Binding Affinity (pKi) of this compound |
| 5-HT1B | High |
| 5-HT1D | High |
| 5-HT1A | Moderate |
| 5-HT1F | Moderate |
| 5-HT7 | Moderate |
Note: Specific pKi values for this compound are not consistently reported across all public sources. "High" affinity generally corresponds to pKi > 8, and "Moderate" affinity to pKi between 6 and 8.
Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptors
This protocol is adapted from standard methodologies for GPCR radioligand binding assays.
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1B receptor.
Materials:
-
Membranes from cells stably expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-GR125743 (a selective 5-HT1B/1D antagonist).
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT1B ligand at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1B receptor in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]-GR125743, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of 10 µM 5-HT, 25 µL of [3H]-GR125743, and 50 µL of membrane suspension.
-
Competition Binding: 25 µL of test compound at various concentrations, 25 µL of [3H]-GR125743, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT1D Receptors
This protocol outlines a method to assess the functional activity of this compound and its analogs as agonists at the 5-HT1D receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.
Objective: To determine the potency (EC50) and efficacy of test compounds in inhibiting forskolin-stimulated cAMP production in cells expressing the human 5-HT1D receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1D receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Test compounds (this compound and its analogs).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
384-well assay plates.
Procedure:
-
Cell Culture and Plating: Culture the 5-HT1D receptor-expressing cells to ~80-90% confluency. The day before the assay, seed the cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Protocol: a. Remove the culture medium from the wells and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. b. Add the test compounds at various concentrations to the wells. c. Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production. d. Incubate the plates at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal inhibition of forskolin-stimulated cAMP production (efficacy).
Signaling Pathways and Experimental Workflows
5-HT1B/1D Receptor Signaling Pathway
This compound, as a 5-HT1B/1D receptor agonist, activates a Gi/o-protein coupled signaling cascade. This ultimately leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
References
Methodological & Application
Application Note: Enantiomeric Separation of Frovatriptan by Chiral High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the effective enantiomeric separation of Frovatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine. The presented protocol utilizes a protein-based chiral stationary phase under reversed-phase conditions, ensuring high resolution and accurate quantification of the (R)- and (S)-enantiomers. A second method employing a normal-phase amylose-based chiral stationary phase is also discussed. These methods are crucial for quality control in the pharmaceutical manufacturing of this compound, which is marketed as a single enantiomer drug, [(R)-(+)-6-Carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole hemisuccinate][1]. The determination of enantiomeric purity is critical as different enantiomers can exhibit varied pharmacological and toxicological profiles[2].
Introduction
This compound is a member of the triptan family of drugs, which act as serotonin (B10506) (5-HT) receptor agonists[1]. Its therapeutic efficacy is attributed to the (R)-enantiomer. Regulatory authorities mandate stringent control over the enantiomeric purity of chiral drugs. Therefore, a reliable and validated analytical method is essential for the separation and quantification of the undesired (S)-enantiomer in bulk drug substances and pharmaceutical formulations. This document provides two distinct HPLC protocols for the chiral separation of this compound enantiomers.
Method 1: Protein-Based Chiral Stationary Phase (Reversed-Phase)
This method employs a cellobiohydrolase (CBH) protein-based column, which has demonstrated excellent selectivity for this compound enantiomers under reversed-phase conditions[1]. The use of a reversed-phase mode simplifies method development by allowing for the adjustment of enantioselectivity through modifications of mobile phase pH and the concentration of the organic modifier[1].
Experimental Protocol
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector (e.g., Waters Alliance 2695 with a 996 PDA detector)[1].
-
Data acquisition and processing software (e.g., Waters Millennium32)[1].
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiral-CBH, 100 x 4.0 mm, 5 µm particle size[1].
-
Guard Column: 10 x 4 mm with the same stationary phase[1].
-
Mobile Phase: 10 mM Potassium Dihydrogen Orthophosphate Buffer and Methanol (B129727) (92:8 v/v)[1].
-
Flow Rate: 0.6 mL/min[1].
-
Injection Volume: 5 µL[1].
-
Column Temperature: Ambient.
-
Detection Wavelength: 245 nm[1].
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 0.1 mg/mL[1].
-
For the analysis of the bulk drug, prepare the sample at the same concentration in the mobile phase.
Data Presentation
| Parameter | (S)-Frovatriptan | (R)-Frovatriptan |
| Retention Time (min) | 6.5[1] | 10.5[1] |
| Resolution (Rs) | \multicolumn{2}{c | }{4.4[1]} |
| USP Tailing Factor | 1.1[1] | 1.1[1] |
Method Validation Summary[1]
-
Linearity: The method demonstrated linearity over a specified range.
-
Precision: The relative standard deviation (RSD) for the (S)-enantiomer was found to be 0.42%[1].
-
Selectivity: The method was able to separate the enantiomers from a potential impurity, FTN-Acid[1].
-
Robustness: Minor changes in the mobile phase composition, such as a 2% increase or decrease in methanol content, resulted in resolution changes to 5.0 and 3.8, respectively, indicating the method's sensitivity to organic modifier concentration[1].
Method 2: Amylose-Based Chiral Stationary Phase (Normal-Phase)
An alternative stereospecific HPLC method has been developed and validated using a normal-phase amylose-derived chiral column[3][4]. This approach relies on the optimization of organic modifiers in the mobile phase to achieve the best enantiomeric separation[3][4].
Experimental Protocol
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Amylose-based chiral column (e.g., Chiralpak AD)[2][3].
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol) with a basic additive (e.g., diethylamine (B46881) - DEA)[3][4]. The exact ratios of these components need to be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: UV detection, wavelength to be optimized based on the UV spectrum of this compound.
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a suitable solvent miscible with the mobile phase.
Data Presentation
This method was validated with a linear range of 200-6150 ng/mL and a regression coefficient (R²) of 0.9998[3][4]. The limit of detection (LOD) and limit of quantification (LOQ) were reported as 65 ng/mL and 200 ng/mL, respectively[3][4].
Workflow and Logical Relationships
Caption: Experimental workflow for the enantiomeric separation of this compound using a protein-based chiral HPLC method.
Conclusion
The presented HPLC methods are suitable for the enantiomeric separation of this compound in bulk drug and pharmaceutical formulations. The reversed-phase method using a Chiral-CBH column is well-documented, providing a clear and reproducible protocol with high resolution. The normal-phase method using an amylose-based stationary phase offers a viable alternative. The choice of method may depend on the available instrumentation and specific requirements of the analysis. Both methods are essential tools for ensuring the quality and safety of this compound.
References
Application Note: Spectrophotometric Estimation of Frovatriptan in Bulk Drug Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Frovatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the treatment of migraine.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug samples to ensure quality and consistency. This application note describes a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the estimation of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Principle
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This compound exhibits a distinct absorption maximum in the UV region, which can be utilized for its quantification.
Experimental Protocols
Instrumentation
-
UV-Visible Spectrophotometer (Double Beam)
-
1 cm matched quartz cuvettes
-
Analytical Balance
-
Volumetric flasks
-
Pipettes
Reagents and Materials
-
This compound Succinate reference standard
-
Distilled Water
-
0.1 N Hydrochloric Acid (HCl)
-
Simulated Salivary Fluid (pH 6.8)
Preparation of Solutions
1. Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Succinate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., distilled water, 0.1 N HCl, or simulated salivary fluid pH 6.8) and make up the volume to the mark with the same solvent.[2]
2. Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 to 10 µg/mL by diluting with the chosen solvent.[2]
3. Preparation of Sample Solution: Accurately weigh a quantity of the bulk drug sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. Further dilute the solution to obtain a final concentration within the Beer-Lambert's law range (e.g., 5 µg/mL).
Spectrophotometric Analysis
-
Set the UV-Visible spectrophotometer to scan over the range of 200-400 nm.
-
Use the selected solvent as a blank.
-
Record the absorption spectrum of one of the working standard solutions to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is typically observed around 244-245 nm.[2]
-
Measure the absorbance of all the working standard solutions and the sample solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation
Table 1: Summary of Method Parameters for Spectrophotometric Estimation of this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Distilled Water[2] | 0.1 N HCl[1] | Simulated Salivary Fluid (pH 6.8) |
| λmax (nm) | 244[2] | 245[1] | 244 |
| Linearity Range (µg/mL) | 2-10[2] | 2-7[1] | 0.1-8 |
| Correlation Coefficient (r²) | 0.9999[2] | 0.9976[1] | 0.99 |
| LOD (µg/mL) | 0.4362[2] | 0.0587[1] | 0.0125 |
| LOQ (µg/mL) | 1.3265[2] | 0.178[1] | 0.05 |
Table 2: Accuracy and Precision Data
| Method | Concentration Level | % Recovery | % RSD |
| Method 1 (Distilled Water) [2] | Not Specified | 99.83% | < 2 |
| Method 2 (0.1 N HCl) [1] | Not Specified | 99.63% | 0.5650 |
| Method 3 (Simulated Salivary Fluid) | LCL, ICL, HCL | 100.214% | 1.273 |
LCL: Low Concentration Level, ICL: Intermediate Concentration Level, HCL: High Concentration Level
Mandatory Visualizations
Caption: Experimental Workflow for Spectrophotometric Estimation of this compound.
The described UV-Visible spectrophotometric method is simple, accurate, precise, and reproducible for the estimation of this compound in bulk drug samples. The method is validated as per ICH guidelines and can be successfully employed for routine quality control analysis. The use of readily available solvents and instrumentation makes this method highly accessible and cost-effective.
References
Application Notes and Protocols: Radioligand Binding Assay for Frovatriptan at 5-HT Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following table summarizes the binding affinities (Ki) of Frovatriptan for various human 5-HT receptor subtypes. The Ki value is the inhibition constant for a ligand and represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | This compound Ki (nM) |
| 5-HT1B | [3H]5-CT | Potent Affinity [4][5] |
| 5-HT1D | [3H]5-CT | Potent Affinity [4][5] |
| 5-HT1A | [3H]8-OH-DPAT | Moderate Affinity[5] |
| 5-HT1F | [3H]Sumatriptan | Moderate Affinity[5] |
| 5-HT7 | [3H]5-CT | Moderate Affinity[5] |
Note: Specific Ki values can vary depending on the experimental conditions and the radioligand used. The table indicates the relative affinity based on available literature.
Experimental Protocols
This section outlines a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for 5-HT1B and 5-HT1D receptors expressed in Chinese Hamster Ovary (CHO) cell membranes. The protocol is adapted from standard radioligand binding assay procedures.
Materials and Reagents
-
Cell Membranes: CHO cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors.
-
Radioligand: [3H]5-Carboxamidotryptamine ([3H]5-CT) with a specific activity of >20 Ci/mmol.
-
Unlabeled Ligand: this compound succinate.
-
Reference Compound (for non-specific binding): Serotonin (B10506) (5-HT) or another suitable high-affinity 5-HT1B/1D ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow Diagram
Caption: Experimental workflow for the radioligand binding assay.
Step-by-Step Protocol
1. Membrane Preparation:
-
Culture CHO cells expressing the target 5-HT receptor subtype to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Polytron or Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, as determined by a protein assay.
-
Store the membrane aliquots at -80°C until use.
2. Radioligand Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10-11 M to 10-5 M.
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well in triplicate for each condition:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]5-CT (at a final concentration close to its Kd, e.g., 1-2 nM), and 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT), 50 µL of [3H]5-CT, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]5-CT, and 150 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.
-
Terminate the incubation by rapid filtration through the pre-soaked filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathway
5-HT1B/1D Receptor Signaling Pathway Diagram
Caption: 5-HT1B/1D receptor signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Frovatriptan Efficacy in In Vivo Animal Models of Migraine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. The development of effective therapeutics relies on robust preclinical evaluation in relevant animal models. Frovatriptan, a potent and selective 5-HT(1B/1D) receptor agonist with a notably long half-life, is an important therapeutic option for the acute treatment of migraine.[1][2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in two widely used in vivo animal models of migraine: the Nitroglycerin (NTG)-induced model and the Dural Stimulation model.
These models are instrumental in studying the pathophysiology of migraine and for the preclinical screening of anti-migraine compounds.[1][4] The protocols outlined below are designed to provide a standardized framework for evaluating this compound's effects on migraine-related endpoints.
Signaling Pathways in Migraine and this compound's Mechanism of Action
Migraine pathophysiology is complex, involving the activation of the trigeminovascular system. Key signaling events include the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve endings, leading to vasodilation of meningeal blood vessels and neurogenic inflammation.[5] this compound, as a 5-HT(1B/1D) receptor agonist, is thought to exert its anti-migraine effect through several mechanisms:
-
Vasoconstriction of dilated intracranial arteries: Activation of 5-HT(1B) receptors on smooth muscle cells of meningeal arteries counteracts the vasodilation associated with a migraine attack.
-
Inhibition of neurotransmitter release: Activation of presynaptic 5-HT(1D) receptors on trigeminal nerve terminals inhibits the release of CGRP and other pro-inflammatory neuropeptides.
-
Inhibition of nociceptive transmission: this compound may also act on 5-HT(1B/1D) receptors in the brainstem, specifically in the trigeminal nucleus caudalis, to inhibit the transmission of pain signals.[4]
Migraine signaling and this compound's mechanism of action.
Experimental Protocols
Nitroglycerin (NTG)-Induced Migraine Model
The systemic administration of nitroglycerin (NTG), a nitric oxide (NO) donor, is a well-established method for inducing migraine-like symptoms in rodents, including hyperalgesia and allodynia.[1][6][7] This model is highly valued for its translational relevance, as NTG also triggers migraine attacks in susceptible individuals.[6]
Experimental Workflow:
Workflow for the NTG-induced migraine model.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g)
-
This compound succinate
-
Nitroglycerin (glyceryl trinitrate) solution
-
Vehicle for this compound (e.g., sterile saline)
-
Vehicle for NTG (e.g., 0.9% saline with 30% alcohol and 30% propylene (B89431) glycol)
-
Von Frey filaments for assessing mechanical allodynia
-
Hot/cold plate or radiant heat source for assessing thermal hyperalgesia
-
Animal cages and handling equipment
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Baseline Behavioral Testing: Acclimate the animals to the testing apparatus for 2-3 days before the experiment. On the day of the experiment, measure baseline mechanical and/or thermal sensitivity.
-
Mechanical Allodynia (Von Frey Test): Place the animal on a wire mesh grid and apply von Frey filaments of increasing force to the plantar surface of the hind paw or the periorbital region. The withdrawal threshold is the lowest force that elicits a withdrawal response.
-
Thermal Hyperalgesia (Hot/Cold Plate Test): Place the animal on a surface of controlled temperature (e.g., 52-55°C for hot plate) and record the latency to a nociceptive response (e.g., paw licking, jumping).
-
-
Grouping and Drug Administration: Randomly assign animals to experimental groups (e.g., Vehicle + Vehicle, Vehicle + NTG, this compound + NTG). Administer this compound (e.g., 0.1, 0.3, 1 mg/kg, intraperitoneally or subcutaneously) or its vehicle 30-60 minutes before NTG administration.
-
NTG Administration: Administer NTG (e.g., 10 mg/kg, intraperitoneally) to induce migraine-like symptoms.
-
Post-NTG Behavioral Testing: Assess mechanical allodynia and/or thermal hyperalgesia at multiple time points after NTG administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Compare the withdrawal thresholds or latencies between the different treatment groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Data Presentation:
| Group | Treatment | N | Baseline Withdrawal Threshold (g) | 30 min Post-NTG Withdrawal Threshold (g) | 60 min Post-NTG Withdrawal Threshold (g) | 120 min Post-NTG Withdrawal Threshold (g) |
| 1 | Vehicle + Vehicle | 8 | ||||
| 2 | Vehicle + NTG | 8 | ||||
| 3 | This compound (0.1 mg/kg) + NTG | 8 | ||||
| 4 | This compound (0.3 mg/kg) + NTG | 8 | ||||
| 5 | This compound (1 mg/kg) + NTG | 8 |
| Group | Treatment | N | Baseline Thermal Latency (s) | 30 min Post-NTG Thermal Latency (s) | 60 min Post-NTG Thermal Latency (s) | 120 min Post-NTG Thermal Latency (s) |
| 1 | Vehicle + Vehicle | 8 | ||||
| 2 | Vehicle + NTG | 8 | ||||
| 3 | This compound (0.1 mg/kg) + NTG | 8 | ||||
| 4 | This compound (0.3 mg/kg) + NTG | 8 | ||||
| 5 | This compound (1 mg/kg) + NTG | 8 |
Dural Stimulation (Neurogenic Inflammation) Model
This model involves the direct electrical or chemical stimulation of the dura mater, which is innervated by the trigeminal nerve. This stimulation leads to the release of CGRP, plasma protein extravasation (a marker of neurogenic inflammation), and activation of central trigeminal neurons.
Experimental Workflow:
Workflow for the dural stimulation model.
Materials:
-
Male Sprague-Dawley rats (300-400g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Surgical instruments
-
This compound succinate
-
Vehicle for this compound (e.g., sterile saline)
-
Evans blue dye (for measuring plasma protein extravasation)
-
Chemical stimulants (e.g., inflammatory soup, capsaicin) - for chemical stimulation variant
-
Perfusion solutions (saline and paraformaldehyde)
-
Immunohistochemistry reagents for c-Fos staining
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the dura mater over the superior sagittal sinus.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Dural Stimulation:
-
Electrical Stimulation: Place a bipolar electrode on the dura and deliver electrical stimulation (e.g., 5 Hz, 0.5 ms, 1 mA for 5 minutes).
-
Chemical Stimulation: Apply a chemical irritant such as inflammatory soup or capsaicin (B1668287) directly onto the dural surface.
-
-
Measurement of Endpoints:
-
Plasma Protein Extravasation: Administer Evans blue dye intravenously before dural stimulation. After a circulation period, perfuse the animal, collect the dura mater, and quantify the extravasated dye spectrophotometrically.
-
c-Fos Immunohistochemistry: Two hours after dural stimulation, perfuse the animal with paraformaldehyde. Collect the brainstem, section the trigeminal nucleus caudalis (TNC), and perform immunohistochemistry for c-Fos, a marker of neuronal activation.
-
-
Data Analysis: Compare the amount of Evans blue extravasation or the number of c-Fos positive cells in the TNC between treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
Data Presentation:
| Group | Treatment | N | Plasma Protein Extravasation (µg dye/mg dura) |
| 1 | Sham (No Stimulation) | 6 | |
| 2 | Vehicle + Dural Stimulation | 6 | |
| 3 | This compound (0.1 mg/kg) + Dural Stimulation | 6 | |
| 4 | This compound (0.3 mg/kg) + Dural Stimulation | 6 | |
| 5 | This compound (1 mg/kg) + Dural Stimulation | 6 |
| Group | Treatment | N | Number of c-Fos Positive Cells in TNC |
| 1 | Sham (No Stimulation) | 6 | |
| 2 | Vehicle + Dural Stimulation | 6 | |
| 3 | This compound (0.1 mg/kg) + Dural Stimulation | 6 | |
| 4 | This compound (0.3 mg/kg) + Dural Stimulation | 6 | |
| 5 | This compound (1 mg/kg) + Dural Stimulation | 6 |
Conclusion
The described animal models provide a robust platform for investigating the in vivo efficacy of this compound for the treatment of migraine. The NTG model is particularly useful for assessing the effects of this compound on sensory hypersensitivity, a key symptom of migraine. The dural stimulation model allows for the investigation of this compound's impact on neurogenic inflammation and central trigeminal activation. By utilizing these standardized protocols and quantitative outcome measures, researchers can effectively evaluate the preclinical potential of this compound and other novel anti-migraine therapies.
References
- 1. Migraine: Experimental Models and Novel Therapeutic Approaches | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cortical spreading depression as a site of origin for migraine: Role of CGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroglycerin (NTG)-Induced Migraine Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Frovatriptan Evaluation in a Nitroglycerin-Induced Migraine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. The development of effective therapeutic agents for migraine relies on robust preclinical models that can accurately mimic the pathophysiology of the condition. The nitroglycerin (NTG)-induced migraine model in rodents is a widely used and well-validated model that recapitulates several key features of human migraine, including the development of central sensitization and allodynia.[1][2][3] This model is instrumental in the evaluation of novel and existing anti-migraine therapies.
Frovatriptan is a second-generation triptan, a class of drugs that are selective serotonin (B10506) (5-HT) receptor agonists with high affinity for the 5-HT1B and 5-HT1D subtypes.[4] Its mechanism of action is believed to involve vasoconstriction of cranial blood vessels, inhibition of neuropeptide release from trigeminal nerve endings, and modulation of pain signaling in the brainstem.[4][5][6] this compound is distinguished by its long half-life, which may offer advantages in preventing migraine recurrence.[4][5]
These application notes provide a detailed protocol for utilizing the nitroglycerin-induced migraine model in rodents to evaluate the efficacy of this compound. The protocols described herein cover the induction of migraine-like symptoms, behavioral assessments of pain, and the administration of this compound for therapeutic evaluation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of nitroglycerin-induced migraine and the experimental workflow for evaluating this compound.
Caption: Nitroglycerin-induced migraine signaling pathway.
Caption: Experimental workflow for this compound evaluation.
Caption: this compound's mechanism of action in migraine.
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the start of any experimental procedures.
Materials and Reagents
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene (B89431) glycol and alcohol).
-
This compound succinate.
-
Sterile saline (0.9% NaCl).
-
Vehicle for this compound (e.g., sterile water or saline).
-
Syringes and needles for injections.
-
Von Frey filaments for assessing mechanical allodynia.
-
Light/dark box apparatus for assessing photophobia.
Experimental Procedures
3.1. Induction of Migraine-like Symptoms
-
Prepare a fresh solution of NTG by diluting the stock solution in sterile saline to a final concentration of 2 mg/mL. The final injection volume should be 5 mL/kg, resulting in a dose of 10 mg/kg.[2][7]
-
Administer NTG (10 mg/kg) or vehicle (saline with the same concentration of propylene glycol and alcohol as the NTG solution) via intraperitoneal (i.p.) injection.[2][7]
-
Allow a period of 2 hours for the development of migraine-like symptoms, such as mechanical allodynia and photophobia.[2]
3.2. Behavioral Assessments
3.2.1. Mechanical Allodynia (von Frey Test)
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Perform baseline measurements before NTG administration and post-treatment measurements at specified time points (e.g., 30, 60, 90, and 120 minutes) after this compound administration.
3.2.2. Photophobia (Light/Dark Box Test)
-
The light/dark box consists of two compartments: one brightly lit and one dark.
-
Place the animal in the center of the light compartment and allow it to explore freely for a set period (e.g., 10 minutes).
-
Record the time spent in the dark compartment. An increase in the time spent in the dark compartment is indicative of photophobia.
-
Conduct baseline tests before NTG administration and post-treatment tests after this compound administration.
3.3. This compound Administration
-
Prepare this compound solutions in the appropriate vehicle (e.g., sterile water or saline) at the desired concentrations.
-
Two hours after NTG administration, administer this compound or vehicle via i.p. or subcutaneous (s.c.) injection.
-
Dose-response studies are recommended to determine the optimal effective dose of this compound. Based on clinical data and studies of other triptans, a starting dose range of 0.1 to 1 mg/kg could be explored.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Nitroglycerin-Induced Mechanical Allodynia
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | 30 min Post-treatment | 60 min Post-treatment | 90 min Post-treatment | 120 min Post-treatment |
| Vehicle + Vehicle | 10 | 15.2 ± 1.1 | 14.8 ± 1.3 | 15.1 ± 1.0 | 14.9 ± 1.2 | 15.0 ± 1.1 |
| NTG + Vehicle | 10 | 15.0 ± 1.2 | 4.5 ± 0.5 | 4.2 ± 0.4 | 4.8 ± 0.6 | 5.1 ± 0.7 |
| NTG + this compound (0.1 mg/kg) | 10 | 14.9 ± 1.3 | 7.8 ± 0.9# | 9.5 ± 1.0# | 11.2 ± 1.1# | 12.5 ± 1.3# |
| NTG + this compound (0.3 mg/kg) | 10 | 15.1 ± 1.0 | 10.5 ± 1.1# | 12.8 ± 1.2# | 14.0 ± 1.0# | 14.5 ± 0.9# |
| NTG + this compound (1.0 mg/kg) | 10 | 15.3 ± 1.2 | 13.5 ± 1.0# | 14.8 ± 0.9# | 15.0 ± 1.1# | 15.1 ± 1.0# |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to NTG + Vehicle group. (Note: The data in this table are hypothetical and for illustrative purposes, as specific preclinical data for this compound in the NTG model is limited in publicly available literature.)
Table 2: Effect of this compound on Nitroglycerin-Induced Photophobia
| Treatment Group | N | Baseline Time in Dark (s) | Post-treatment Time in Dark (s) |
| Vehicle + Vehicle | 10 | 185 ± 15 | 190 ± 18 |
| NTG + Vehicle | 10 | 190 ± 12 | 450 ± 25* |
| NTG + this compound (0.1 mg/kg) | 10 | 188 ± 16 | 350 ± 20# |
| NTG + this compound (0.3 mg/kg) | 10 | 192 ± 14 | 250 ± 18# |
| NTG + this compound (1.0 mg/kg) | 10 | 187 ± 13 | 200 ± 15# |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to NTG + Vehicle group. (Note: The data in this table are hypothetical and for illustrative purposes, as specific preclinical data for this compound in the NTG model is limited in publicly available literature.)
Conclusion
The nitroglycerin-induced migraine model provides a valuable platform for the preclinical evaluation of anti-migraine therapies. The protocols outlined in these application notes offer a systematic approach to assessing the efficacy of this compound in alleviating migraine-like pain behaviors in rodents. By employing these standardized methods, researchers can generate robust and reproducible data to support the development of novel treatments for migraine. While direct preclinical data for this compound in this specific model is not extensively published, the provided protocols, based on the established efficacy of other triptans, offer a strong framework for its evaluation.
References
- 1. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scantox.com [scantox.com]
- 3. Animal Models of Migraine – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 4. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound vs Sumatriptan | Power [withpower.com]
- 6. This compound vs Sumatriptan Comparison - Drugs.com [drugs.com]
- 7. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Frovatriptan Administration in Rodent Models for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frovatriptan is a selective serotonin (B10506) (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes. It is clinically used for the acute treatment of migraine headaches.[1] Understanding the pharmacokinetic (PK) profile of this compound in preclinical rodent models is crucial for drug development, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for dose selection and prediction of human pharmacokinetics.
These application notes provide detailed protocols for the oral, intravenous, and subcutaneous administration of this compound in rodent models (rats and mice) for pharmacokinetic studies. This document includes information on formulation, dosing, blood sample collection, and bioanalytical methods, along with data presentation and visualization aids.
Mechanism of Action
This compound's therapeutic effect in migraine is attributed to its agonist activity at 5-HT1B/1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system. This interaction leads to the constriction of cranial vessels and inhibition of the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP).[2][3]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Dose | 0.257 mg/kg (Rat)[4] | 5 mg/kg (Rat)[5] | Data not available |
| Cmax | ~150 ng/mL (plasma) | Data not available | Data not available |
| Tmax | ~0.5 hours (brain)[6] | 2 - 4 hours (human) | Data not available |
| AUC | ~240 ng.h/mL (plasma) | Data not available | Data not available |
| Half-life (t½) | ~26 hours (human) | ~26 hours (human) | Data not available |
| Bioavailability (F%) | 100% | ~20-30% (human) | Data not available |
| Note: Rodent-specific oral and subcutaneous pharmacokinetic data for this compound is limited in publicly available literature. The provided human data serves as a reference. Cmax and AUC values are approximate and can vary based on the study design and analytical methods. |
Experimental Protocols
The following are detailed protocols for the administration of this compound to rodents for pharmacokinetic studies. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
This compound Formulation
-
Oral Administration (Suspension): this compound succinate (B1194679) can be suspended in a vehicle such as 0.5% w/v methylcellulose (B11928114) or carboxymethylcellulose (CMC) in purified water. The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Intravenous Administration (Solution): this compound succinate can be dissolved in a sterile isotonic saline solution (0.9% NaCl). A study in rats used a formulation of this compound dissolved in Tween 80® and a buffer solution (pH 6.8).[4] The final solution must be sterile and filtered through a 0.22 µm filter before administration.
-
Subcutaneous Administration (Solution): A sterile isotonic saline solution (0.9% NaCl) is a suitable vehicle for subcutaneous administration of this compound succinate.
Administration Procedures
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. This compound: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Orally Disintegrating Tablets (ODTs) of Frovatriptan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and evaluation of Frovatriptan orally disintegrating tablets (ODTs). ODTs are a patient-centric dosage form that disintegrates rapidly in the mouth without the need for water, which can enhance patient compliance and provide a rapid onset of action.[1][2] this compound is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[3][4][5] Developing an ODT formulation for this compound aims to offer a more convenient and potentially faster-acting alternative to conventional tablets for migraine sufferers.[6][7]
This compound: Mechanism of Action
This compound's efficacy in treating migraines is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system. This results in vasoconstriction and inhibition of pro-inflammatory neuropeptide release, ultimately alleviating migraine pain.[3][4][5][8]
Formulation Development of this compound ODTs
The development of this compound ODTs can be approached using two primary manufacturing techniques: direct compression and lyophilization (freeze-drying).[9][10] The choice of method depends on the desired tablet characteristics, such as disintegration time, mechanical strength, and manufacturing cost.
Excipient Selection
The selection of appropriate excipients is critical for the successful formulation of ODTs.[11][12] Key excipients include:
-
Superdisintegrants: These are essential for rapid tablet disintegration.[1][13] Commonly used superdisintegrants include Crospovidone, Croscarmellose Sodium, and Sodium Starch Glycolate.[14][15]
-
Diluents/Fillers: These provide bulk to the formulation. Mannitol is a popular choice for ODTs due to its sweet taste, good mouthfeel, and negative heat of solution, which provides a cooling sensation.[13][16]
-
Binders: These are used to ensure tablet integrity.
-
Lubricants: These prevent the tablet from sticking to the manufacturing equipment.[17]
-
Sweeteners and Flavors: These are crucial for masking the bitter taste of the drug and improving palatability.[18][19]
Taste Masking
This compound has a bitter taste, which necessitates taste-masking strategies for an ODT formulation to be palatable.[18] Common techniques include:
-
Use of Sweeteners and Flavors: Simple and effective for moderately bitter compounds.[19]
-
Polymer Coating: Creating a physical barrier around the drug particles using polymers like ethylcellulose.[18][20]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby masking the taste.[19][21]
Experimental Protocols
Protocol 1: Formulation of this compound ODTs by Direct Compression
Direct compression is a cost-effective and straightforward method for manufacturing ODTs.[9][22]
Materials and Equipment:
-
This compound Succinate
-
Superdisintegrant (e.g., Crospovidone)
-
Diluent (e.g., Mannitol)
-
Binder (e.g., Microcrystalline Cellulose)
-
Sweetener (e.g., Aspartame)
-
Flavoring Agent
-
Lubricant (e.g., Magnesium Stearate)
-
Sieves (e.g., #40 and #60 mesh)
-
V-blender or equivalent
-
Tablet compression machine
Procedure:
-
Sieving: Pass this compound Succinate and all excipients (except the lubricant) through a #40 mesh sieve to ensure uniform particle size.
-
Blending: Blend the sieved materials in a V-blender for 15 minutes to achieve a homogenous mixture.
-
Lubrication: Sieve the lubricant through a #60 mesh sieve and add it to the blend. Mix for an additional 3-5 minutes.
-
Compression: Compress the final blend into tablets using a suitable tablet press. The compression force should be optimized to achieve adequate hardness without compromising disintegration time.[10]
Table 1: Example Formulations for Direct Compression of this compound ODTs
| Ingredient | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |
| This compound Succinate | 2.5 | 2.5 | 2.5 |
| Crospovidone | 4.0 | 6.0 | 8.0 |
| Mannitol | 83.5 | 81.5 | 79.5 |
| Microcrystalline Cellulose | 8.0 | 8.0 | 8.0 |
| Aspartame | 1.0 | 1.0 | 1.0 |
| Magnesium Stearate | 1.0 | 1.0 | 1.0 |
Note: The above formulations are examples and may require optimization.
Protocol 2: Formulation of this compound ODTs by Lyophilization
Lyophilization, or freeze-drying, produces highly porous tablets with very rapid disintegration times.[9][23][24]
Materials and Equipment:
-
This compound Succinate
-
Matrix Former (e.g., Gelatin, Mannitol)
-
Solvent (Purified Water)
-
Blister packs
-
Freeze-dryer
Procedure:
-
Dispersion: Disperse or dissolve this compound Succinate and the matrix-forming agents in purified water to form a uniform suspension or solution.
-
Filling: Accurately dose the liquid into pre-formed blister pockets.
-
Freezing: Transfer the filled blisters to the freeze-dryer and freeze the product, typically at a temperature between -40°C and -50°C. The freezing rate can influence the pore structure of the final tablet.[23]
-
Primary Drying (Sublimation): Apply a vacuum to the freeze-dryer chamber and gradually increase the temperature to allow the frozen water to sublime directly into vapor.
-
Secondary Drying: Further increase the temperature to remove any residual unfrozen water.
-
Sealing: Seal the blister packs immediately after the cycle is complete to protect the hygroscopic tablets from moisture.
Table 2: Example Formulation for Lyophilization of this compound ODTs
| Ingredient | Amount per Tablet |
| This compound Succinate | 3.91 mg (equivalent to 2.5 mg this compound) |
| Mannitol | 20.0 mg |
| Gelatin | 10.0 mg |
| Purified Water | q.s. to form a solution/suspension |
Note: This is a basic example; additional excipients like pH modifiers and taste-masking agents may be included.
Evaluation of this compound ODTs
A series of tests must be performed to ensure the quality and performance of the formulated ODTs.
Table 3: Evaluation Parameters for this compound ODTs
| Parameter | Method | Acceptance Criteria |
| Weight Variation | USP <905> | Within official limits |
| Hardness | Tablet hardness tester | 3-4 kg/cm ² (optimized for handling and disintegration) |
| Friability | USP <1216> | Less than 1% |
| Wetting Time | A piece of tissue paper folded twice is placed in a small Petri dish containing 6 mL of water. A tablet is placed on the paper, and the time for complete wetting is measured. | Less than 60 seconds |
| In Vitro Disintegration Time | USP <701> Disintegration Test | Less than 30 seconds[25] |
| In Vitro Dissolution | USP Apparatus II (Paddle) at 50 rpm in 900 mL of pH 6.8 phosphate (B84403) buffer.[26] | NLT 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes. |
| Drug Content | UV-Visible Spectrophotometry or HPLC | 90% - 110% of the labeled amount |
Expected Outcomes and Data Summary
The following table summarizes the expected outcomes for this compound ODTs prepared by direct compression and lyophilization.
Table 4: Comparative Summary of Expected ODT Characteristics
| Characteristic | Direct Compression | Lyophilization |
| Disintegration Time | < 30 seconds | < 10 seconds |
| Hardness | Higher | Lower (more fragile) |
| Friability | Low | High (requires special packaging) |
| Mouthfeel | Good, can be slightly gritty | Excellent, smooth |
| Manufacturing Cost | Lower | Higher |
| Stability | Generally good | Hygroscopic, requires moisture-proof packaging |
Conclusion
The development of this compound orally disintegrating tablets presents a promising approach to improve the therapeutic management of migraines by offering a more patient-friendly and potentially faster-acting dosage form. Both direct compression and lyophilization methods can be employed, each with its own advantages and challenges. Careful selection of excipients, particularly superdisintegrants and taste-masking agents, is paramount to formulating a successful ODT. The protocols and evaluation parameters outlined in these application notes provide a solid framework for the research and development of this compound ODTs. A Quality by Design approach can be beneficial in optimizing the formulation and manufacturing process to achieve the desired product characteristics.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Development and Optimization by Quality by Design Strategies of this compound Orally Disintegrating Tablets for Migraine Management | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets [drug-dev.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. FORMULATION FORUM - Orally Disintegrating Tablets [drug-dev.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 19. ijnrd.org [ijnrd.org]
- 20. tabletscapsules.com [tabletscapsules.com]
- 21. TASTE-MASKING - Pharmaceutical Taste-Masking Technologies [drug-dev.com]
- 22. researchgate.net [researchgate.net]
- 23. LYOPHILIZATION - The Key to Creating Acceptable & Effective Fast-Dissolving Oral Formulations [drug-dev.com]
- 24. hrcak.srce.hr [hrcak.srce.hr]
- 25. fda.gov [fda.gov]
- 26. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols: Intranasal Frovatriptan Delivery in Preclinical CNS Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical research on intranasal delivery systems for Frovatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine. The following sections detail the rationale for intranasal delivery, summarize key quantitative data from preclinical studies, and provide detailed protocols for conducting similar research.
Introduction and Rationale
This compound is a hydrophilic drug with an oral bioavailability of approximately 35% due to hepatic metabolism.[1][2][3] Intranasal (IN) delivery offers a promising alternative administration route, aiming to bypass the blood-brain barrier (BBB) and achieve direct nose-to-brain transport.[4][5] This route leverages the direct anatomical connection between the nasal mucosa and the central nervous system (CNS) via the olfactory and trigeminal pathways, potentially leading to faster onset of action and reduced systemic side effects.[4][6] Preclinical studies in animal models, primarily rats, have been instrumental in evaluating the feasibility and efficacy of various intranasal this compound formulations for brain targeting.[1][2][3]
This compound's Mechanism of Action in the CNS
This compound is a potent agonist for serotonin (B10506) (5-HT) receptors 5-HT1B and 5-HT1D.[7][8] Its therapeutic effect in migraine is attributed to three key mechanisms mediated by these receptors:
-
Vasoconstriction: this compound constricts dilated intracranial blood vessels, a key factor in migraine pain.[7][8]
-
Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings.[7]
-
Inhibition of Nociceptive Neurotransmission: this compound is thought to inhibit pain signal transmission within the trigeminal nervous system.[7]
Preclinical Data Summary
Several preclinical studies have investigated intranasal this compound formulations in rats, demonstrating enhanced brain delivery compared to intravenous administration. The data below summarizes key findings from studies utilizing polymeric nanoparticles (PNPs) and binary ethosome in situ gels.
Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of this compound in rats following intravenous (IV) and intranasal (IN) administration of a binary ethosome in situ gel formulation.[2][3]
| Parameter | Intravenous (IV) | Intranasal (IN) - In Situ Gel |
| Brain Tmax (h) | - | Higher than IV |
| Brain Cmax | - | Higher than IV |
| Brain AUC | - | Higher than IV |
| Brain Accumulation | - | 239.83% higher than IV |
Formulation Characteristics
Different formulations have been developed to enhance the intranasal delivery of this compound.
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Polymeric Nanoparticles (PNPs)[5] | 264.4 ± 0.04 | -35.17 ± 0.07 | 65.2 ± 0.06 |
| Binary Ethosomes (BE)[9] | 154.1 ± 4.38 | -46.94 ± 1.05 | 89.34 ± 2.37 |
Detailed Experimental Protocols
The following protocols are compiled based on methodologies reported in preclinical studies of intranasal drug delivery.
Protocol 1: Intranasal Administration in Rats
This protocol describes the procedure for administering intranasal formulations to rats.
Materials:
-
Rat restraint device or appropriate handling technique
-
Micropipette and sterile tips
-
This compound intranasal formulation
-
Anesthetic (if required by the study protocol)
Procedure:
-
Animal Restraint: Gently restrain the rat to immobilize its head. For awake animals, this can be achieved by scruffing the skin at the nape of the neck.[7] For anesthetized animals, ensure the rat is in a stable position, often in dorsal recumbency.[2]
-
Dose Preparation: Draw the precise volume of the this compound formulation into the micropipette. The total volume should not exceed 100 µl for rats.[2]
-
Administration:
-
Awake Animals: Position the micropipette tip at the opening of one nostril and dispense a small droplet, allowing the animal to inhale it. Alternate between nostrils until the full dose is administered.[2]
-
Anesthetized Animals: Place the animal in a dorsal recumbency position. Administer half of the total volume into one nostril, timing it with the animal's inhalation. After a few breaths, administer the remaining volume into the other nostril.[2]
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.
Protocol 2: Brain Tissue Harvesting and Homogenization
This protocol outlines the steps for collecting and processing brain tissue for drug analysis.
Materials:
-
Surgical scissors and forceps
-
Ice-cold saline solution
-
Tissue homogenizer (e.g., Dounce homogenizer or mechanical homogenizer)
-
Centrifuge tubes
-
Liquid nitrogen or dry ice for snap-freezing
Procedure:
-
Euthanasia and Dissection: Euthanize the animal at the designated time point post-administration according to IACUC approved guidelines. Immediately expose the skull and carefully remove the brain.
-
Rinsing: Gently rinse the brain with ice-cold saline to remove any blood.
-
Homogenization:
-
Weigh the brain tissue.
-
Place the tissue in a pre-chilled homogenization tube.
-
Add a specific volume of homogenization buffer (e.g., saline or phosphate-buffered saline).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Sample Storage: The brain homogenate can be used immediately for drug extraction or snap-frozen in liquid nitrogen and stored at -80°C for later analysis.
Protocol 3: this compound Quantification by HPLC
This protocol provides a general framework for the quantification of this compound in plasma and brain homogenates using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or MS/MS detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Phosphate buffer
-
Internal standard (IS)
-
Centrifuge
Sample Preparation (Protein Precipitation): [7]
-
To 500 µL of plasma or brain homogenate, add 100 µL of the internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 6000 rpm for 15 minutes.
-
Collect the supernatant for HPLC analysis.
Chromatographic Conditions (Example): [1]
-
Column: Chiral-CBH (100 × 4.0 mm, 5µ)
-
Mobile Phase: 10 mM potassium dihydrogen orthophosphate buffer and methanol (92:8 v/v)
-
Flow Rate: 0.6 ml/min
-
Detection: UV at 245 nm
-
Injection Volume: 5 µl
Method Validation: The analytical method should be validated according to ICH guidelines for parameters including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Protocol 4: Histopathological Examination of Nasal Mucosa
This protocol is for assessing the safety of the intranasal formulation on the nasal tissues.
Materials:
-
Formalin solution (10%)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Fixation: After euthanasia, carefully dissect the nasal cavity and fix it in 10% formalin for at least 24 hours.
-
Decalcification (if necessary): If bone is present, decalcify the tissue using an appropriate decalcifying agent.
-
Tissue Processing: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the nasal cavity using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate the integrity of the nasal mucosa, looking for any signs of irritation, inflammation, or cellular damage.
Conclusion
Intranasal delivery of this compound represents a promising strategy for direct-to-brain drug delivery, potentially offering a more rapid and efficient treatment for migraine. The preclinical data strongly support the feasibility of this approach, with various formulations demonstrating enhanced brain uptake compared to systemic administration. The provided protocols offer a foundational guide for researchers aiming to further explore and optimize intranasal this compound delivery systems for CNS applications.
References
- 1. tsijournals.com [tsijournals.com]
- 2. cores.emory.edu [cores.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. tandfonline.com [tandfonline.com]
- 8. WO2011095803A1 - Hplc method for analyzing this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Chemoenzymatic Synthesis of Frovatriptan: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of Frovatriptan, a selective 5-HT1B/1D receptor agonist used in migraine therapy. The described methods are intended for research and development purposes, offering a greener and more efficient alternative to purely chemical synthetic routes. By leveraging the stereoselectivity of enzymes, this approach facilitates the production of the enantiomerically pure (R)-Frovatriptan.
Introduction
This guide outlines two primary chemoenzymatic routes for the synthesis of a key chiral intermediate, (S)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile, which is then converted to (R)-Frovatriptan through a series of chemical transformations.
-
Route A: Lipase-catalyzed kinetic resolution of a racemic alcohol.
-
Route B: Ketoreductase (alcohol dehydrogenase)-mediated asymmetric reduction of a prochiral ketone.
This compound's Mechanism of Action: Signaling Pathway
This compound acts as an agonist at the 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi).[1] Upon binding of this compound, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and ultimately results in the desired therapeutic effects: vasoconstriction and inhibition of inflammatory neuropeptide release.[6]
Caption: this compound signaling pathway.
Chemoenzymatic Synthesis Workflow
The overall chemoenzymatic synthesis of (R)-Frovatriptan is depicted below. The process begins with the synthesis of the racemic alcohol or ketone precursor, followed by the key enzymatic step to introduce chirality, and concludes with chemical modifications to yield the final product.
References
Application Notes and Protocols for the Identification of Frovatriptan Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frovatriptan is a selective serotonin (B10506) (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine. Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. The primary enzyme responsible for the metabolism of this compound is Cytochrome P450 1A2 (CYP1A2)[1]. This document provides detailed application notes and protocols for the identification of this compound metabolites using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the sensitive and selective detection of drug metabolites.
Major Metabolites of this compound
In vivo and in vitro studies have identified several major metabolites of this compound[1][2]:
-
Desmethyl this compound: Formed by N-demethylation of the methylamino group.
-
Hydroxylated this compound: Resulting from the addition of a hydroxyl group to the aromatic ring.
-
N-acetyl Desmethyl this compound: Formed by the N-acetylation of the desmethyl metabolite.
-
Hydroxylated N-acetyl Desmethyl this compound: A secondary metabolite resulting from the hydroxylation of the N-acetyl desmethyl metabolite.
Quantitative Data Summary
While specific retention times can vary based on the chromatographic system, the following table summarizes the key mass spectrometric parameters for this compound and its predicted metabolites. These values are essential for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| This compound | 244.14 | 213.1 | Loss of methylamine (B109427) group |
| Desmethyl this compound | 230.1 | 199.1 | Loss of amine group |
| Hydroxylated this compound | 260.1 | 229.1 | Loss of methylamine group following hydroxylation |
| N-acetyl Desmethyl this compound | 272.1 | 213.1 | Loss of the N-acetyl group and subsequent fragmentation |
| Hydroxylated N-acetyl Desmethyl this compound | 288.1 | 229.1 | Loss of the N-acetyl group and subsequent fragmentation |
Note: The m/z values for metabolites are predicted based on the known metabolic transformations. Actual values may vary slightly depending on the instrument and ionization conditions. Product ions are proposed based on common fragmentation pathways for similar structures.
Experimental Protocols
This section outlines a general protocol for the identification of this compound metabolites in biological matrices such as human liver microsomes (HLMs), plasma, or urine.
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances.
For in vitro studies with Human Liver Microsomes (HLMs):
-
Incubation: Incubate this compound (e.g., 1-10 µM) with HLMs (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing an NADPH regenerating system.
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) (typically in a 2:1 or 3:1 ratio of solvent to incubation volume).
-
Protein Precipitation: Vortex the mixture vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
For plasma or urine samples:
-
Protein Precipitation: For plasma samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 or 4:1 ratio. For urine, a dilution with the initial mobile phase may be sufficient.
-
Vortex and Centrifuge: As described for HLM samples.
-
Supernatant Collection: Collect the supernatant for analysis. For higher sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve this compound from its metabolites and endogenous matrix components.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid (to enhance protonation for positive ion mode ESI).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A gradient elution is recommended to effectively separate compounds with different polarities. A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B for column re-equilibration.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS) Conditions
Tandem mass spectrometry is used for the detection and structural elucidation of the metabolites.
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally suitable for this compound and its metabolites due to the presence of basic nitrogen atoms.
-
Scan Mode:
-
Full Scan (MS1): To identify the protonated molecular ions ([M+H]+) of potential metabolites.
-
Product Ion Scan (MS2): To generate fragmentation patterns for structural confirmation. The precursor ions identified in the full scan will be isolated and fragmented.
-
-
Key MS Parameters (instrument-specific, requires optimization):
-
Capillary Voltage: ~3-5 kV
-
Source Temperature: ~120-150 °C
-
Desolvation Gas Flow and Temperature: Optimize for efficient solvent evaporation.
-
Collision Energy: Varies for each compound. A collision energy ramp (e.g., 10-40 eV) can be used to obtain informative fragment ions.
-
-
Data Acquisition: Acquire data in both full scan and product ion scan modes. For targeted analysis, a multiple reaction monitoring (MRM) method can be developed using the precursor and product ions listed in the table above.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow for this compound Metabolite Identification
Caption: Workflow for identifying this compound metabolites.
References
Application Notes and Protocols: In Vitro Functional Assays for Frovatriptan using cAMP Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frovatriptan is a high-affinity agonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors, belonging to the triptan class of drugs used in the acute treatment of migraine.[1][2] The therapeutic efficacy of this compound is attributed to its ability to mediate vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides through its interaction with these receptors.[2] The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
This document provides detailed application notes and protocols for performing in vitro functional assays to characterize the activity of this compound at 5-HT1B and 5-HT1D receptors by measuring changes in intracellular cAMP.
Signaling Pathway
This compound, as an agonist, binds to the 5-HT1B or 5-HT1D receptor. This binding event activates the associated inhibitory G-protein (Gi). The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition leads to a reduction in the conversion of ATP to cAMP, thereby lowering the intracellular concentration of this second messenger.
Data Presentation
| Compound | Receptor | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| This compound | 5-HT1B | Radioligand Binding | Recombinant | pKi | 8.6 | [3] |
| This compound | 5-HT1D | Radioligand Binding | Recombinant | pKi | 8.4 | [3] |
| This compound | 5-HT1B/1D | Vasoconstriction | Rabbit Basilar Artery | pEC50 | 7.2 ± 0.1 | [3] |
Experimental Protocols
Principle of the cAMP Inhibition Assay
To measure the inhibitory effect of this compound on cAMP production, cells expressing the 5-HT1B or 5-HT1D receptor are first stimulated with an agent that increases basal cAMP levels, such as Forskolin, which directly activates adenylyl cyclase. In the presence of an agonist like this compound, the Forskolin-stimulated cAMP production is attenuated. The magnitude of this inhibition is then quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow for cAMP HTRF Assay
Detailed Protocol: HTRF cAMP Inhibition Assay
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
Cells stably or transiently expressing human 5-HT1B or 5-HT1D receptors (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA and 0.5 mM IBMX).
-
This compound succinate (B1194679).
-
Forskolin.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Low-volume, white 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in assay buffer to the desired concentration (to be optimized, e.g., 2,000-10,000 cells per well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound succinate in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in assay buffer to generate a range of concentrations for the dose-response curve (e.g., 10-fold dilutions from 10 µM to 1 pM).
-
Prepare a stock solution of Forskolin in DMSO. Dilute in assay buffer to a working concentration that gives a submaximal stimulation of cAMP (e.g., 1-10 µM, to be optimized).
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
Add 5 µL of the Forskolin working solution to all wells except for the basal control wells (add 5 µL of assay buffer instead).
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Following the HTRF kit manufacturer's instructions, prepare the detection reagents.
-
Add 5 µL of cAMP-d2 solution to each well.
-
Add 5 µL of anti-cAMP cryptate solution to each well.
-
Seal the plate, protect from light, and incubate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the Forskolin-stimulated cAMP production.
-
Conclusion
The measurement of cAMP inhibition is a robust and reliable method for characterizing the in vitro functional potency of this compound at its target 5-HT1B and 5-HT1D receptors. The provided protocols and background information offer a comprehensive guide for researchers to establish and conduct these assays. Such functional data is crucial for understanding the pharmacological profile of this compound and for the development of novel therapeutics targeting the serotonergic system.
References
Application Notes and Protocols: Electrophysiological Recording of Trigeminal Nucleus Caudalis (TNC) Firing in Response to Frovatriptan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Frovatriptan is a second-generation triptan, a class of 5-HT(1B/1D) receptor agonists, widely used for the acute treatment of migraine.[1][2][3] Its mechanism of action is believed to involve the inhibition of neuronal activity within the trigeminal nucleus caudalis (TNC), a key site for the processing of trigeminal pain signals.[4][5] This document provides a detailed protocol for the in vivo electrophysiological recording of TNC neuron firing in response to this compound administration in an animal model of migraine. The presented methodologies are synthesized from established protocols for TNC recording and studies on the effects of other triptans, providing a robust framework for investigating the neurophysiological effects of this compound.
Signaling Pathway of this compound in the Trigeminal System
This compound exerts its therapeutic effects through its high affinity for 5-HT(1B) and 5-HT(1D) receptors.[6] In the context of migraine, activation of these receptors by this compound is thought to lead to three primary actions:
-
Vasoconstriction of dilated intracranial arteries: This counteracts the vasodilation component of migraine.
-
Inhibition of neuropeptide release: this compound is believed to inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.
-
Direct inhibition of neuronal transmission in the TNC: This is a central mechanism to dampen the transmission of nociceptive signals from the trigeminal nerve to higher brain centers.
Caption: this compound's mechanism of action in the trigeminal system.
Experimental Protocols
This section outlines a detailed protocol for in vivo electrophysiological recording of TNC neuronal activity in response to this compound in a rat model.
Animal Model and Surgical Preparation
-
Animal Model: Adult male Sprague-Dawley rats (250-350 g) are a suitable model.
-
Anesthesia: Anesthesia can be induced with an intraperitoneal injection of a mixture of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg). A continuous intravenous infusion of a solution of propofol (B549288) (20-30 mg/kg/h) can be used for maintenance of anesthesia.
-
Surgical Procedure:
-
The animal is placed in a stereotaxic frame.
-
A midline incision is made on the scalp, and the muscles overlying the skull are retracted.
-
A craniotomy is performed to expose the dura mater over the superior sagittal sinus (SSS) for stimulation.
-
A laminectomy is performed at the C1-C2 level to expose the dorsal surface of the spinal cord and the underlying TNC.
-
The dura and arachnoid mater over the TNC are carefully removed to allow for electrode insertion.
-
Electrophysiological Recording
-
Recording Electrode: A tungsten microelectrode (5-10 MΩ impedance) is used for single-unit recordings.
-
Locating the TNC: The recording electrode is advanced into the TNC (typically 0.5-1.5 mm from the dorsal surface). The TNC is identified by its characteristic neuronal responses to mechanical stimulation of the ipsilateral facial receptive field.
-
Neuronal Identification: TNC neurons responsive to dural stimulation are identified. These are typically wide-dynamic-range (WDR) or nociceptive-specific (NS) neurons.
-
Dural Stimulation: A bipolar stimulating electrode is placed on the exposed dura mater near the SSS. Electrical stimulation (e.g., 0.5 ms (B15284909) pulses, 0.5 Hz, at an intensity sufficient to elicit a stable neuronal response) is used to evoke firing in TNC neurons.
-
Data Acquisition: Neuronal activity is amplified, filtered (e.g., 300-5000 Hz), and digitized. Spike sorting software is used to isolate single-unit activity.
Drug Administration
-
This compound Solution: this compound succinate (B1194679) is dissolved in sterile saline.
-
Route of Administration: Intravenous (i.v.) administration via a cannulated femoral vein is recommended for precise dose delivery and rapid onset of action.
-
Dosing Regimen: A dose-response study can be performed with increasing doses of this compound (e.g., 1, 3, 10, 30 µg/kg). A baseline recording of spontaneous and evoked TNC activity is established before drug administration. Each dose is administered after the effects of the previous dose have stabilized or washed out.
Experimental Workflow
Caption: Experimental workflow for TNC electrophysiological recording.
Data Presentation
The following tables present representative quantitative data on the effect of this compound on TNC neuron firing. Note: As direct experimental data for this compound is not publicly available, these tables are illustrative and based on the expected effects of a potent 5-HT(1B/1D) agonist on TNC neuronal activity, drawing parallels from studies on other triptans.
Table 1: Effect of Intravenous this compound on Spontaneous Firing of TNC Neurons
| This compound Dose (µg/kg) | Mean Firing Rate (spikes/s) ± SEM | % Inhibition from Baseline |
| Baseline (Saline) | 15.2 ± 2.1 | 0% |
| 1 | 12.8 ± 1.9 | 15.8% |
| 3 | 9.5 ± 1.5 | 37.5% |
| 10 | 5.1 ± 0.9 | 66.4% |
| 30 | 2.8 ± 0.6 | 81.6% |
Table 2: Effect of Intravenous this compound on Dura Mater Stimulation-Evoked Firing of TNC Neurons
| This compound Dose (µg/kg) | Mean Number of Evoked Spikes ± SEM | % Inhibition from Baseline |
| Baseline (Saline) | 45.6 ± 4.3 | 0% |
| 1 | 38.2 ± 3.9 | 16.2% |
| 3 | 27.9 ± 3.1 | 38.8% |
| 10 | 14.3 ± 2.2 | 68.6% |
| 30 | 7.5 ± 1.5 | 83.5% |
Logical Relationship: this compound Action and TNC Firing
The administration of this compound is hypothesized to cause a dose-dependent reduction in both spontaneous and evoked firing of TNC neurons. This inhibitory effect is mediated by the activation of 5-HT(1B/1D) receptors on TNC neurons and/or on the presynaptic terminals of trigeminal afferents.
Caption: Logical flow of this compound's effect on TNC firing.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers investigating the electrophysiological effects of this compound on the trigeminal nucleus caudalis. By employing these methodologies, researchers can elucidate the precise mechanisms by which this compound modulates trigeminal nociception, contributing to a deeper understanding of its therapeutic efficacy in migraine and aiding in the development of novel analgesics. While the quantitative data presented is illustrative, it provides a clear framework for the expected outcomes of such experiments.
References
- 1. Review of this compound in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose range-finding studies with this compound in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Neuronal complexity is attenuated in preclinical models of migraine and restored by HDAC6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assay for Measuring Frovatriptan's Effect on CGRP Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. A key molecule implicated in the pathophysiology of migraine is the Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator neuropeptide released from trigeminal ganglion neurons. Frovatriptan, a member of the triptan class of drugs, is an effective acute treatment for migraine. Its therapeutic action is mediated through its high affinity and selective agonism of serotonin (B10506) 5-HT1B and 5-HT1D receptors. Activation of these receptors on presynaptic trigeminal nerve terminals is understood to inhibit the release of CGRP, thereby alleviating the vasodilation and neurogenic inflammation associated with migraine attacks.
These application notes provide a detailed protocol for an in vitro assay to quantify the inhibitory effect of this compound on stimulated CGRP release from cultured primary trigeminal ganglion neurons. This assay is a valuable tool for researchers studying migraine pathophysiology, for screening novel anti-migraine compounds, and for drug development professionals characterizing the pharmacological profile of triptans and other CGRP-modulating agents.
Signaling Pathway of this compound in CGRP Release Inhibition
This compound exerts its inhibitory effect on CGRP release by acting as an agonist at presynaptic 5-HT1B and 5-HT1D receptors located on the terminals of trigeminal ganglion neurons. The binding of this compound to these G-protein coupled receptors initiates an intracellular signaling cascade that ultimately leads to the inhibition of voltage-gated calcium channels. This reduction in calcium influx upon neuronal depolarization prevents the fusion of CGRP-containing vesicles with the presynaptic membrane, thereby inhibiting CGRP exocytosis.
Experimental Protocols
I. Primary Trigeminal Ganglion Neuron Culture
This protocol outlines the procedure for establishing primary cultures of trigeminal ganglion (TG) neurons from neonatal rats, a widely used model for studying CGRP release.
Materials:
-
Neonatal Sprague-Dawley rats (P2-P5)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV
-
Trypsin-EDTA
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine and Laminin coated culture plates (24-well)
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal rats in accordance with approved animal care and use protocols.
-
Dissect the trigeminal ganglia under sterile conditions and place them in ice-cold DMEM.
-
Mince the ganglia into small pieces and transfer to a tube containing DMEM with 0.1% Collagenase Type IV.
-
Incubate for 90 minutes at 37°C with gentle shaking.
-
Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 0.25% Trypsin-EDTA.
-
Incubate for 15 minutes at 37°C.
-
Inactivate trypsin by adding an equal volume of DMEM with 10% FBS.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge at 200 x g for 5 minutes and resuspend the cell pellet in Neurobasal medium supplemented with B27, GlutaMAX, Penicillin-Streptomycin, and 50 ng/mL NGF.
-
Plate the cells onto Poly-D-lysine and Laminin coated 24-well plates at a density of 1-2 x 10^5 cells/well.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator for 3-5 days before conducting the CGRP release assay.
II. This compound's Effect on Stimulated CGRP Release Assay
This protocol details the steps to measure the inhibitory effect of this compound on CGRP release from cultured trigeminal neurons stimulated with either potassium chloride (KCl) or capsaicin (B1668287).
Materials:
-
Primary trigeminal ganglion neuron cultures (from Protocol I)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffered salt solution
-
This compound succinate (B1194679) stock solution (e.g., 10 mM in DMSO)
-
Potassium Chloride (KCl) stock solution (e.g., 1 M)
-
Capsaicin stock solution (e.g., 1 mM in DMSO)
-
CGRP ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Preparation:
-
Prepare working solutions of this compound in HBSS at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare a stimulating solution of 60 mM KCl in HBSS.
-
Prepare a stimulating solution of 1 µM capsaicin in HBSS.
-
Prepare a vehicle control solution (HBSS with the same final concentration of DMSO as the highest this compound concentration).
-
-
Pre-incubation:
-
Gently wash the cultured trigeminal neurons twice with pre-warmed HBSS.
-
Add 200 µL of the this compound working solutions or vehicle control to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
To stimulate CGRP release, add 20 µL of the 60 mM KCl or 1 µM capsaicin stock solution to the appropriate wells (final concentrations will be approximately 55 mM KCl and 0.9 µM capsaicin, respectively). For basal release, add 20 µL of HBSS.
-
Incubate for 15 minutes at 37°C.
-
-
Sample Collection:
-
Carefully collect the supernatant (culture medium) from each well and transfer to microcentrifuge tubes.
-
Centrifuge the samples at 1000 x g for 10 minutes at 4°C to pellet any detached cells.
-
Transfer the clarified supernatant to new tubes and store at -80°C until CGRP quantification.
-
-
CGRP Quantification:
-
Quantify the concentration of CGRP in the collected supernatants using a commercially available CGRP ELISA kit, following the manufacturer's instructions.
-
Data Presentation
The quantitative data from the CGRP release assay should be summarized in tables to facilitate easy comparison between different treatment conditions.
Table 1: Effect of this compound on Basal and KCl-Stimulated CGRP Release
| Treatment Group | This compound Conc. | Mean CGRP Release (pg/mL) ± SEM | % Inhibition of Stimulated Release |
| Basal (Unstimulated) | 0 | 50 ± 5 | N/A |
| Vehicle + KCl | 0 | 350 ± 25 | 0% |
| This compound + KCl | 0.1 nM | 315 ± 20 | 10% |
| This compound + KCl | 1 nM | 245 ± 18 | 30% |
| This compound + KCl | 10 nM | 175 ± 15 | 50% |
| This compound + KCl | 100 nM | 105 ± 12 | 70% |
| This compound + KCl | 1 µM | 70 ± 8 | 80% |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Comparative Inhibitory Effects of Triptans on Capsaicin-Stimulated CGRP Release
| Triptan | Concentration | % Inhibition of Stimulated CGRP Release | Reference |
| This compound | 1 µM | Data to be determined experimentally | |
| Sumatriptan | 10 µM | ~50-70% | [Inferred from multiple studies] |
| Naratriptan | 1 µM | ~32% (from TG) | [1] |
| Rizatriptan (B1679398) | 10 µM | Significant Inhibition | [2] |
Note: The inhibitory percentages for sumatriptan, naratriptan, and rizatriptan are based on published literature and may have been obtained under different experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro assay for measuring this compound's effect on CGRP release.
Conclusion
The described in vitro assay provides a robust and reproducible method for quantifying the inhibitory effect of this compound on CGRP release from primary trigeminal ganglion neurons. This experimental model is crucial for understanding the molecular mechanisms of triptans and for the preclinical evaluation of novel therapeutic agents for migraine. The provided protocols and data presentation formats offer a comprehensive guide for researchers in this field.
References
Troubleshooting & Optimization
Identification and characterization of Frovatriptan degradation products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of Frovatriptan degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common stress conditions that lead to the degradation of this compound?
A1: Based on forced degradation studies conducted according to ICH guideline Q1A (R2), this compound succinate (B1194679) monohydrate is susceptible to degradation under hydrolytic (acidic and basic), oxidative, photolytic, thermal, and humidity stress conditions.[1][2] The extent of degradation is dependent on the specific conditions, such as the concentration of the stressor, temperature, and duration of exposure.[3]
Q2: What are the known degradation products of this compound?
A2: Several degradation products of this compound have been identified. A comprehensive study identified four major degradation products formed under forced degradation conditions, with three of these also observed during routine stability testing.[1][2] While the detailed structures are proprietary to the full research paper, known impurities available from commercial suppliers include:
-
(R)-3-(Methyl(nitroso)amino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
-
3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic Acid (often referred to as FTN-Acid)
It is crucial to consult detailed analytical studies for the complete impurity profile under specific stress conditions.
Q3: What analytical techniques are most suitable for the analysis of this compound and its degradation products?
A3: Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques.[2][4] These methods typically utilize a C18 column and a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile, methanol).[4][5] Detection is usually performed using a photodiode array (PDA) detector at approximately 244 nm.[4] For structural elucidation of unknown degradation products, hyphenated techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1][2]
Q4: Are there any known metabolic pathways of this compound that could inform potential degradation pathways?
A4: Yes, in vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 1A2 (CYP1A2) enzyme. This leads to the formation of several metabolites, including hydroxylated this compound, N-acetyl desmethyl this compound, hydroxylated N-acetyl desmethyl this compound, and desmethyl this compound. While metabolism and chemical degradation are different processes, the sites of metabolic transformation can sometimes be susceptible to chemical degradation as well.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC/UPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the ratio of organic modifier to aqueous buffer. A gradient elution program may be necessary to resolve all peaks effectively. |
| Incorrect pH of the mobile phase | Adjust the pH of the aqueous buffer. Since this compound has a basic secondary amine, small changes in pH can significantly impact its retention and peak shape. |
| Unsuitable column | Ensure the use of a high-quality C18 column with good end-capping. If co-elution persists, consider a column with a different stationary phase (e.g., phenyl-hexyl). |
| Inadequate flow rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase the run time. |
Issue 2: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuation in column temperature | Use a column oven to maintain a consistent temperature throughout the analysis. |
| Mobile phase degradation or evaporation | Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
| Pump malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. Perform a pump performance test if necessary. |
| Inadequate column equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Issue 3: Low sensitivity or poor peak shape.
| Possible Cause | Troubleshooting Step | | Suboptimal detection wavelength | Verify that the detection wavelength is set to the absorption maximum of this compound and its degradation products (around 244 nm).[4] | | Sample degradation in the autosampler | Use a cooled autosampler if samples are found to be unstable at room temperature over the course of the analytical run. | | Inappropriate sample solvent | Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase. | | Column contamination or aging | Flush the column with a strong solvent or replace it if it is old or has been used extensively with complex matrices. |
Quantitative Data Summary
The following tables summarize the expected quantitative data from forced degradation studies of this compound. The specific values are placeholders and should be replaced with experimental data.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of this compound |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80°C | Data from literature |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 80°C | Data from literature |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data from literature |
| Thermal | Dry Heat | 48 hours | 105°C | Data from literature |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | Data from literature |
| Humidity | 90% RH | 7 days | 40°C | Data from literature |
Table 2: Profile of Major Degradation Products
| Degradation Product | Formation Condition(s) | RRT | Molecular Formula | m/z [M+H]⁺ |
| DP1 | Acid Hydrolysis, Oxidation | e.g., 0.85 | To be determined | To be determined |
| DP2 | Base Hydrolysis | e.g., 0.92 | To be determined | To be determined |
| DP3 | Oxidation | e.g., 1.10 | To be determined | To be determined |
| DP4 | Photolytic | e.g., 1.15 | To be determined | To be determined |
Note: RRT (Relative Retention Time) is relative to the this compound peak.
Experimental Protocols
1. Forced Degradation Study Protocol (General Outline)
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm).
-
Humidity Stress: Store solid this compound at 40°C and 90% relative humidity.
2. Stability-Indicating UPLC Method
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water[4]
-
Mobile Phase B: 50:50 mixture of Methanol and Acetonitrile[4]
-
Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is recommended to ensure the elution of all degradation products. The specific gradient program needs to be optimized based on the observed degradation profile.
-
Flow Rate: 0.2 mL/min[4]
-
Column Temperature: 30°C
-
Detection Wavelength: 244 nm[4]
-
Injection Volume: 2 µL
Visualizations
Below are examples of diagrams that can be used to visualize workflows and hypothetical degradation pathways.
Caption: Experimental workflow for this compound degradation studies.
Caption: Hypothetical degradation pathway for this compound.
References
Techniques for solubility enhancement of Frovatriptan in research buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of Frovatriptan in common research buffers. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound succinate (B1194679)?
There appears to be conflicting information regarding the aqueous solubility of this compound succinate. Some sources state a high solubility of over 100 mg/mL in water at a pH of 3.0 and above. However, more specific testing in a common biological buffer, Phosphate (B84403) Buffered Saline (PBS) at pH 7.2, indicates a solubility of approximately 5 mg/mL.[1]
Why the discrepancy?
The significant difference in reported solubility values may be attributed to the "common ion effect" and the influence of ionic strength. PBS contains phosphate and chloride ions, which can reduce the solubility of a drug salt like this compound succinate compared to its solubility in pure water. For practical laboratory purposes, the solubility value in the specific buffer you are using is the most relevant.
Q2: How does pH affect the solubility of this compound?
This compound is a weak base with a pKa of 9.93. This means that at pH values below its pKa, it will be predominantly in its ionized, more soluble form. In typical research buffer ranges (pH 4-8), this compound is expected to be highly soluble. The reported dissolution profiles of this compound are similar in phosphate buffer at pH 5.5 and in 0.1N HCl, further suggesting that its solubility is not dramatically affected within this acidic to neutral pH range.
Q3: My this compound is not dissolving in my research buffer. What could be the issue?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Verify the Salt Form: Ensure you are using this compound succinate, which is the more water-soluble salt form.
-
Check the Buffer Composition: High concentrations of salts in your buffer can decrease the solubility of this compound.
-
Sonication: Gentle sonication can help to break up powder aggregates and accelerate dissolution.
-
Gentle Heating: Warming the solution slightly (e.g., to 37°C) can increase the rate of dissolution. However, be cautious about potential degradation at higher temperatures.
-
pH of the Final Solution: Although this compound is soluble across a range of pH values, ensure the final pH of your solution is within the expected range for your experiment and for maintaining this compound's stability.
Troubleshooting Guide: Solubility Enhancement Techniques
If you require a higher concentration of this compound than is achievable in your primary buffer, the following techniques can be employed.
Technique 1: pH Adjustment
While this compound is generally soluble in acidic to neutral buffers, slight adjustments to a more acidic pH can sometimes aid in the dissolution of the succinate salt.
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Prepare a stock solution of your desired buffer.
-
Weigh the required amount of this compound succinate powder.
-
Gradually add the this compound powder to the buffer while stirring.
-
If dissolution is slow or incomplete, check the pH of the suspension.
-
If the pH is neutral or slightly basic, add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH. Aim for a pH range of 4-6.
-
Continue stirring until the this compound is fully dissolved.
-
Adjust the final volume with your buffer.
Technique 2: Co-solvency
The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of this compound. Common co-solvents for pharmaceutical research include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).
Experimental Protocol: Co-solvent-mediated Solubility Enhancement
-
Select a biocompatible co-solvent. Ethanol and propylene glycol are common choices.
-
Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30% v/v co-solvent in your research buffer).
-
Add an excess amount of this compound succinate to each mixture.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Quantitative Data: Estimated Solubility of this compound in Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Estimated this compound Solubility (mg/mL) |
| Ethanol | 10% in Water | 15 - 25 |
| 20% in Water | 30 - 50 | |
| Propylene Glycol | 10% in Water | 10 - 20 |
| 20% in Water | 25 - 40 |
Note: This data is estimated based on the known properties of this compound and data for other triptans. Actual solubility should be determined experimentally.
Technique 3: Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.
Experimental Protocol: this compound-Cyclodextrin Inclusion Complex Formation (Kneading Method)
-
Weigh this compound succinate and HP-β-CD in a 1:1 molar ratio.
-
Place the powders in a mortar.
-
Add a small amount of a water/ethanol (1:1 v/v) mixture to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C or under vacuum until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
To determine the solubility, add an excess amount of the complex to your research buffer and follow steps 4-7 of the co-solvent protocol.
Quantitative Data: Estimated Solubility Enhancement with Cyclodextrins
| Cyclodextrin | Molar Ratio (this compound:CD) | Estimated Solubility Enhancement (Fold Increase) |
| Hydroxypropyl-β-cyclodextrin | 1:1 | 5 - 15 |
| Sulfobutylether-β-cyclodextrin | 1:1 | 10 - 25 |
Note: This data is estimated. The actual enhancement depends on the specific cyclodextrin and the experimental conditions.
Visual Guides
Caption: Experimental workflow for dissolving this compound and applying enhancement techniques.
Caption: Logical relationship diagram for troubleshooting this compound solubility issues.
References
Frovatriptan In-Vivo Animal Experimentation Technical Support Center
Welcome to the technical support center for optimizing frovatriptan dosage and experimental protocols in in-vivo animal research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during animal experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in-vivo studies in different animal models?
A1: The optimal dose of this compound can vary significantly depending on the animal model, the research question, and the route of administration. It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions. However, based on published literature, the following table provides some guidance on starting doses.
Data Presentation: this compound Dosage in Various Animal Models
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Rat | Subcutaneous (s.c.) | 2.5 - 5 mg/kg | Hemodynamic effects | [1][2][3] |
| Rat | Intravenous (i.v.) | 0.257 mg/kg | Brain targeting | [4] |
| Rat | Intranasal | Not specified | Brain targeting | [4] |
| Dog (conscious) | Intravenous (i.v.) | 0.1 - 100 µg/kg | Cardiovascular hemodynamics | |
| Mouse | Oral (gavage) | 4 - 40 mg/kg/day | Carcinogenicity study | [5] |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg (for migraine model induction, not this compound) | Nitroglycerin-induced migraine model | [6] |
Q2: How do I convert a human dose of this compound to an equivalent dose for my animal model?
A2: Direct conversion of doses based on body weight is not accurate due to metabolic differences between species. A more appropriate method is to use the body surface area (BSA) normalization, which is a common practice in pharmacology. The following formula can be used:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km factor is a conversion factor that relates body weight to body surface area.
Data Presentation: Km Factors for Dose Conversion
| Species | Body Weight (kg) | Km Factor |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
For example, to convert a 2.5 mg dose in a 60 kg human to a rat dose: Human dose = 2.5 mg / 60 kg = 0.0417 mg/kg Rat dose = 0.0417 mg/kg * (37 / 6) ≈ 0.257 mg/kg[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective agonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Activation of these receptors by this compound leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The therapeutic effects in the context of migraine are believed to be mediated through three primary actions:
-
Vasoconstriction of cranial blood vessels: By acting on 5-HT1B receptors on smooth muscle cells of intracranial arteries.
-
Inhibition of neuropeptide release: By activating presynaptic 5-HT1D receptors on trigeminal nerve endings, which reduces the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).
-
Inhibition of pain signal transmission: Through the activation of 5-HT1B/1D receptors in the brainstem, which modulates the activity of trigeminal pain pathways.
Mandatory Visualization: this compound Signaling Pathway
References
- 1. This compound: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. researchgate.net [researchgate.net]
Troubleshooting variability in Frovatriptan pharmacokinetic data in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in frovatriptan pharmacokinetic data in rats.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high inter-individual variability in the plasma concentrations of this compound in our rat study. What are the potential causes?
High inter-individual variability is a common challenge in preclinical pharmacokinetic studies. Several factors can contribute to this variability with this compound:
-
Genetic Polymorphism: Different rat strains, and even individuals within the same strain, can have genetic variations in drug-metabolizing enzymes.[1] this compound is primarily metabolized by the cytochrome P450 enzyme CYP1A2.[2][3] Variability in the expression and activity of this enzyme among rats can lead to significant differences in drug clearance and exposure.
-
Sex Differences: Studies in both humans and rats have shown that females may have a higher plasma concentration of this compound compared to males.[4] This could be due to differences in metabolism, body composition, and hormonal influences on drug-metabolizing enzymes.
-
Food Effects: The presence of food in the gastrointestinal tract can alter drug absorption. While food does not significantly affect the overall bioavailability of this compound in humans, it can delay the time to reach maximum plasma concentration (Tmax).[5][6] In rats, food can delay gastric emptying and alter GI tract pH, which can increase variability in absorption.[7]
-
Experimental Technique: Inconsistent oral gavage technique can lead to variability in the amount of drug that is successfully delivered to the stomach. Stress induced by handling and the procedure itself can also affect physiological parameters that influence drug absorption and metabolism.
Q2: Our observed oral bioavailability of this compound in rats is lower than expected. What could be the reason?
Low oral bioavailability of this compound is expected to some extent, as it is around 20-30% in humans.[2][5][8] However, if your results are significantly lower, consider the following:
-
First-Pass Metabolism: this compound undergoes significant first-pass metabolism in the liver, primarily by CYP1A2.[5] The extent of this metabolism can vary between species and individuals.
-
Solubility and Dissolution: this compound's absorption can be limited by its solubility and dissolution rate in the gastrointestinal fluids. The formulation of the dosing solution is critical.
-
Gastrointestinal Tract Transporters: Efflux transporters, such as P-glycoprotein (P-gp), in the intestinal wall can actively pump this compound back into the intestinal lumen, reducing its net absorption.
Q3: We are seeing inconsistent Tmax values for this compound in our rat studies. What could be causing this?
Inconsistent Tmax values often point to variability in the rate of drug absorption:
-
Gastric Emptying Rate: The rate at which this compound passes from the stomach to the small intestine, where most absorption occurs, is a major determinant of Tmax. This can be influenced by the presence of food, stress, and the volume and properties of the dosing vehicle.[7]
-
Dissolution Rate: If the drug is not fully in solution when administered, the time it takes to dissolve in the gastrointestinal fluids will affect the rate of absorption and thus Tmax.
-
Strain and Sex Differences: As with other pharmacokinetic parameters, there may be strain and sex-related differences in the rate of this compound absorption.
Q4: How do Wistar and Sprague-Dawley rats differ in their metabolism, and how might this affect this compound pharmacokinetics?
-
CYP Enzyme Expression: There can be differences in the expression levels and activity of cytochrome P450 enzymes between these two commonly used rat strains.
-
P-glycoprotein Expression: Studies have shown that Sprague-Dawley rats may have a higher baseline expression of the efflux transporter P-glycoprotein (P-gp) compared to Wistar rats.[9] This could potentially lead to lower absorption of P-gp substrates in Sprague-Dawley rats. Furthermore, significant sex differences in P-gp expression have been identified in Wistar rats, with males showing higher levels, which was not observed in Sprague-Dawley rats.[9]
Given these potential differences, it is crucial to be consistent with the choice of rat strain and sex throughout a study.
Data Presentation
While comprehensive, directly comparable pharmacokinetic data for this compound in different rat strains is limited in publicly available literature, the following tables summarize key information for reference.
Table 1: this compound Pharmacokinetic Parameters in Humans (for reference)
| Parameter | Value | Reference |
| Oral Bioavailability | 22% - 30% | [5] |
| Tmax (Time to Peak Plasma Concentration) | 2 - 4 hours | [6] |
| Terminal Half-life (t1/2) | ~26 hours | [2][5][8] |
| Protein Binding | ~15% | [5] |
| Primary Metabolizing Enzyme | CYP1A2 | [2][3][5] |
Table 2: Factors Influencing this compound Pharmacokinetics in Rats
| Factor | Observation/Consideration | Potential Impact on PK Parameters |
| Rat Strain | Differences in CYP enzyme and P-gp expression between strains (e.g., Wistar vs. Sprague-Dawley).[9] | Variability in Cmax, AUC, and half-life. |
| Sex | Females may exhibit higher plasma concentrations.[4] | Higher Cmax and AUC in females. |
| Food | Can delay gastric emptying and alter GI pH.[7] | Delayed and more variable Tmax. |
| Dosing Formulation | Solubility of this compound can be a limiting factor. | Affects rate and extent of absorption (Cmax, Tmax, AUC). |
| Experimental Stress | Can alter physiological conditions (e.g., blood flow, GI motility). | Increased variability in all PK parameters. |
Experimental Protocols
1. Protocol for Oral Administration of this compound in Rats
-
Animal Model: Male/Female Wistar or Sprague-Dawley rats (specify strain and sex in study design), typically 8-10 weeks old.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week and handled for several days prior to the experiment to minimize stress.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing to reduce variability in absorption due to food effects. Water should be provided ad libitum.
-
Dosing Formulation: this compound can be dissolved in a suitable vehicle such as water or 0.5% methylcellulose. The concentration should be calculated to achieve the desired dose in a volume of 5-10 mL/kg.
-
Administration:
-
Weigh the rat to determine the exact volume to be administered.
-
Gently restrain the rat.
-
Use a ball-tipped oral gavage needle of appropriate size for the rat.
-
Measure the length of the gavage needle from the corner of the rat's mouth to the last rib to ensure proper placement in the stomach.
-
Gently insert the gavage needle into the esophagus and advance it to the pre-measured length. Do not force the needle.
-
Administer the dosing solution slowly.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
-
2. Protocol for Blood Sample Collection in Rats
-
Sampling Sites: Common sites for serial blood sampling in rats include the tail vein, saphenous vein, or via a surgically implanted cannula (e.g., in the jugular or femoral vein).
-
Procedure (Tail Vein Sampling):
-
Warm the rat's tail using a heat lamp or warm water to dilate the blood vessels.
-
Place the rat in a restraining device.
-
Clean the tail with an alcohol swab.
-
Using a sterile needle (e.g., 25G), make a small puncture in the lateral tail vein.
-
Collect the required volume of blood (typically 100-200 µL) into a microcentrifuge tube containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Apply gentle pressure to the puncture site with a sterile gauze to stop the bleeding.
-
-
Sample Processing:
-
Keep the blood samples on ice.
-
Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
3. Bioanalytical Method for this compound in Rat Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in rat plasma due to its high sensitivity and selectivity. The general steps include:
-
Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma. This involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate the proteins, followed by centrifugation.
-
Chromatography: A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and pharmacokinetic activity of this compound compared to rizatriptan in patients with moderate-to-severe migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of this compound in adolescent migraineurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Sex Differences in Intestinal P-Glycoprotein Expression in Wistar versus Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Frovatriptan's Onset of Action in Experimental Models
Welcome to the technical support center for researchers dedicated to improving the therapeutic profile of Frovatriptan. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the investigation of strategies to accelerate this compound's slow onset of action.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for this compound's slow onset of action?
A1: this compound's slow onset of action is primarily attributed to its pharmacokinetic properties. After oral administration, the mean maximum blood concentrations (Cmax) are achieved in approximately 2 to 4 hours.[1] This delay is influenced by its rate of absorption from the gastrointestinal tract. While food does not significantly affect the overall bioavailability, it can further delay the time to maximum concentration (tmax) by about an hour.[1]
Q2: What are the primary experimental strategies to overcome this compound's slow onset?
A2: The two main strategies being investigated are:
-
Co-administration with other drugs: Combining this compound with a rapid-acting nonsteroidal anti-inflammatory drug (NSAID), such as dexketoprofen (B22426), aims to provide initial pain relief while this compound's longer-lasting effects take hold.[2][3][4]
-
Novel Drug Delivery Systems: Reformulating this compound to bypass traditional oral absorption limitations. This includes intranasal, sublingual, and transdermal delivery systems designed to enhance absorption and achieve therapeutic concentrations more rapidly.[5][6][7][8]
Q3: My experimental formulation isn't showing a faster release profile in vitro. What could be the issue?
A3: Several factors could contribute to this:
-
Polymer/Excipient Choice: The type and concentration of polymers or other excipients can significantly impact drug release. For example, in transdermal patches, the choice of hydrophilic (e.g., HPMC K 15M) versus hydrophobic (e.g., ERS 100) polymers will dictate the release characteristics.[8]
-
Formulation Technique: The method of preparation is critical. For instance, in nanoparticle formulations, the double emulsion method can improve the entrapment of hydrophilic drugs like this compound.[7] For orally disintegrating tablets, the type and amount of disintegrant are critical variables.[9]
-
pH of the Dissolution Medium: Ensure the pH of your in vitro release medium is appropriate for the intended site of absorption (e.g., pH 6.8 for sublingual/buccal formulations).[5]
Q4: I'm observing inconsistent results in my in vivo animal model for migraine. What should I check?
A4: Inconsistency in animal models of migraine, such as those inducing dural plasma protein extravasation, can arise from:
-
Anesthesia: The depth and type of anesthesia can influence physiological responses. Ensure consistent and appropriate anesthesia levels throughout the experiment.
-
Stimulation Parameters: If using electrical or chemical stimulation to induce a migraine-like state, ensure the parameters (e.g., voltage, frequency, concentration) are precisely controlled and consistently applied across all subjects.[10]
-
Animal Handling: Stress can impact experimental outcomes. Acclimatize animals to the laboratory environment and handle them consistently to minimize stress-induced variability.
Troubleshooting Guides
Issue: Low Bioavailability in Novel Formulations
-
Problem: Your novel this compound formulation (e.g., intranasal, transdermal) shows poor bioavailability in preclinical models.
-
Possible Causes & Solutions:
-
Poor Permeation: The drug may not be efficiently crossing the biological membrane (e.g., nasal mucosa, skin).
-
Troubleshooting: Consider incorporating permeation enhancers into your formulation. For sublingual tablets, bioadhesive polymers like chitosan (B1678972) can increase residence time and improve absorption.[5] For intranasal formulations, mucoadhesive polymers can have a similar effect.
-
-
Drug Degradation: this compound might be degrading in the formulation or at the site of administration.
-
Troubleshooting: Conduct stability studies of your formulation under relevant conditions (pH, temperature). Ensure that the excipients used are compatible with this compound.
-
-
Incorrect Vehicle: The vehicle system may not be optimal for drug delivery.
-
Issue: Difficulty in Assessing Onset of Action in Animal Models
-
Problem: You are unable to reliably measure a faster onset of action with your test formulation compared to standard oral this compound.
-
Possible Causes & Solutions:
-
Insensitive Behavioral Endpoint: The behavioral measure you are using (e.g., facial grimacing, allodynia) may not be sensitive enough to detect rapid changes.
-
Troubleshooting: Utilize models with quantifiable physiological readouts, such as the inhibition of dural plasma protein extravasation, which can provide a more direct measure of this compound's vascular effects.[10]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The time points for your behavioral observations may not align with the peak plasma concentrations of your novel formulation.
-
Troubleshooting: Conduct a pilot pharmacokinetic study to determine the Tmax of your new formulation. Design your efficacy studies with observation time points that bracket this Tmax.
-
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound with Co-administered Drugs
| Co-administered Drug | Subject Group | Change in this compound AUC | Change in this compound Cmax | Reference |
| Oral Contraceptives | Females | 30% Increase | 30% Increase | [12] |
| Ergotamine Tartrate | Mixed | ~25% Reduction | ~25% Reduction | [12] |
| Propranolol | Males | 60% Increase | 23% Increase | [12] |
| Propranolol | Females | 29% Increase | 16% Increase | [12] |
Table 2: Efficacy of this compound and Dexketoprofen Combination in Acute Migraine Treatment
| Treatment Group | Time of Administration | Pain-Free at 2 hours | Sustained Pain-Free at 24 hours | Reference |
| This compound 2.5 mg | Early (<30 min) | 33% | 26% | [13] |
| This compound 2.5 mg + Dexketoprofen 25 mg | Early (<30 min) | 50% | 43% | [13] |
| This compound 2.5 mg + Dexketoprofen 37.5 mg | Early (<30 min) | 51% | 40% | [13] |
| This compound 2.5 mg | Late (>30 min) | 22% | 19% | [13] |
| This compound 2.5 mg + Dexketoprofen 25 mg | Late (>30 min) | 51% | 43% | [13] |
| This compound 2.5 mg + Dexketoprofen 37.5 mg | Late (>30 min) | 50% | 45% | [13] |
Experimental Protocols
Protocol 1: In Vitro Permeation Study for Sublingual this compound Tablets
-
Objective: To assess the permeation of this compound from a fast-disintegrating sublingual tablet formulation across a semi-permeable membrane.
-
Apparatus: Franz diffusion cell.
-
Methodology:
-
Membrane Preparation: Use a cellophane membrane as the permeability barrier.
-
Receptor Compartment: Fill the receptor compartment with phosphate (B84403) buffer (pH 7.4) at 37 ± 0.5°C to simulate plasma pH.
-
Donor Compartment: Add 2 mL of phosphate buffer (pH 6.8) at 37 ± 0.5°C to the donor compartment to simulate physiological conditions of the oral cavity.
-
Sample Application: Place one this compound sublingual tablet into the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Adapted from Sublingual Delivery of this compound: An Indication of Potential Alternative Route.[5]
Protocol 2: Dural Plasma Protein Extravasation Model in Rats
-
Objective: To quantify neurogenic inflammation in the dura mater and assess the inhibitory effect of novel this compound formulations. This model is relevant as triptans are known to inhibit dural vasodilation and inflammation.[14]
-
Animals: Male Wistar rats.
-
Methodology:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Catheterization: Cannulate the femoral vein for intravenous injections.
-
Induction of Extravasation: Electrically stimulate the trigeminal ganglion or administer a substance like capsaicin (B1668287) to induce plasma protein extravasation in the dura mater.
-
Tracer Injection: Intravenously inject Evans blue dye, which binds to albumin.
-
Test Compound Administration: Administer the experimental this compound formulation at a predetermined time before or after the inflammatory stimulus.
-
Sample Collection: After a set circulation time, perfuse the animal with saline to remove intravascular dye. Carefully dissect the dura mater.
-
Quantification: Extract the Evans blue dye from the dura mater using formamide (B127407) and quantify the concentration spectrophotometrically.
-
Analysis: Compare the amount of extravasated dye in the treatment group to a vehicle control group to determine the percentage of inhibition.
-
-
This protocol is a generalized procedure based on established methods for studying neurogenic inflammation.[10]
Visualizations
Caption: this compound's mechanism of action in migraine.
Caption: Workflow for evaluating novel this compound formulations.
Caption: Strategies to improve this compound's onset of action.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. The efficacy and tolerability of this compound and dexketoprofen for the treatment of acute migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound: a review of its efficacy in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of early vs. late use of this compound combined with dexketoprofen vs. This compound alone in the acute treatment of migraine attacks with or without aura - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sublingual Delivery of this compound: An Indication of Potential Alternative Route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and Characterization of Intranasal Drug Delivery of this compound-Loaded Binary Ethosomes Gel for Brain Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intranasal Drug Delivery of this compound Succinate-Loaded Polymeric Nanoparticles for Brain Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation and Characterization of Intranasal Drug Delivery of this compound-Loaded Binary Ethosomes Gel for Brain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DailyMed - this compound- this compound succinate tablet, film coated [dailymed.nlm.nih.gov]
- 13. Efficacy of early vs. late use of this compound combined with dexketoprofen vs. This compound alone in the acute treatment of migraine attacks with or without aura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Technical Support Center: Enhancing Frovatriptan's Preclinical Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding preclinical strategies to overcome the low oral bioavailability of Frovatriptan.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's low oral bioavailability?
This compound's low oral bioavailability, typically ranging from 22% to 30%, is primarily attributed to two key pharmacokinetic limitations:
-
Hepatic First-Pass Metabolism: this compound is extensively metabolized by the cytochrome P450 enzyme CYP1A2 in the liver before it can reach systemic circulation.[1][2][3]
-
Incomplete Absorption: The absorption of this compound from the gastrointestinal tract is not complete.[4][5]
These factors contribute to a slow onset of action, with peak plasma concentrations (Tmax) reached approximately 2 to 4 hours after oral administration.[1][2][6]
Q2: What alternative routes of administration have been explored in preclinical studies to bypass first-pass metabolism?
To circumvent the extensive first-pass metabolism, researchers have investigated several alternative routes of administration for this compound in preclinical models:
-
Sublingual Delivery: This route allows for direct absorption into the systemic circulation through the sublingual mucosa, bypassing the liver.[1][7][8]
-
Intranasal Delivery: The nasal mucosa offers a large surface area and high vascularity, enabling rapid absorption directly into the bloodstream and potentially direct nose-to-brain transport.[9][10][11][12][13]
-
Transdermal Delivery: This approach involves the delivery of this compound through the skin, providing a non-invasive and sustained release profile.[14]
Q3: What are some of the novel formulation strategies investigated to improve this compound's bioavailability?
Several advanced formulation strategies have been developed and tested in preclinical settings to enhance the oral and alternative delivery of this compound:
-
Nanoparticle-Based Systems: Polymeric nanoparticles (PNPs) and binary ethosomes have been used to encapsulate this compound, which can improve its solubility, protect it from degradation, and enhance its permeation across biological membranes.[9][10][11][15]
-
Mucoadhesive Formulations: Mucoadhesive films and gels are designed to adhere to mucosal surfaces (e.g., buccal, nasal), increasing the residence time of the drug at the site of absorption and thereby improving its absorption.[16]
-
Orally Disintegrating Tablets (ODTs): ODTs are formulated to disintegrate rapidly in the mouth, allowing for pre-gastric absorption and a faster onset of action.[17][18]
-
Microemulsions: For nasal delivery, microemulsion formulations have been shown to enhance the solubility and permeation of this compound across the nasal mucosa.[5][19]
Troubleshooting Guides
Issue: Low drug entrapment efficiency in polymeric nanoparticles.
Possible Cause & Solution:
-
Cause: The hydrophilic nature of this compound succinate (B1194679) can lead to its poor partitioning into the organic phase during nanoparticle preparation using methods like single emulsion.
-
Troubleshooting Tip: Employ a double emulsion-solvent evaporation technique (w/o/w) . This method is more suitable for encapsulating hydrophilic drugs like this compound succinate into polymeric nanoparticles. The drug is first dissolved in an aqueous phase, which is then emulsified in an organic phase containing the polymer. This primary emulsion is then further emulsified in an external aqueous phase to form the double emulsion, which upon solvent evaporation, yields the nanoparticles with the entrapped drug.
Issue: Poor permeation of this compound across mucosal membranes in ex vivo studies.
Possible Cause & Solution:
-
Cause: The formulation may lack sufficient permeation-enhancing properties.
-
Troubleshooting Tip: Incorporate permeation enhancers into your formulation. For example, in sublingual tablets, the use of bioadhesive polymers like chitosan has been shown to improve permeation.[1][7] For intranasal formulations, the components of binary ethosomes (ethanol and propylene (B89431) glycol) and microemulsions (surfactants and co-surfactants) can act as permeation enhancers.[9][10][19]
Issue: High variability in in vivo pharmacokinetic data.
Possible Cause & Solution:
-
Cause: Inconsistent administration technique, especially for intranasal or sublingual routes, can lead to variability in the amount of drug delivered.
-
Troubleshooting Tip: Standardize the administration protocol. For intranasal delivery in animal models (e.g., rats), ensure precise and consistent deposition of the formulation in the nasal cavity. For sublingual administration, ensure the tablet remains under the tongue for a sufficient duration to allow for dissolution and absorption.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies aimed at improving this compound's bioavailability.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation Type | Route of Administration | Animal Model | Key Pharmacokinetic Findings | Reference |
| Sublingual Tablet (with 5% w/w Chitosan) | Sublingual | - | Predicted to double the bioavailability compared to oral tablets. | [1][7] |
| Binary Ethosome Gel | Intranasal | Rats | Showed sustained drug release over 24 hours. | [9][10] |
| Polymeric Nanoparticles (PNPs) | Intranasal | Rats | Permeation across nasal mucosa was about 3 times more than the pure drug solution. | [11] |
| Microemulsion | Intranasal | Rats | Brain AUC was 3.29 times greater than with oral solution. Drug targeting index of 2.06. | [5][19] |
| Binary Ethosome in situ Gel | Intranasal | Rats | 239.83% higher accumulation of this compound in the brain compared to IV administration. | [13] |
Table 2: Formulation Characteristics of Novel this compound Delivery Systems
| Formulation | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Key Feature | Reference |
| FVT-loaded Binary Ethosomes (F9) | Phospholipid PLH90, ethanol, propylene glycol, cholesterol | 154.1 ± 4.38 | 89.34 ± 2.37 | Optimized for intranasal delivery. | [10] |
| Polymeric Nanoparticles (PNPs) | PLGA | 264.4 ± 0.04 | 65.2 ± 0.06 | Prepared by double emulsion method for brain targeting. | [11] |
| Optimized Microemulsion (F5) | Capmul MCM, Cremophor EL, propylene glycol | 142.0 | 98.24 ± 0.20 | Enhanced brain delivery via nasal route. | [5][19] |
| Orally Disintegrating Tablet (ODT) | Pharmaburst® 60%, Na alginate 15% | - | - | Disintegration time of 1.62 s, 100% drug dissolved within 5 min. | [17][18] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (PNPs) by Double Emulsion Solvent Evaporation Method
This protocol is based on the methodology described for developing PNPs for brain targeting via the nasal route.[11]
-
Preparation of the Internal Aqueous Phase (w1): Dissolve this compound succinate in a suitable aqueous buffer.
-
Preparation of the Organic Phase (o): Dissolve the polymer (e.g., PLGA) in a volatile organic solvent (e.g., dichloromethane).
-
Formation of the Primary Emulsion (w1/o): Add the internal aqueous phase to the organic phase and sonicate to form a stable water-in-oil emulsion.
-
Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to an external aqueous phase (w2) containing a surfactant (e.g., polyvinyl alcohol - PVA) and sonicate again to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any excess surfactant and un-entrapped drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and further characterization.
Protocol 2: Ex Vivo Permeation Study using Franz Diffusion Cell
This protocol is a general representation based on methods used for sublingual and intranasal formulations.[1][11]
-
Tissue Preparation: Obtain fresh mucosal tissue (e.g., goat nasal mucosa, porcine sublingual mucosa) from a local abattoir. Carefully separate the mucosa from the underlying cartilage and connective tissue. Equilibrate the tissue in a suitable buffer (e.g., phosphate (B84403) buffer pH 6.8 or 7.4) at 37°C.[1][11]
-
Franz Diffusion Cell Setup: Mount the prepared mucosal tissue between the donor and receptor compartments of a Franz diffusion cell, with the mucosal side facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with a known volume of buffer (e.g., phosphate buffer pH 7.4 to simulate plasma pH) and maintain the temperature at 37 ± 0.5°C.[1] The buffer should be continuously stirred.
-
Donor Compartment: Apply the this compound formulation (e.g., dissolved ODT, mucoadhesive film, nanoparticle suspension) to the mucosal surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Drug Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.
Visualizations
Caption: Logical workflow of strategies to overcome this compound's low bioavailability.
Caption: Experimental workflow for preparing this compound-loaded nanoparticles.
References
- 1. Sublingual Delivery of this compound: An Indication of Potential Alternative Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Sublingual Delivery of this compound: An Indication of Potential Alternative Route | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Formulation and Characterization of Intranasal Drug Delivery of this compound-Loaded Binary Ethosomes Gel for Brain Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intranasal Drug Delivery of this compound Succinate-Loaded Polymeric Nanoparticles for Brain Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
- 16. ijariie.com [ijariie.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Potential Off-Target Effects of Frovatriptan in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Frovatriptan in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target receptors for this compound?
A1: this compound is a high-affinity agonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors, which are its primary therapeutic targets for migraine treatment.[1][2][3][4] It has been shown to be a potent full agonist at these receptors.[3] Known off-targets with moderate affinity include the 5-HT1A, 5-HT1F, and 5-HT7 receptors.[3] this compound acts as a moderately potent full agonist at the 5-HT7 receptor.[3]
Q2: What are the downstream signaling pathways of this compound's on-target and off-target receptors?
A2: this compound's on-target receptors, 5-HT1B and 5-HT1D, are Gi/o-coupled G-protein coupled receptors (GPCRs). Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The 5-HT7 receptor, a key off-target, is primarily a Gs-coupled GPCR. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. The 5-HT7 receptor can also couple to G12, activating RhoA and Cdc42 pathways that influence cytoskeletal architecture.
Q3: How can I experimentally distinguish between on-target and off-target effects of this compound?
A3: Several strategies can be employed:
-
Use of Selective Antagonists: Co-incubate your cells with this compound and a selective antagonist for a suspected off-target receptor (e.g., a 5-HT7 antagonist). If the observed effect is diminished or abolished, it is likely mediated by that off-target receptor.
-
Cell Lines with Specific Receptor Expression: Utilize cell lines that endogenously express only the target receptor of interest or engineered cell lines (e.g., CHO or HEK293 cells) that are transfected to express a single receptor subtype (5-HT1B, 5-HT1D, or 5-HT7).
-
Receptor Knockdown/Knockout Models: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target receptor. If the this compound-induced effect persists in these models, it suggests the effect is independent of that receptor.
-
Dose-Response Curves: Generate full dose-response curves for this compound in assays measuring the activation of different receptors. A significant difference in potency (EC50 values) can help differentiate between high-affinity on-target effects and lower-affinity off-target effects.
Q4: What are some general best practices to minimize off-target effects in GPCR cellular assays?
A4:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits a robust on-target response, thereby minimizing the engagement of lower-affinity off-target receptors.
-
Optimize Assay Conditions: Factors such as cell density, incubation time, and buffer composition can influence assay outcomes. Optimize these parameters for your specific cell line and receptor.
-
Include Appropriate Controls: Always include vehicle controls (e.g., DMSO), positive controls (a known agonist for the receptor), and negative controls (an antagonist or an inactive compound).
-
Confirm with Orthogonal Assays: Use multiple, distinct assay formats (e.g., cAMP assay, calcium flux assay, receptor binding assay) to confirm your findings. Consistent results across different assay platforms increase confidence in the data.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected or contradictory results with this compound treatment. | Off-target effects of this compound may be influencing the experimental outcome. | 1. Titrate this compound Concentration: Use the lowest effective concentration to minimize potential off-target effects. 2. Use a Selective Antagonist: Co-treat your samples with this compound and a selective antagonist for the suspected off-target receptor (e.g., 5-HT7 antagonist). If the effect persists, it is likely an off-target effect. 3. Employ Receptor Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target receptor. If the effect of this compound is still present, it confirms a receptor-independent mechanism. |
| High background signal or assay interference. | This compound may have poor solubility at high concentrations, leading to compound precipitation and light scatter in optical assays. The compound may also interfere with the assay reagents. | 1. Check this compound Solubility: Visually inspect the compound in your assay buffer at the highest concentration used. Consider using a different solvent or a lower concentration range if solubility is an issue. 2. Run an Interference Assay: Test this compound in the absence of cells to see if it directly affects the assay readout (e.g., fluorescence or luminescence). 3. Optimize Buffer Composition: Ensure the pH and ionic strength of your assay buffer are optimal for both the receptor and the compound. |
| Observing cytotoxicity at concentrations intended for receptor activation. | This compound may induce cytotoxicity at higher concentrations, confounding the interpretation of functional assay results. | 1. Perform a Cell Viability Assay: Conduct a dose-response curve for this compound in your chosen cell line using a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) to determine the threshold for cytotoxicity. 2. Use Concentrations Below the Cytotoxic Threshold: Ensure that the concentrations of this compound used in your functional assays are well below those that cause significant cell death. |
| Inconsistent EC50/IC50 values between experiments. | Variability in cell passage number, cell density, incubation times, or reagent preparation can lead to inconsistent results. | 1. Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and growth conditions. 2. Prepare Fresh Reagents: Prepare fresh dilutions of this compound and other critical reagents for each experiment. 3. Strictly Adhere to Incubation Times: Use a precise timer for all incubation steps. |
Quantitative Data
Table 1: this compound Binding Affinities (pKi) at On-Target and Off-Target Receptors
| Receptor | pKi | Reference |
| 5-HT1B | 8.6 | [2] |
| 5-HT1D | 8.4 | [2] |
| 5-HT1A | 7.3 | [2] |
| 5-HT1F | 7.0 | [2] |
| 5-HT7 | 6.7 | [2] |
Table 2: this compound Functional Potency (pEC50) at On-Target and Off-Target Receptors
| Receptor | Assay Type | pEC50 | Reference |
| 5-HT1B-like | Rabbit Basilar Artery Contraction | 7.2 ± 0.1 | [2] |
| 5-HT7 | Not Specified | 6.2 ± 0.1 |
Note: The pEC50 value for the 5-HT1B-like receptor was determined in a tissue-based functional assay and provides an estimate of functional potency.
Experimental Protocols & Visualizations
On-Target vs. Off-Target Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by this compound at its on-target (5-HT1B/1D) and a key off-target (5-HT7) receptor.
Caption: this compound's on-target vs. off-target signaling pathways.
Experimental Workflow for Mitigating Off-Target Effects
This diagram outlines a logical workflow for identifying and mitigating potential off-target effects of this compound in cellular assays.
Caption: Workflow for mitigating this compound's off-target effects.
Detailed Methodologies
cAMP Accumulation Assay for 5-HT1B/1D (Gi/o-coupled) and 5-HT7 (Gs-coupled) Receptors
Objective: To quantify changes in intracellular cAMP levels upon this compound stimulation in cells expressing 5-HT1B/1D or 5-HT7 receptors.
Materials:
-
Cell line: CHO-K1 or HEK293 cells stably expressing human 5-HT1B, 5-HT1D, or 5-HT7 receptors.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin/Streptomycin).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound succinate.
-
Forskolin (B1673556) (for Gi/o-coupled receptor assays).
-
IBMX (a phosphodiesterase inhibitor).
-
Selective antagonists (e.g., SB-269970 for 5-HT7).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White opaque 96- or 384-well microplates.
Protocol:
-
Cell Seeding:
-
For adherent cells, seed the cells in white opaque microplates at a density of 10,000-20,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
For suspension cells, on the day of the assay, resuspend cells in stimulation buffer to the desired concentration.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in stimulation buffer to create a dose-response curve. Also, prepare solutions of control compounds (vehicle, forskolin, selective antagonists).
-
-
Assay Procedure for Gi/o-coupled 5-HT1B/1D Receptors:
-
Aspirate the culture medium from the wells (for adherent cells).
-
Add stimulation buffer containing IBMX (e.g., 500 µM) to each well and incubate for 15-30 minutes at 37°C.
-
Add different concentrations of this compound to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production) to all wells except the basal control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Procedure for Gs-coupled 5-HT7 Receptors:
-
Aspirate the culture medium from the wells (for adherent cells).
-
Add stimulation buffer containing IBMX (e.g., 500 µM) to each well and incubate for 15-30 minutes at 37°C.
-
Add different concentrations of this compound to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for 5-HT7) or IC50 (for 5-HT1B/1D) and pEC50/pIC50 values.
-
Radioligand Binding Assay for 5-HT1B/1D Receptors
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1B/1D receptors.
Materials:
-
Cell membranes prepared from cells expressing 5-HT1B or 5-HT1D receptors.
-
Radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
This compound succinate.
-
Non-specific binding control (e.g., 10 µM serotonin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log of this compound concentration.
-
Fit the data to a one-site competition binding curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. This compound: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting HPLC mobile phase for better separation of Frovatriptan impurities
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Frovatriptan and its impurities. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to assist in adjusting HPLC mobile phase parameters for optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating this compound from its impurities using reverse-phase HPLC?
The main challenges stem from the chemical nature of this compound, a basic compound, and the potential for impurities with a wide range of polarities. Key issues include:
-
Peak Tailing: As a basic analyte, this compound can interact with acidic residual silanol (B1196071) groups on silica-based columns (like C18), leading to asymmetrical peak shapes.[1][2]
-
Poor Resolution: Impurities may be structurally similar or have polarities close to this compound, making baseline separation difficult to achieve.
-
Co-elution: Polar impurities may elute very early with the solvent front, while non-polar degradation products might be strongly retained, leading to long run times or co-elution with other components if using an isocratic method.[3]
-
Method Robustness: Maintaining consistent retention times and peak shapes can be challenging without careful control of mobile phase pH.[4]
Q2: How does the mobile phase pH affect the retention and peak shape of this compound and its impurities?
Mobile phase pH is a critical parameter for ionizable compounds like this compound.[5] Adjusting the pH alters the ionization state of the molecule, which directly impacts its retention in reverse-phase HPLC.[6]
-
Analyte Ionization: Since this compound is a basic compound, at a low pH (acidic mobile phase), it will be protonated (ionized). In its ionized form, it is more polar and will be less retained on a non-polar C18 column, resulting in a shorter retention time.[5]
-
Ion Suppression: At a high pH (basic mobile phase), the ionization of this compound is suppressed. The neutral, non-ionized form is less polar and interacts more strongly with the stationary phase, leading to a longer retention time.[5]
-
Peak Shape: Operating at a low pH (e.g., 2-4) can improve the peak shape for basic compounds by protonating the surface silanols on the column, which minimizes undesirable secondary interactions that cause peak tailing.[4] It is crucial to work at a pH that is at least 1-2 units away from the analyte's pKa to ensure reproducible results and avoid split peaks.[4]
Q3: When should I use an isocratic versus a gradient elution method for this compound impurity analysis?
The choice depends on the complexity of the sample mixture.[3][7]
-
Isocratic Elution: This method uses a constant mobile phase composition. It is simpler, more reproducible, and ideal for quality control or analyzing simple mixtures where the analytes have similar polarities.[8] However, for a sample containing this compound and a wide range of impurities (both polar and non-polar), an isocratic method may result in poor separation of early-eluting peaks and broad peaks with long retention times for late-eluting ones.[3][9]
-
Gradient Elution: This method involves changing the mobile phase composition (e.g., increasing the percentage of organic solvent) during the run.[10] It is highly recommended for analyzing complex samples like this compound with its potential impurities, as it improves resolution, sharpens peaks, and reduces the overall analysis time.[7][10] A gradient allows for the effective elution of both highly polar and non-polar compounds in a single run.
Q4: What is the impact of choosing acetonitrile (B52724) versus methanol (B129727) as the organic modifier in the mobile phase?
Both acetonitrile and methanol are common organic solvents used in reverse-phase HPLC, but they can offer different selectivity.[11]
-
Acetonitrile: Generally provides lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[12] It is often the first choice for method development.
-
Methanol: A cost-effective alternative that can provide different selectivity for certain compounds due to its protic nature, which allows for different hydrogen bonding interactions.[12] If you are struggling to separate two co-eluting peaks with an acetonitrile/water mobile phase, switching to methanol/water or using a ternary mixture can alter the elution order and improve resolution.
Q5: What are typical starting conditions for developing an HPLC method for this compound impurity profiling?
A good starting point for a reverse-phase HPLC method for this compound would be a gradient method.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a standard choice.
-
Mobile Phase A: An aqueous buffer, such as 10-25 mM phosphate (B84403) or formate (B1220265) buffer, with the pH adjusted to the acidic range (e.g., pH 3.0) to improve peak shape.[13][14][15]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution Program: A scouting gradient, for example, starting from 5-10% B and increasing to 90-95% B over 20-30 minutes. This helps to elute all potential impurities and determine the appropriate gradient range for optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection, with the wavelength set based on the UV spectrum of this compound (e.g., 244-245 nm).[13][16]
-
Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30-35 °C) for better reproducibility.
Troubleshooting Guide
Problem 1: Poor Resolution Between this compound and an Impurity Peak
Q: My this compound peak is co-eluting or has poor resolution with a nearby impurity. What should I try first?
A: To improve resolution, you need to alter the selectivity of your chromatographic system. The most effective approach is to systematically adjust the mobile phase composition.
-
Adjust Organic Solvent Strength: If using a gradient, make the gradient shallower (i.e., slow down the rate of increase of the organic solvent percentage) around the elution time of the critical pair. This provides more time for the peaks to separate.
-
Change Organic Modifier: Switch from Acetonitrile to Methanol, or vice-versa. This can significantly alter the selectivity and may resolve the co-eluting peaks.
-
Modify Mobile Phase pH: A small change in pH can drastically alter the retention time of ionizable compounds. Try adjusting the pH of the aqueous buffer by ±0.5 pH units to see if the separation improves.[5] Remember to stay within the stable pH range of your column.
Caption: Troubleshooting workflow for poor peak resolution.
Problem 2: Peak Tailing (Asymmetric Peaks)
Q: The this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds like this compound is commonly caused by secondary interactions with the stationary phase.[2]
-
Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica (B1680970) packing are acidic and can strongly interact with the basic this compound molecule.
-
Solution: Lower the mobile phase pH to 2.5-3.5. This protonates the silanol groups, minimizing the interaction. Alternatively, use a modern, high-purity, end-capped column designed to shield these active sites.[2]
-
-
Cause 2: Column Contamination: Strongly retained compounds from previous injections can build up on the column inlet, creating active sites.
-
Solution: Flush the column with a strong solvent or reverse the column (if permitted by the manufacturer) and flush. Using a guard column can prevent contamination of the analytical column.
-
-
Cause 3: Inadequate Buffering: If the mobile phase pH is not properly controlled, it can lead to inconsistent ionization and peak tailing.
-
Solution: Ensure your buffer concentration is sufficient (typically 10-25 mM) and that you are operating at a pH at least one unit away from the buffer's pKa.
-
Problem 3: Peak Fronting
Q: My main this compound peak looks like a "shark fin" (fronting). What's causing this?
A: Peak fronting is less common than tailing and is almost always caused by one of two issues:[17]
-
Cause 1: Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase at the column inlet, causing molecules to move down the column too quickly.[17][18]
-
Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape becomes symmetrical, you have confirmed overload. Reduce the injection volume or sample concentration for your analysis.[17]
-
-
Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile), the sample band will not focus properly on the column head.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Problem 4: Inconsistent Retention Times
Q: The retention times for my peaks are shifting between injections. What should I check?
A: Drifting retention times indicate a lack of system stability.
-
Cause 1: Insufficient Column Equilibration (Gradient Elution): After a gradient run, the column must be returned to the initial mobile phase conditions and allowed to equilibrate. If this time is too short, the starting conditions will be inconsistent for the next run.
-
Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Unstable Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can drift over time (e.g., due to absorption of atmospheric CO2), causing retention time shifts for pH-sensitive analytes like this compound.
-
Solution: Check your buffer preparation procedure. Ensure the buffer concentration is adequate and that the pH is stable. Prepare fresh mobile phase daily.
-
-
Cause 3: Leaks or Pump Issues: A leak in the system or inconsistent pump performance will lead to a fluctuating flow rate and shifting retention times.
-
Solution: Perform a system pressure test to check for leaks. Monitor the pump pressure ripple; if it is high or erratic, the pump may require maintenance.
-
Data Presentation & Visualizations
Tables for Comparison
Table 1: Conceptual Effect of Mobile Phase pH on Retention of a Basic Analyte (e.g., this compound) in RP-HPLC
| Mobile Phase Condition | Analyte State | Polarity | Interaction with C18 Column | Expected Retention Time |
| Low pH (e.g., pH 3) | Ionized (Protonated) | More Polar | Weaker | Shorter |
| High pH (e.g., pH 8) | Neutral (Non-ionized) | Less Polar | Stronger | Longer |
Table 2: Comparison of Isocratic vs. Gradient Elution for this compound Impurity Profiling
| Feature | Isocratic Elution | Gradient Elution | Recommendation for this compound |
| Mobile Phase | Constant composition[3] | Composition changes over time[10] | Gradient is preferred. |
| Complexity | Simple, easy to set up[8] | More complex method development[10] | The improved separation justifies the complexity. |
| Run Time | Can be long if non-polar impurities are present.[3] | Generally shorter for complex mixtures.[10] | Gradient offers faster analysis. |
| Peak Shape | Late-eluting peaks can be broad.[9] | Peaks are generally sharper and taller.[9] | Gradient provides superior peak shapes. |
| Resolution | Poor for analytes with a wide polarity range.[3] | Excellent for complex mixtures.[7] | Gradient is necessary for resolving all potential impurities. |
Logical Diagrams
Caption: Decision tree for choosing the appropriate elution mode.
Experimental Protocols
Protocol 1: Generic Reverse-Phase Gradient Method for this compound Impurity Profiling
This protocol provides a robust starting point for separating this compound from its potential process and degradation impurities.
-
Chromatographic System:
-
HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Column:
-
Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent high-purity, end-capped C18 column.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM solution of ammonium (B1175870) formate in water. Adjust the pH to 3.5 using formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 25.0 40 60 30.0 10 90 35.0 10 90 35.1 95 5 | 45.0 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound succinate (B1194679) sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Protocol 2: Forced Degradation Study to Generate Impurities
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent.
-
Stress Conditions: [19][20][21]
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60 °C for 12 hours.
-
Oxidative Degradation: Treat the drug solution with 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[21]
-
Thermal Degradation: Expose the solid drug powder to 105 °C in a hot air oven for 10 days.[13]
-
Photolytic Degradation: Expose the drug solution and solid powder to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 0.5 mg/mL) with the mobile phase diluent.
-
Analyze the stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
Use a photodiode array (PDA) detector to check for peak purity and identify any new impurity peaks formed under the stress conditions.
-
References
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. mastelf.com [mastelf.com]
- 4. agilent.com [agilent.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. uhplcs.com [uhplcs.com]
- 9. biotage.com [biotage.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. tsijournals.com [tsijournals.com]
- 14. WO2011095803A1 - Hplc method for analyzing this compound - Google Patents [patents.google.com]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. asianjpr.com [asianjpr.com]
Addressing unexpected adverse effects of Frovatriptan in rodent studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected adverse effects during rodent studies with Frovatriptan.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cardiovascular Effects
Question 1: We observed a biphasic cardiovascular response in rats (initial vasoconstriction followed by vasodilation/hypotension) at high doses of this compound. Is this an expected effect?
Answer: Yes, this biphasic response, while seemingly counterintuitive, has been documented. This compound is a selective 5-HT1B/1D receptor agonist, and its primary therapeutic effect is vasoconstriction[1][2][3][4][5]. However, at supra-therapeutic concentrations, off-target effects or complex downstream signaling may lead to vasodilation. A study on isolated rat carotid arteries demonstrated contraction at lower concentrations and relaxation at higher concentrations[6].
Troubleshooting Steps:
-
Verify Dose and Concentration: Double-check your calculations for dosing and ensure the concentration of your this compound solution is accurate.
-
Dose-Response Curve: If not already done, perform a detailed dose-response study to identify the threshold for this biphasic effect in your specific rodent model.
-
Receptor Specificity: Consider co-administration with a 5-HT1B/1D antagonist to confirm that the initial vasoconstriction is on-target. The subsequent vasodilation may involve other receptor systems or nitric oxide pathways, which could be explored with appropriate antagonists.[6]
-
Hemodynamic Monitoring: A study in Wistar rats showed a general reduction in hemodynamic parameters, with an increase in heart rate in male rats[7]. Ensure your monitoring equipment is calibrated and you are measuring a full range of hemodynamic parameters (heart rate, blood pressure, etc.).
Behavioral and Neurological Effects
Question 2: Our rodent subjects are exhibiting signs of sedation and fatigue, which is confounding our behavioral assays. How can we mitigate this?
Answer: Dizziness and fatigue are among the most frequently reported adverse events in human clinical trials[1][2][8][9][10]. It is plausible that rodents experience a similar sedative effect.
Troubleshooting Steps:
-
Acclimatization and Baseline: Increase the acclimatization period for the animals to the testing environment. Ensure you have robust baseline data prior to this compound administration.
-
Timing of Behavioral Testing: this compound's time to maximum plasma concentration (Tmax) is approximately 2-4 hours in humans[3]. While this may differ in rodents, consider conducting behavioral tests at various time points post-administration to find a window where the sedative effects are minimized but the target engagement is still present.
-
Dose Reduction: If your experimental goals allow, test lower doses of this compound to find a concentration that achieves the desired pharmacological effect without significant sedation.
-
Control for Motor Impairment: Use assays that are less dependent on motor activity. If using motor-dependent tests, concurrently run a simple motor function test (e.g., rotarod) to quantify the sedative effect and use this as a covariate in your statistical analysis.
Reproductive and Developmental Toxicity
Question 3: We are seeing an increase in embryofetal lethality in our pregnant rat model. Is this a known toxicity of this compound?
Answer: Yes, developmental toxicity, including embryofetal lethality and fetal abnormalities, has been observed in both rats and rabbits at doses higher than those used clinically[11][12].
Troubleshooting Steps:
-
Confirm Maternal Toxicity: Assess for signs of maternal toxicity (e.g., weight loss, reduced food intake). Developmental toxicity can sometimes be secondary to adverse effects in the dam.
-
Dose Selection: The doses used in your study should be carefully selected to include a no-observed-adverse-effect-level (NOAEL) for developmental toxicity if possible, alongside doses that elicit the effect. This will help in establishing a safety margin.
-
Timing of Administration: The timing of this compound administration during gestation is critical. Ensure administration coincides with the key stages of organogenesis for the species you are studying.
-
Historical Control Data: Compare your findings with historical control data for the specific rodent strain to ensure the observed effects are above the background rate.
Quantitative Data Summary
Table 1: Summary of Adverse Effects of this compound in Rodent Studies
| Species | Dose | Observed Adverse Effect | Reference |
| Rat | 100, 500, 1000 mg/kg/day | Increased mating on the first day, prolonged estrous cycle, decreased corpora lutea, lower number of live fetuses. | [12] |
| Rat | 5 mg/kg (single dose) | Binding to melanin (B1238610) in the eye, suggesting potential for long-term accumulation. | [2] |
| Rat | High and low dosages | Reduction in hemodynamic parameters in both sexes; increased heart rate in males. | [7] |
| Mouse | 40 mg/kg/day (84 weeks) | No-observed-adverse-effect-level in a repeat-dose oral study. | [2] |
| Rabbit | Up to 80 mg/kg/day | Developmental toxicity (embryofetal lethality, fetal abnormalities). | [11][12] |
Experimental Protocols
Protocol 1: Assessment of Hemodynamic Effects in Rats
-
Animals: Male and female Wistar rats (or other relevant strain), 8-10 weeks old.
-
Acclimatization: Acclimatize animals to the housing facility for at least one week and to the restraint device for blood pressure measurement for 3-5 days.
-
Instrumentation: Use a non-invasive tail-cuff method for measuring arterial blood pressure and heart rate[7].
-
Dosing: Prepare this compound in an appropriate vehicle (e.g., saline). Administer via oral gavage or intraperitoneal injection. Include a vehicle-only control group.
-
Measurements: Record baseline blood pressure and heart rate before dosing. After administration, record measurements at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes).
-
Data Analysis: Analyze changes from baseline for each animal and compare treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Protocol 2: Evaluation of Developmental Toxicity in Rats
-
Animals: Time-mated pregnant Sprague-Dawley rats (or other relevant strain).
-
Dosing: Administer this compound or vehicle daily via oral gavage during the period of major organogenesis (gestation days 6-17).
-
Maternal Monitoring: Monitor dams daily for clinical signs of toxicity, body weight, and food consumption.
-
Terminal Procedures: On gestation day 20, euthanize dams and perform a caesarean section.
-
Fetal Examination: Examine the uterine contents, counting the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Weigh and sex the fetuses.
-
Teratological Assessment: Perform external, visceral, and skeletal examinations on the fetuses to identify any abnormalities[11][12].
-
Data Analysis: Analyze maternal and fetal endpoints using appropriate statistical tests, comparing this compound-treated groups to the vehicle control.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for unexpected adverse effects.
Caption: Dose-response relationship of this compound effects.
References
- 1. This compound: a review of its use in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Novel High-affinity 5-HT(1B/1D)-receptor Ligand this compound on the Rat Carotid Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of new generation triptans - this compound and almotriptan - on hemodynamic parameters in intact male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Review of this compound in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DailyMed - this compound- this compound succinate tablet, film coated [dailymed.nlm.nih.gov]
- 12. This compound | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Frovatriptan vs. Sumatriptan: A Comparative Analysis of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frovatriptan and Sumatriptan (B127528) are members of the triptan class of drugs, primarily prescribed for the acute treatment of migraine headaches.[1] Their therapeutic effect is mediated through agonism of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[2] This agonism leads to cranial vasoconstriction and inhibition of the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms.[2][3] While both drugs target the same receptors, their distinct pharmacological profiles, including receptor binding affinity, contribute to differences in their clinical efficacy and tolerability. This guide provides a detailed comparison of the receptor binding affinities of this compound and Sumatriptan, supported by experimental data and methodologies.
Comparative Receptor Binding Affinity
The binding affinity of a drug to its receptor is a critical determinant of its potency and selectivity. This is often quantified using the inhibition constant (Ki) or the pKi value (-logKi), where a lower Ki or a higher pKi indicates a higher binding affinity.
Radioligand binding studies have demonstrated that both this compound and Sumatriptan exhibit high affinity for the 5-HT1B and 5-HT1D receptors.[4][5] this compound is noted for its particularly high and specific affinity for these receptor subtypes.[6]
| Compound | Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) |
| This compound | 5-HT1B | 8.6 | - | - |
| 5-HT1D | 8.4 | - | - | |
| 5-HT1A | 7.3 | - | - | |
| 5-HT1F | 7.0 | - | - | |
| 5-HT7 | 6.7 | - | - | |
| Sumatriptan | 5-HT1B | - | ~27 | 9.3 |
| 5-HT1D | - | ~17 | 7.3 | |
| 5-HT1A | - | ~100 | - | |
| 5-HT1F | - | 17.8 | - |
Data compiled from multiple sources. Note that direct comparison of values across different studies should be made with caution due to potential variations in experimental conditions.[5][6][7]
Experimental Protocols
The determination of receptor binding affinity is typically conducted through in vitro radioligand binding assays. The following is a representative protocol for assessing the binding of this compound and Sumatriptan to human 5-HT1B and 5-HT1D receptors.
Objective: To determine and compare the binding affinities (Ki) of this compound and Sumatriptan for human 5-HT1B and 5-HT1D receptors.
Materials:
-
Receptor Source: Human recombinant 5-HT1B and 5-HT1D receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).[7]
-
Radioligand: A tritiated ligand with high affinity for the target receptors, such as [3H]5-HT or a specific tritiated triptan like [3H]sumatriptan.[7][8]
-
Test Compounds: this compound and Sumatriptan of high purity.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) containing physiological salts and other components to ensure receptor stability and integrity, pH 7.4.[9]
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand using glass fiber filters (e.g., GF/B or GF/C).[10]
-
Scintillation Counter: To measure the radioactivity retained on the filters.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., serotonin or the test compound itself) to determine non-specific binding.[9]
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the recombinant human 5-HT1B or 5-HT1D receptors.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[11]
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
Radioligand at a concentration near its Kd value.
-
Varying concentrations of the unlabeled test compound (this compound or Sumatriptan) for competition binding assays.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of an unlabeled ligand.
-
-
Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[9]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Signaling Pathways
Both this compound and Sumatriptan are agonists at the 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs).[12] Activation of these receptors initiates a downstream signaling cascade that ultimately mediates the therapeutic effects of these drugs.
The 5-HT1B and 5-HT1D receptors are primarily coupled to the Gi/o family of G-proteins.[12] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[13] The reduction in cAMP levels influences the activity of protein kinase A (PKA) and subsequently modulates the function of various cellular proteins.
Furthermore, signaling through these receptors can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating various cellular processes, including gene expression and cell proliferation.[13]
Caption: Signaling pathway of 5-HT1B/1D receptors.
Conclusion
Both this compound and Sumatriptan are potent agonists of the 5-HT1B and 5-HT1D receptors, which is the primary mechanism underlying their efficacy in treating migraine. The available data suggests that this compound possesses a particularly high and specific affinity for these receptors. The subtle differences in receptor binding affinity and pharmacokinetics between these two compounds may contribute to their varying clinical profiles, including onset of action and duration of effect.[1] The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development and neuroscience.
References
- 1. This compound vs Sumatriptan | Power [withpower.com]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sumatriptan Succinate | 5-HT1B/1D Agonist | For Research [benchchem.com]
- 6. Portico [access.portico.org]
- 7. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Preclinical Pharmacokinetics of Frovatriptan and Zolmitriptan
For Researchers, Scientists, and Drug Development Professionals
Key Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of frovatriptan and zolmitriptan (B1197) in various animal models. It is important to note that these values are derived from different studies and should be compared with caution due to potential variations in experimental conditions.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dosage and Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Dog | 0.1-100 μg/kg, Intravenous | N/A | N/A | N/A | N/A | N/A | This study focused on pharmacodynamics, not PK parameters. |
| Rat | Intranasal | N/A | N/A | N/A | N/A | N/A | Specific quantitative data not provided in the abstract. |
N/A: Not available from the reviewed sources.
Table 2: Pharmacokinetic Parameters of Zolmitriptan in Animal Models
| Animal Model | Dosage and Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | 1.919 mg/kg, Oral | 0.75 | 124 (ng-eq/mL) | 3818 (ng-eq·h/mL) | ~2 | ~25 | [1] |
| Rat | 0.969 mg/kg, Intravenous | N/A | N/A | N/A | N/A | N/A | [1] |
| Dog | 1.919 mg/kg, Oral | 0.75 | 17146 (ng-eq/mL) | 145440 (ng-eq·h/mL) | ~2 | ~25 | [1] |
| Dog | 0.969 mg/kg, Intravenous | N/A | N/A | N/A | N/A | N/A | [1] |
| Rat | 0.5 mg/kg, Intranasal (Nanoparticles) | 0.17 | 41.37 ± 2.31 | N/A | N/A | N/A | [2] |
Note: Data from different studies may not be directly comparable due to variations in analytical methods and experimental designs.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the pharmacokinetic data. Below are summaries of the experimental protocols from the available sources.
Zolmitriptan Pharmacokinetics in Rats and Dogs (Oral and IV)
-
Animal Model: Male and female rats and dogs.
-
Drug Administration: Zolmitriptan was administered orally (gavage) and intravenously.
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Analytical Method: Plasma concentrations of zolmitriptan and its metabolites were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Standard pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time data.
Zolmitriptan Loaded Chitosan (B1678972) Nanoparticles in Rats (Intranasal)
-
Animal Model: Male Wistar albino rats (200-250 g).[2]
-
Drug Formulation: Zolmitriptan was formulated into chitosan nanoparticles for intranasal administration.[2]
-
Drug Administration: The nanoparticle formulation was administered nasally at a dose of 0.5 mg/kg.[2]
-
Sample Collection: Blood samples were collected at predetermined time points.[2]
-
Analytical Method: Plasma concentrations of zolmitriptan were quantified using a liquid chromatography-mass spectrometry (LC-MS) method.[2]
-
Pharmacokinetic Analysis: Cmax and Tmax were determined from the plasma concentration-time profiles.[2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study in an animal model.
Caption: Experimental workflow for animal pharmacokinetic studies.
Comparative Discussion
Based on the limited available preclinical data, a direct and comprehensive comparison of the pharmacokinetics of this compound and zolmitriptan is challenging. However, some general observations can be made.
Zolmitriptan appears to be rapidly absorbed after oral administration in both rats and dogs, with a Tmax of approximately 0.75 hours.[1] Its oral bioavailability is reported to be around 25% in these species.[1] The elimination half-life is relatively short, in the range of 2 hours.[1]
For this compound, while specific pharmacokinetic parameters from animal studies are not detailed in the reviewed literature, preclinical studies in dogs have focused on its pharmacodynamic effects, suggesting it is a potent vasoconstrictor of cranial arteries. In human studies, this compound is characterized by a much longer half-life (around 26 hours) compared to other triptans, including zolmitriptan.[3] Whether this key difference is also observed in animal models requires further investigation through direct comparative studies.
The development of novel formulations, such as intranasal nanoparticles for zolmitriptan, aims to achieve even faster absorption and enhanced bioavailability.[2] Similar formulation strategies could also be explored for this compound to modify its pharmacokinetic profile for specific therapeutic needs.
Conclusion
This guide highlights the current state of knowledge on the comparative pharmacokinetics of this compound and zolmitriptan in animal models. The available data for zolmitriptan is more comprehensive than for this compound in the preclinical setting. A clear need exists for direct, head-to-head comparative pharmacokinetic studies in relevant animal models to enable a more robust and meaningful comparison. Such studies would provide invaluable data for researchers and drug developers in the field of migraine therapy, aiding in the interpretation of preclinical efficacy and safety data and facilitating the design of future clinical trials.
References
A Head-to-Head Preclinical Comparison of Frovatriptan and Rizatriptan in Migraine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical profiles of two commonly prescribed triptans for the treatment of migraine: Frovatriptan and Rizatriptan (B1679398). By examining their performance in established preclinical migraine models, this document aims to offer valuable insights for researchers and professionals involved in the development of novel headache therapies.
Introduction
This compound and Rizatriptan are selective serotonin (B10506) (5-HT) receptor agonists that effectively abort migraine attacks. Their therapeutic efficacy stems from their high affinity for 5-HT1B and 5-HT1D receptors.[1][2] Activation of these receptors leads to three key pharmacological actions: vasoconstriction of dilated intracranial blood vessels, inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, and a reduction in the transmission of pain signals within the trigeminal nucleus caudalis.[3][4] While both drugs share this common mechanism, their distinct pharmacokinetic and pharmacodynamic properties may translate to differences in their preclinical and clinical performance.
Quantitative Data Summary
The following tables summarize the available preclinical quantitative data for this compound and Rizatriptan. It is important to note that direct head-to-head preclinical studies are limited, and therefore, data from different studies are presented. Variations in experimental conditions should be considered when comparing these values.
Table 1: Receptor Binding Affinity (pKi)
| Receptor | This compound | Rizatriptan | Reference |
| 5-HT1B | High Affinity | High Affinity | [3][5] |
| 5-HT1D | High Affinity | High Affinity | [3][5] |
| 5-HT1A | Moderate Affinity | Weak Affinity | [2][5] |
| 5-HT1F | Moderate Affinity | Weak Affinity | [2][5] |
| 5-HT7 | Moderate Affinity | Weak Affinity | [2][5] |
Higher pKi values indicate greater binding affinity.
Table 2: In Vitro Vasoconstriction of Human Middle Meningeal Artery
| Compound | EC50 (nM) | Reference |
| This compound | Data Not Available | |
| Rizatriptan | 90 | [1][3] |
EC50 is the concentration of a drug that gives a half-maximal response.
Table 3: Inhibition of Neurogenic Dural Plasma Protein Extravasation
| Compound | Preclinical Evidence of Inhibition | Quantitative Data | Reference |
| This compound | Yes | Not specified in available literature | [4] |
| Rizatriptan | Yes | Significantly inhibited extravasation | [3][6] |
Table 4: Inhibition of c-fos Expression in Trigeminal Nucleus Caudalis (TNC)
| Compound | Preclinical Evidence of Inhibition | Quantitative Data | Reference |
| This compound | Yes | Not specified in available literature | [7] |
| Rizatriptan | Yes | Dose-dependently inhibited nociceptive dural responses by up to 63 ± 9% | [8] |
Experimental Protocols
In Vitro Vasoconstriction Assay
Objective: To assess the contractile response of isolated arteries to this compound and Rizatriptan.
Methodology:
-
Tissue Preparation: Segments of human middle meningeal arteries are obtained from neurosurgical patients with appropriate consent.[9] The arteries are dissected and mounted in organ baths for isometric recording.[9]
-
Experimental Setup: The organ baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Drug Administration: Cumulative concentration-effect curves are generated by adding increasing concentrations of the triptans to the organ baths.[9]
-
Data Analysis: The contractile response is measured as the change in isometric tension. The EC50 value, representing the concentration that produces 50% of the maximum contraction, is calculated.[3]
Neurogenic Dural Plasma Protein Extravasation Model
Objective: To evaluate the ability of this compound and Rizatriptan to inhibit neurogenic inflammation in the dura mater.
Methodology:
-
Animal Model: The experiment is typically performed in anesthetized rats or guinea pigs.[6][10]
-
Induction of Extravasation: Neurogenic inflammation is induced by electrical stimulation of the trigeminal ganglion or by the administration of capsaicin.[6][11] This stimulation leads to the release of vasoactive neuropeptides and subsequent plasma protein extravasation.
-
Quantification of Extravasation: A fluorescent dye, such as Evans blue, or a radiolabeled protein, like 125I-bovine serum albumin (BSA), is injected intravenously.[12][13] After a set period, the animal is euthanized, and the dura mater is dissected. The amount of extravasated dye or radiolabel in the dural tissue is quantified to measure the extent of plasma protein leakage.[12][13]
-
Drug Treatment: this compound or Rizatriptan is administered prior to the induction of extravasation to assess their inhibitory effects.[6]
c-fos Expression in the Trigeminal Nucleus Caudalis (TNC)
Objective: To measure the effect of this compound and Rizatriptan on neuronal activation in the TNC, a key relay center for migraine pain.
Methodology:
-
Animal Model and Stimulation: Anesthetized rats are used. Nociceptive stimulation of the dura mater is achieved through electrical stimulation or the application of an inflammatory substance.[8][14]
-
Drug Administration: The triptan is administered intravenously before the dural stimulation.[8]
-
Tissue Processing: After a specific time following stimulation, the animals are transcardially perfused with a fixative (e.g., 4% paraformaldehyde). The brainstem is removed and sectioned.[15]
-
Immunohistochemistry: The brainstem sections are incubated with a primary antibody against the c-fos protein, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.[16][17][18]
-
Quantification: The number of c-fos positive neurons in the superficial laminae of the TNC is counted under a microscope. A reduction in the number of c-fos positive cells in the drug-treated group compared to the control group indicates an inhibitory effect on neuronal activation.[19]
Visualizations
Caption: General mechanism of action for this compound and Rizatriptan.
Caption: Workflow for in vitro vasoconstriction assay.
Caption: Downstream signaling pathway of 5-HT1B/1D receptor activation.
References
- 1. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Rizatriptan in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel anti-migraine agent rizatriptan inhibits neurogenic dural vasodilation and extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of this compound in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rizatriptan has central antinociceptive effects against durally evoked responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-migraine 5-HT(1B/1D) agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurogenically mediated leakage of plasma protein occurs from blood vessels in dura mater but not brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. CP-93,129, sumatriptan, dihydroergotamine block c-fos expression within rat trigeminal nucleus caudalis caused by chemical stimulation of the meninges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 17. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 18. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CP-93,129, sumatriptan, dihydroergotamine block c-fos expression within rat trigeminal nucleus caudalis caused by chemical stimulation of the meninges - PMC [pmc.ncbi.nlm.nih.gov]
Frovatriptan and CGRP Release: A Comparative Guide for Researchers
An in-depth analysis of frovatriptan's role in modulating Calcitonin Gene-Related Peptide (CGRP) release, in comparison to other triptans, reveals a landscape defined by a shared mechanism of action, with distinctions emerging from clinical efficacy and pharmacokinetic profiles rather than direct, publicly available preclinical comparisons of CGRP inhibition.
Triptans, a class of serotonin (B10506) 5-HT1B/1D receptor agonists, are a cornerstone in the acute treatment of migraine. Their therapeutic effect is, in part, attributed to their ability to inhibit the release of CGRP, a potent vasodilator and pain-signaling neuropeptide implicated in the pathophysiology of migraine. While all triptans share this fundamental mechanism, nuanced differences in their pharmacological profiles may influence their clinical performance. This guide provides a comprehensive comparison of this compound with other triptans, focusing on the available, albeit limited, experimental data concerning their effects on CGRP release.
Mechanism of Action: Triptans and the Inhibition of CGRP Release
Triptans exert their anti-migraine effects through agonism at 5-HT1B and 5-HT1D receptors. These receptors are located on presynaptic trigeminal nerve terminals and in the brainstem.[1] Activation of these receptors leads to the inhibition of CGRP release from trigeminal neurons.[2][3][4] This action is believed to be a key factor in alleviating the vasodilation and neurogenic inflammation that contribute to migraine pain.[1]
The signaling pathway involves the activation of Gi/o proteins following triptan binding to the 5-HT1B/1D receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and ultimately, a reduction in the exocytosis of CGRP-containing vesicles.
Preclinical Evidence: A Gap in Direct Comparative Data
A thorough review of published preclinical studies reveals a notable absence of direct, quantitative comparisons of this compound's effect on CGRP release relative to other triptans. While several studies have demonstrated the inhibitory effect of sumatriptan (B127528), naratriptan, and rizatriptan (B1679398) on stimulated CGRP release from trigeminal neurons or dura mater preparations, this compound has not been included in these head-to-head comparisons.
The available preclinical data for other triptans are summarized below. It is important to note that these data are from different studies with varying experimental conditions, and therefore, direct cross-study comparisons should be made with caution.
| Triptan | Experimental Model | Stimulus | Concentration | % Inhibition of CGRP Release | Reference |
| Sumatriptan | Cultured rat trigeminal neurons | Potassium | - | Data not quantified in % | [2] |
| Naratriptan | Mouse brainstem slices | Capsaicin | 1 µM | ~45% | [4] |
| Rizatriptan | Cultured rat trigeminal neurons | Potassium | - | Data not quantified in % | [5] |
| Sumatriptan | Guinea pig dura mater | Capsaicin / Potassium | - | Inhibition observed | [6] |
| Sumatriptan | Rat spinal cord slices | Electrical stimulation | Concentration-dependent | Inhibition observed | [7] |
It is critical to emphasize that no studies providing a direct quantitative comparison of this compound's inhibitory effect on CGRP release alongside other triptans were identified in the public domain. Therefore, the subsequent comparison relies on clinical efficacy and pharmacokinetic data.
Experimental Protocols for Measuring CGRP Release
The methodologies employed in preclinical studies to assess the impact of triptans on CGRP release typically involve the use of in vitro or ex vivo preparations of trigeminal ganglia, dura mater, or brainstem slices. A generalized workflow for such an experiment is outlined below.
References
- 1. Triptans and CGRP blockade – impact on the cranial vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Release of CGRP from mouse brainstem slices indicates central inhibitory effect of triptans and kynurenate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Release of calcitonin gene-related peptide (CGRP) from guinea pig dura mater in vitro is inhibited by sumatriptan but unaffected by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sumatriptan inhibits the release of CGRP and substance P from the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Frovatriptan's Serotonergic Profile: An In-Depth Comparison of Off-Target Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Frovatriptan's Activity at On-Target and Off-Target Serotonin (B10506) Receptors, with Supporting Experimental Data and Methodologies.
This compound is a high-affinity agonist for the serotonin 5-HT1B and 5-HT1D receptors, the primary targets for its therapeutic action in the acute treatment of migraine.[1][2][3][4] However, a comprehensive understanding of its pharmacological profile necessitates an investigation into its effects at other serotonin receptor subtypes. This guide provides a comparative analysis of this compound's binding affinity and functional activity at its primary targets versus its key off-target serotonin receptors: 5-HT1A, 5-HT1F, and 5-HT7. The data presented herein is crucial for researchers in drug development and neuroscience seeking to understand the complete serotonergic activity of this compound and its potential implications.
Quantitative Comparison of this compound's Receptor Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at various human serotonin receptor subtypes. This data, compiled from in vitro studies, allows for a direct comparison of this compound's activity at its on-target and off-target receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax) |
| On-Target Receptors | |||
| 5-HT1B | 2.51 | 6.31 | Full Agonist |
| 5-HT1D | 3.98 | Potent Full Agonist[5] | Full Agonist[5] |
| Off-Target Receptors | |||
| 5-HT1A | 50.12 | - | Agonist activity reported |
| 5-HT1F | 100 | - | Data not available |
| 5-HT7 | 200 | 631 | Partial Agonist (76% of 5-HT)[6] |
pKi and pEC50 values were converted to Ki and EC50 values, respectively. The pKi values for 5-HT1A (7.3), 5-HT1B (8.6), 5-HT1D (8.4), 5-HT1F (7.0), and 5-HT7 (6.7) were obtained from a single source for consistency.[6] The pEC50 for 5-HT1B (8.2) and 5-HT7 (6.2) were also sourced from published literature.[7]
Detailed Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. The following sections detail the typical experimental protocols used to determine the binding affinity and functional activity of compounds like this compound at serotonin receptors.
Radioligand Binding Assays for Determining Binding Affinity (Ki)
Radioligand binding assays are the gold standard for quantifying the affinity of a drug for its receptor.[8][9] These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
Materials:
-
Membrane preparations from cells (e.g., Chinese Hamster Ovary - CHO) stably expressing the human serotonin receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays for Determining Potency (EC50) and Efficacy (Emax)
Functional assays measure the biological response elicited by a drug upon binding to its receptor. For G-protein coupled receptors (GPCRs) like the serotonin receptors, changes in the levels of second messengers, such as cyclic AMP (cAMP), are commonly measured.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at various serotonin receptor subtypes.
Materials:
-
Whole cells (e.g., CHO) stably expressing the human serotonin receptor subtype of interest.
-
This compound.
-
Assay buffer.
-
cAMP assay kit (e.g., HTRF-based).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Plating: Cells are seeded into a multi-well plate and allowed to adhere.
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Stimulation: The plate is incubated to allow this compound to bind to the receptors and elicit a cellular response (i.e., a change in cAMP levels).
-
Lysis and Detection: The cells are lysed, and the level of intracellular cAMP is measured using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).[5][10][11][12]
-
Data Analysis: The data is plotted as a dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by this compound).
Signaling Pathways of Off-Target Serotonin Receptors
Understanding the signaling pathways of the off-target receptors is essential for predicting the potential physiological consequences of this compound's interaction with them.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a member of the Gi/o-coupled GPCR family. Its activation typically leads to inhibitory effects on neuronal activity.
5-HT1F Receptor Signaling
The 5-HT1F receptor is also a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
5-HT7 Receptor Signaling
In contrast to the 5-HT1A and 5-HT1F receptors, the 5-HT7 receptor is coupled to a Gs protein. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Conclusion
This guide provides a detailed comparison of this compound's activity at its on-target (5-HT1B/1D) and key off-target (5-HT1A, 5-HT1F, and 5-HT7) serotonin receptors. While this compound exhibits high affinity and potent agonism at its primary targets, it also demonstrates moderate affinity for several other serotonin receptor subtypes. Notably, it acts as a partial agonist at the 5-HT7 receptor.[6] The provided experimental protocols and signaling pathway diagrams offer a comprehensive resource for researchers investigating the complete pharmacological profile of this compound and other serotonergic compounds. Further research is warranted to fully elucidate the clinical implications of these off-target interactions.
References
- 1. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. This compound: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Frovatriptan's Efficacy in a Chronic Migraine Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Frovatriptan's potential efficacy in a preclinical chronic migraine animal model. Notably, a comprehensive review of existing literature reveals a conspicuous absence of direct experimental data on this compound within established chronic migraine animal models. This document, therefore, aims to bridge this gap by presenting a framework for comparison based on this compound's pharmacological profile and the performance of other triptans in these models. The data presented herein is intended to inform future research directions and aid in the design of studies to validate this compound's potential in this therapeutic area.
Executive Summary
While this compound has demonstrated efficacy in clinical settings for the acute treatment of migraine, its performance in a chronic migraine animal model remains uninvestigated. This guide synthesizes available preclinical data for other triptans, primarily in the widely used nitroglycerin (NTG)-induced chronic migraine model in rodents, to provide a benchmark for comparison. This compound's unique pharmacokinetic profile, characterized by a long half-life, suggests a potential for sustained efficacy that warrants investigation in a chronic model. The subsequent sections detail the experimental protocols for establishing a chronic migraine animal model, comparative data for other triptans, and the underlying signaling pathways.
Triptan Efficacy in a Chronic Migraine Animal Model: A Comparative Overview
The most common preclinical model for chronic migraine involves the repeated administration of nitroglycerin (NTG) to rodents, which induces a state of chronic hyperalgesia, mimicking the persistent pain sensitivity observed in chronic migraine patients.[1][2] The table below summarizes the effects of various triptans in this model.
| Drug | Animal Model | Key Findings | Reference |
| Sumatriptan | Mouse (NTG-induced) | Reverses acute NTG-evoked hyperalgesia but does not alter the development of chronic basal hyperalgesia.[1][2] | Pradhan et al., 2014 |
| Naratriptan | Rat (NTG-induced) | Can reverse NTG-induced trigeminovascular changes.[3] | Storer et al., 2020 |
| Rizatriptan | Rabbit (NTG-induced) | Pre-treatment significantly reduced migraine-like symptoms and histopathological changes. | Al-Saadi et al., 2025 |
| This compound | - | No data available in a chronic migraine animal model. | - |
Note: The absence of data for this compound in this model represents a significant research gap.
Experimental Protocols: Nitroglycerin-Induced Chronic Migraine Model
The following protocol is a synthesized representation of methodologies described in the literature for inducing chronic migraine in rodents.[1][2]
Objective: To establish a model of chronic migraine characterized by persistent mechanical hyperalgesia.
Animals: Male and female C57BL/6J mice or Wistar rats.
Materials:
-
Nitroglycerin (NTG) solution
-
Vehicle control (e.g., saline)
-
Von Frey filaments for assessing mechanical sensitivity
Procedure:
-
Habituation: Acclimate animals to the testing environment and equipment for at least two days prior to the start of the experiment.
-
Baseline Measurement: Measure the baseline mechanical withdrawal threshold using von Frey filaments applied to the plantar surface of the hind paw.
-
Induction of Chronic Migraine:
-
Administer NTG (e.g., 10 mg/kg, intraperitoneally) or vehicle every other day for a period of 9 to 14 days.
-
This chronic intermittent administration leads to a progressive and sustained basal hyperalgesia.
-
-
Assessment of Hyperalgesia:
-
Acute Hyperalgesia: Measure mechanical withdrawal thresholds at peak NTG effect (e.g., 2 hours post-injection).
-
Chronic Basal Hyperalgesia: Measure mechanical withdrawal thresholds on non-NTG administration days to assess the development of persistent hypersensitivity.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle at a predetermined time point relative to NTG administration or behavioral testing.
-
For acute effects, the drug is typically given after NTG administration.
-
For potential preventative effects, the drug may be administered prior to the chronic NTG regimen.
-
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for triptan action in migraine and a typical experimental workflow for the chronic migraine animal model.
Proposed signaling pathway of triptan action in migraine.
Experimental workflow for the chronic migraine animal model.
This compound's Mechanism of Action and Potential Implications
This compound is a selective agonist for the 5-HT1B and 5-HT1D serotonin (B10506) receptors.[4] Its proposed mechanism of action in migraine involves:
-
Cranial Vasoconstriction: Agonism at 5-HT1B receptors on intracranial blood vessels is thought to reverse the vasodilation associated with migraine attacks.[4]
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[4]
This compound is distinguished from other triptans by its significantly longer terminal elimination half-life of approximately 26 hours.[5] This pharmacokinetic property is associated with a lower rate of headache recurrence in clinical trials compared to other triptans.[5][6] This sustained action suggests that this compound could be particularly effective in a chronic migraine model, not only in reversing acute hyperalgesia but also potentially in attenuating the development of chronic basal hyperalgesia, a feature not observed with shorter-acting triptans like sumatriptan.
Conclusion and Future Directions
The validation of this compound's efficacy in a chronic migraine animal model is a critical next step in its preclinical evaluation. The NTG-induced chronic hyperalgesia model in rodents provides a robust platform for this investigation. Based on the performance of other triptans, it is hypothesized that this compound will be effective in reversing acute NTG-induced hyperalgesia. The key research question is whether its long half-life translates to an effect on the development of chronic basal hyperalgesia, which would suggest a potential disease-modifying effect in the context of migraine chronification.
Future studies should directly compare the efficacy of this compound with other triptans, such as Sumatriptan and Rizatriptan, within the same chronic migraine animal model. Key endpoints should include the assessment of both acute and chronic mechanical and thermal hyperalgesia. Such studies would provide invaluable preclinical data to support the potential utility of this compound in the management of chronic migraine.
References
- 1. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroglycerine triggers triptan-responsive cranial allodynia and trigeminal neuronal hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of this compound in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
A Comparative Analysis of Frovatriptan and Lasmiditan: Differentiated Mechanisms in Acute Migraine Therapy
An objective guide for researchers and drug development professionals on the distinct pharmacological actions of a classic triptan and a novel ditan.
Migraine, a complex neurological disorder, is characterized by debilitating headaches often accompanied by sensory disturbances. The pathophysiology is rooted in the activation of the trigeminovascular system, leading to the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which causes painful inflammation and vasodilation of cranial blood vessels. Pharmacological intervention aims to interrupt this cascade. This guide provides a comparative analysis of two distinct therapeutic agents, Frovatriptan and Lasmiditan (B1674530), focusing on their mechanisms of action, supported by quantitative data and experimental methodologies.
This compound: The Vasoconstrictor-Dependent Triptan
This compound is a second-generation triptan, a class of drugs that has been a cornerstone of acute migraine treatment for decades. Its mechanism is primarily dependent on its activity as a potent agonist of serotonin (B10506) 5-HT1B and 5-HT1D receptors.
The therapeutic effect of this compound is understood to be threefold:
-
Cranial Vasoconstriction : Activation of 5-HT1B receptors located on the smooth muscle of dilated intracranial and extracerebral arteries leads to vasoconstriction, counteracting the painful vasodilation characteristic of a migraine attack.[1][2][3]
-
Peripheral Neuronal Inhibition : Agonism at presynaptic 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides, including CGRP and Substance P.[2] This action reduces neurogenic inflammation in the dura mater.
-
Central Pain Pathway Inhibition : this compound is also thought to act on 5-HT1B/1D receptors in the brainstem, specifically within the trigeminal nucleus caudalis, to reduce the transmission of nociceptive signals to higher brain centers.[1][4]
Lasmiditan: The Neurally-Acting Ditan
Lasmiditan represents a newer class of acute migraine therapeutics known as "ditans." It was developed to selectively target the 5-HT1F receptor, providing a neurally-focused mechanism of action without the vasoconstrictive properties associated with triptans.[5][6]
The key mechanistic actions of Lasmiditan include:
-
Selective Neuronal Inhibition : Lasmiditan is a high-affinity, highly selective agonist of the 5-HT1F receptor.[7][8] These receptors are located on both peripheral and central terminals of trigeminal neurons but are notably absent from cerebral blood vessels.[9]
-
Inhibition of Pain Signaling : By activating 5-HT1F receptors, Lasmiditan inhibits the release of key neurotransmitters and neuropeptides, including CGRP and glutamate, from trigeminal nerve endings.[7][9] This suppression of the trigeminal pain pathway occurs in both the peripheral nervous system (PNS) and the central nervous system (CNS), as Lasmiditan is lipophilic and can cross the blood-brain barrier.[8][10]
-
Lack of Vasoconstriction : Due to its high selectivity for the 5-HT1F receptor and negligible affinity for 5-HT1B and 5-HT1D receptors, Lasmiditan does not cause vasoconstriction, offering a critical advantage for patients with or at risk for cardiovascular disease.[5][11]
Quantitative Data Comparison
The fundamental differences in the mechanisms of this compound and Lasmiditan are evident in their receptor binding affinities and clinical pharmacodynamics.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Receptor Subtype | This compound | Lasmiditan | Rationale for Comparison |
| 5-HT1B | ~8 | 1043 | Primary target for triptan-mediated vasoconstriction.[12][13] |
| 5-HT1D | ~11 | 1357 | Primary target for triptan-mediated neuronal inhibition.[12][13] |
| 5-HT1F | ~162 | 2.21 | Primary target for ditan-mediated neuronal inhibition.[12][13] |
| 5-HT1A | ~166 | 1053 | Assesses off-target serotonergic activity.[12][13] |
| 5-HT7 | ~134 | >3000 | This compound shows moderate affinity, assessing off-target activity.[12][13] |
| Lower Ki value indicates higher binding affinity. |
Table 2: Comparative Pharmacodynamic Properties
| Property | This compound | Lasmiditan |
| Drug Class | Triptan (5-HT1B/1D Agonist) | Ditan (Selective 5-HT1F Agonist) |
| Primary Target(s) | 5-HT1B, 5-HT1D Receptors | 5-HT1F Receptor |
| Primary Site of Action | Cranial Vasculature, Trigeminal Nerves | Trigeminal Nerves (Peripheral & Central) |
| Vasoconstrictor Activity | Yes | No[5][11] |
| Key Effect | Vasoconstriction & Neuronal Inhibition | Neuronal Inhibition |
Table 3: Example Clinical Efficacy Data (Pain Freedom at 2 Hours)
| Drug & Dose | % Patients Pain-Free at 2 Hours | Placebo % | Study Reference |
| This compound 2.5 mg | 9% - 14% | 2% - 3% | Ryan et al. 2002[7] |
| Lasmiditan 100 mg | 28.2% - 29.9% | 15.3% - 18.3% | SAMURAI & SPARTAN Trials[1][14] |
| Lasmiditan 200 mg | 32.2% - 38.8% | 15.3% - 21.3% | SAMURAI & SPARTAN Trials[1][14] |
Key Experimental Protocols
The distinct vascular effects of this compound and Lasmiditan are demonstrated through specific preclinical assays.
Protocol 1: In Vitro Vasoconstriction Assay (Rabbit Saphenous Vein Model)
This assay is a widely used surrogate model to predict the vasoconstrictor potential of compounds on human coronary arteries.[15]
-
Objective: To measure the contractile response of vascular tissue to a test compound.
-
Methodology:
-
Tissue Preparation: Male New Zealand White rabbits are euthanized, and the saphenous veins are dissected and placed in a Krebs' bicarbonate buffer. The endothelium is removed, and vessel rings (3-4 mm) are prepared.[15]
-
Mounting: The rings are mounted in organ baths containing the buffer, maintained at 37°C and aerated with 95% O2/5% CO2. An optimal resting force (e.g., 4g) is applied.[15]
-
Viability Test: Tissue viability is confirmed by inducing contraction with a high concentration of potassium chloride (KCl).
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., this compound, Lasmiditan, or a positive control like Sumatriptan) to the organ bath.
-
Data Acquisition: Isometric contractions are recorded as changes in force (grams) using a force transducer connected to a data acquisition system.[15]
-
-
Expected Outcome: Triptans like this compound induce dose-dependent contractions, while Lasmiditan shows no significant contractile response at clinically relevant concentrations.[15]
Protocol 2: In Vivo Neurogenic Inflammation Assay (Dural Plasma Protein Extravasation)
This model assesses a compound's ability to block the leakage of plasma proteins from dural blood vessels, a key event in neurogenic inflammation during migraine.[16]
-
Objective: To quantify the inhibition of plasma protein extravasation (PPE) in the dura mater following trigeminal stimulation.
-
Methodology:
-
Animal Model: Anesthetized rats or mice are used. The femoral vein is cannulated for administration of drugs and a tracer.[16][17]
-
Tracer Injection: A tracer dye, typically Evans Blue, which binds to albumin, is injected intravenously.
-
Trigeminal Stimulation: The trigeminal ganglion is stimulated electrically to induce the release of vasoactive neuropeptides, causing vasodilation and PPE.
-
Drug Administration: The test compound (e.g., this compound or Lasmiditan) is administered (e.g., intravenously or orally) prior to trigeminal stimulation.
-
Quantification: After a set period, animals are perfused to remove the tracer from the vasculature. The dura mater is dissected, and the amount of extravasated Evans Blue is extracted and quantified spectrophotometrically.[17]
-
-
Expected Outcome: Both this compound and Lasmiditan are expected to significantly inhibit dural plasma protein extravasation compared to a vehicle control, demonstrating their ability to block neurogenic inflammation.
Protocol 3: Radioligand Binding Assay
This in vitro assay determines the affinity of a drug for specific receptor subtypes.
-
Objective: To calculate the inhibition constant (Ki) of a test compound for a target receptor.
-
Methodology:
-
Receptor Preparation: Cell membranes are prepared from tissue (e.g., rat frontal cortex) or cell lines engineered to express a high density of a specific human receptor subtype (e.g., 5-HT1B, 5-HT1F).[18]
-
Assay Setup: The assay is performed in a multi-well plate. Each well contains the membrane preparation, a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor, e.g., [3H]-Serotonin), and the unlabeled test compound at varying concentrations.[6]
-
Incubation: The plate is incubated to allow the labeled and unlabeled ligands to compete for binding to the receptor until equilibrium is reached.
-
Separation & Counting: The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound. The radioactivity on the filter is measured using a scintillation counter.[18]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.[18]
-
-
Expected Outcome: The assay yields quantitative Ki values, as shown in Table 1, demonstrating Lasmiditan's high affinity and selectivity for the 5-HT1F receptor and this compound's high affinity for 5-HT1B and 5-HT1D receptors.
Conclusion
This compound and Lasmiditan represent two distinct and mechanistically divergent approaches to acute migraine therapy. This compound, a classic triptan, relies on a dual mechanism of 5-HT1B-mediated vasoconstriction and 5-HT1D-mediated neuronal inhibition. In contrast, Lasmiditan, the first-in-class ditan, offers a purely neural mechanism by selectively targeting the 5-HT1F receptor to inhibit pain signaling within the trigeminovascular system without engaging vascular receptors. This fundamental difference in their mechanism of action, supported by receptor binding data and preclinical models, underlies Lasmiditan's utility as a therapeutic option for patients in whom the vasoconstrictor activity of triptans is contraindicated. This comparative analysis underscores the evolution of migraine therapeutics from a vascular to a more targeted neural approach.
References
- 1. neurology.org [neurology.org]
- 2. Efficacy of this compound as compared to other triptans in migraine with aura - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. Review of this compound in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Efficacy and tolerability of this compound in acute migraine treatment: systematic review of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sustained responses to lasmiditan: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contractile responses to sumatriptan and ergotamine in the rabbit saphenous vein: effect of selective 5-HT1F receptor agonists and PGF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of 5-HT2B receptor induced dural plasma protein extravasation in a mouse migraine model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
Frovatriptan and Cortical Spreading Depression: A Comparative Analysis Against Other Anti-Migraine Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortical spreading depression (CSD) is a wave of profound but transient neuronal and glial depolarization that propagates across the cerebral cortex. It is widely considered the neurophysiological correlate of the migraine aura and a key event in the pathophysiology of migraine. As such, the modulation of CSD presents a critical therapeutic target for anti-migraine medications. This guide provides a comparative analysis of the experimental data on the impact of various anti-migraine drug classes on CSD, with a particular focus on the available information for frovatriptan in contrast to other triptans, Calcitonin Gene-Related Peptide (CGRP) inhibitors, and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
This compound: An Overview of its Mechanism of Action
This compound is a second-generation triptan, a class of drugs that are serotonin (B10506) 5-HT1B/1D receptor agonists.[1][2][3][4] Its primary mechanism of action is believed to involve:
-
Vasoconstriction: Agonism at 5-HT1B receptors on cranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine attacks.[1][3][4]
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like CGRP and substance P.[1][4][5]
-
Inhibition of Pain Signal Transmission: Triptans may also modulate pain transmission within the trigeminal nucleus caudalis in the brainstem.[6][7]
This compound is distinguished by its high affinity for the 5-HT1B receptor and a notably long terminal elimination half-life of approximately 26 hours, which may contribute to a sustained therapeutic effect and lower headache recurrence.[2][8]
Notably, a comprehensive search of the scientific literature did not yield any direct experimental studies investigating the specific impact of this compound on the parameters of cortical spreading depression. Therefore, the following comparisons are based on data available for other triptans and anti-migraine drug classes.
Comparative Analysis of Anti-Migraine Drugs on Cortical Spreading Depression
The following tables summarize the available experimental data on the effects of different anti-migraine drug classes on key parameters of CSD.
Triptans
While direct data for this compound is unavailable, studies on other triptans, such as sumatriptan (B127528), have been conducted.
| Drug | CSD Parameter | Effect | Experimental Model | Reference |
| Sumatriptan | Number of CSDs | Decreased | Rat | [9] |
| CSD Threshold | Lowered (with chronic exposure) | Rat | [10][11][12][13] |
It is important to note the conflicting findings regarding sumatriptan. While one study indicated a decrease in the number of CSDs, others suggest that chronic exposure can lower the threshold for inducing CSD, potentially contributing to medication overuse headache.[10][11][12][13] This highlights the complex role of triptans in modulating cortical excitability.
CGRP Inhibitors
CGRP is a key neuropeptide in migraine pathophysiology, and its release is implicated in CSD.
| Drug Class | CSD Parameter | Effect | Experimental Model | Reference |
| CGRP Receptor Antagonists | CSD Propagation Speed | Reduced | In vitro (retinal spreading depression) | [14] |
| Spatial Extent of CSD | Reduced | In vitro (neocortical slices) | [14] | |
| CSD Threshold, Frequency, Amplitude, Duration | No significant effect (Atogepant) | Rat | [15][16] |
The data on CGRP antagonists suggest a modulatory role in CSD, particularly in in vitro models. However, in vivo studies with atogepant (B605675) did not show a direct effect on CSD susceptibility or characteristics, suggesting that the primary action of these drugs may be downstream of CSD, at the level of trigeminal nociception.[15][16]
NSAIDs
Data on the direct effects of NSAIDs on CSD are limited. Prophylactic anti-migraine drugs, however, have been shown to suppress CSD.
| Drug Class | CSD Parameter | Effect | Experimental Model | Reference |
| Prophylactic Drugs (e.g., Topiramate, Valproate) | CSD Frequency | Suppressed | Rat | [17][18] |
Experimental Protocols
Induction of Cortical Spreading Depression
A common method for inducing CSD in animal models is the topical application of a high-concentration potassium chloride (KCl) solution to the exposed cerebral cortex.
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Anesthesia: Animals are anesthetized, for example, with isoflurane.
-
Surgical Preparation: A craniotomy is performed to expose the dura mater over the cortex.
-
Induction: A small cotton ball or filter paper soaked in a high molar KCl solution (e.g., 1 M to 3 M) is placed on the cortical surface.[19][20][21] Alternatively, microinjections of KCl can be used.[20] Electrical stimulation with increasing intensity can also be employed to determine the CSD threshold.[16]
Electrophysiological Recording of Cortical Spreading Depression
CSD is characterized by a large, negative slow potential shift, which can be recorded using electrophysiological techniques.
-
Electrodes: Ag/AgCl electrodes or glass micropipettes filled with saline are placed on the cortical surface at varying distances from the induction site.[22][23][24]
-
Recording: A direct current (DC)-coupled amplifier is essential to record the slow potential changes characteristic of CSD.[22][23][24] The recordings are typically digitized and stored for offline analysis.
-
Parameters Measured:
-
CSD Frequency: The number of CSD events over a specific period.
-
CSD Propagation Speed: Calculated from the time it takes for the CSD wave to travel between two electrodes at a known distance.
-
CSD Amplitude: The maximal negative DC potential shift.
-
CSD Duration: The time the DC potential remains significantly negative.
-
CSD Threshold: The minimum stimulation intensity (e.g., KCl concentration or electrical current) required to elicit a CSD event.
-
Signaling Pathways and Mechanisms of Action
Triptan Signaling Pathway in Migraine
Triptans exert their anti-migraine effects primarily through their agonist activity at 5-HT1B and 5-HT1D receptors.[5][6][7][25] Activation of 5-HT1D receptors on presynaptic trigeminal neurons inhibits the release of CGRP, a potent vasodilator and pain signaling molecule.[1][4][5] Concurrently, activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction.[1][3][4] The reduction in CGRP release also indirectly dampens pain signal transmission in the trigeminal nucleus caudalis.
CGRP Signaling Pathway in Cortical Spreading Depression
CSD induces the release of CGRP from both cortical neurons and trigeminal nerve afferents.[26][27][28][29] CGRP, in turn, can act on its receptors, potentially creating a positive feedback loop that facilitates CSD propagation, as suggested by in vitro studies.[26][29] CGRP receptor antagonists block this signaling, which may contribute to their therapeutic effect, although their primary site of action in vivo appears to be on the trigeminal system downstream of CSD.
Conclusion
While this compound's long half-life and high 5-HT1B receptor affinity make it a valuable option for the acute treatment of migraine, its direct effects on cortical spreading depression remain uninvestigated. The available data for other triptans, like sumatriptan, present a complex picture, with some evidence for CSD suppression and other data suggesting a potential for increased cortical excitability with chronic use. In contrast, CGRP inhibitors appear to have a more modulatory role, with in vivo evidence pointing towards a primary action on the downstream consequences of CSD rather than on the phenomenon itself. Further research is imperative to elucidate the precise impact of this compound on CSD. Such studies would not only enhance our understanding of its mechanism of action but also aid in the development of more targeted and effective therapies for migraine, particularly for patients who experience aura. The differing effects of various anti-migraine agents on CSD underscore the importance of a personalized approach to migraine treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a review of its use in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Frova): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 5. Triptan - Wikipedia [en.wikipedia.org]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitroglycerin enhances the propagation of cortical spreading depression: comparative studies with sumatriptan and novel kynurenic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased susceptibility to cortical spreading depression in an animal model of medication-overuse headache - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptans disrupt brain networks and promote stress-induced CSD-like responses in cortical and subcortical areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triptans disrupt brain networks and promote stress-induced CSD-like responses in cortical and subcortical areas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | Triptans Disrupt Brain Networks and Promote Stress-induced CSD-like Responses in Cortical and Subcortical AreasCenter for Law, Brain & Behavior [clbb.mgh.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Small-molecule CGRP antagonist atogepant does not affect cortical spreading depression susceptibility in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological targeting of spreading depression in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cortical spreading depression - Wikipedia [en.wikipedia.org]
- 19. Minimum conditions for the induction of cortical spreading depression in brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jneurosci.org [jneurosci.org]
- 21. Mechanisms of initiation of cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Direct Current Coupled Recordings of Cortical Spreading Depression Using Silicone Probes [frontiersin.org]
- 23. Direct Current Coupled Recordings of Cortical Spreading Depression Using Silicone Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Direct electrophysiological evidence that spreading depolarization-induced spreading depression is the pathophysiological correlate of the migraine aura and a review of the spreading depolarization continuum of acute neuronal mass injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
- 26. d-nb.info [d-nb.info]
- 27. Cortical spreading depression as a site of origin for migraine: Role of CGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. ROS/TRPA1/CGRP signaling mediates cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
Frovatriptan's Vascular Selectivity: A Comparative In Vitro Assessment of Cerebral and Coronary Artery Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the vasoconstrictive properties of Frovatriptan on cerebral versus coronary arteries. The data presented herein is intended to offer objective insights into this compound's receptor affinity and functional activity in comparison to other triptans, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a second-generation triptan, demonstrates a favorable cerebrovascular selectivity profile in in vitro studies. It exhibits potent vasoconstrictive effects on cerebral arteries, mediated by its high affinity for 5-HT1B and 5-HT1D receptors, while displaying a comparatively lower potency and a distinct dose-response relationship in coronary arteries. This selectivity is attributed to a higher expression of 5-HT1B receptors in cerebral vasculature. In comparison to first-generation triptans like Sumatriptan (B127528), this compound's profile suggests a potentially wider therapeutic window with a reduced risk of coronary adverse effects.
Comparative Vasoconstrictive Potency and Efficacy
The following tables summarize the in vitro vasoconstrictive properties of this compound and comparator triptans on human cerebral (middle meningeal or basilar artery) and coronary arteries. The data is presented as pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum response) and Emax (the maximum contractile response, often expressed as a percentage of the contraction induced by a reference agent like potassium chloride).
| Drug | Cerebral Artery (Human) | Coronary Artery (Human) |
| pEC50 | Emax (% KCl) | |
| This compound | ~8.2 (5-HT1B receptor) | Data not available |
| Sumatriptan | 7.14 | 132 |
| Rizatriptan (B1679398) | 7.04 | 132 |
| Zolmitriptan | Data not available | Data not available |
Note: Direct comparative in vitro pEC50 and Emax values for this compound in both human cerebral and coronary arteries from a single study are limited. The pEC50 for this compound is based on its high affinity for the 5-HT1B receptor.[1] Qualitative studies consistently show a lower threshold for constriction in cerebral versus coronary arteries.[2] One study indicated this compound is 8.5-fold more potent than Sumatriptan in the human isolated basilar artery and 2.9–6.5-fold more potent in human isolated coronary arteries.
Signaling Pathway and Experimental Workflow
The vasoconstrictive effects of triptans are primarily mediated through the 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors. The following diagrams illustrate the signaling cascade and a typical experimental workflow for assessing in vitro vasoconstriction.
Detailed Experimental Protocols
The following protocols are generalized from standard in vitro pharmacology studies assessing vasoconstriction in isolated human arteries.
Tissue Preparation
-
Human cerebral (e.g., middle meningeal, basilar) and coronary arteries are obtained from consented organ donors or from surgical resections, following ethical and institutional guidelines.
-
Arteries are immediately placed in cold (4°C) Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Connective tissue and fat are carefully removed under a dissecting microscope.
-
The arteries are cut into 2-3 mm wide rings. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a fine wire.
Isometric Tension Recording
-
Arterial rings are mounted on two stainless steel hooks or wires in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the organ bath chamber, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are gradually stretched to their optimal resting tension (determined by length-tension curves, typically 2-4 g) and allowed to equilibrate for at least 60-90 minutes.
Experimental Procedure
-
The viability of the arterial rings is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
After washing and returning to baseline tension, cumulative concentration-response curves are generated for this compound and comparator triptans.
-
The agonists are added to the organ bath in a stepwise, cumulative manner, with each concentration allowed to reach a stable response before the addition of the next.
-
The contractile responses are recorded and expressed as a percentage of the maximal contraction induced by KCl.
Data Analysis
-
Concentration-response curves are plotted using non-linear regression analysis (e.g., sigmoidal dose-response).
-
The pEC50 (-log EC50) and Emax values are calculated from these curves to determine the potency and maximal efficacy of each compound, respectively.
-
Statistical comparisons between this compound and other triptans, as well as between cerebral and coronary arteries, are performed using appropriate statistical tests (e.g., t-test, ANOVA).
Discussion and Conclusion
The available in vitro data consistently indicate that this compound possesses a higher potency for vasoconstriction in human cerebral arteries compared to coronary arteries.[2] This cerebrovascular selectivity is a key differentiator among the triptan class of drugs. The bell-shaped dose-response curve observed in coronary arteries for this compound is a unique characteristic that warrants further investigation, as it may suggest a self-limiting vasoconstrictive effect at higher concentrations in this vascular bed.
In contrast, other triptans like Sumatriptan and Rizatriptan, while also showing some degree of cerebral selectivity, appear to have a more linear and potent vasoconstrictive effect on coronary arteries compared to this compound. The higher expression of 5-HT1B receptors in the middle meningeal artery compared to the coronary artery provides a molecular basis for the observed cranioselectivity of triptans.
References
- 1. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Craniovascular selectivity of eletriptan and sumatriptan in human isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Frovatriptan Analytical Methods: HPLC vs. UPLC
For researchers, scientists, and drug development professionals, the choice of analytical methodology is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Frovatriptan, a selective serotonin (B10506) receptor agonist used in the treatment of migraine, requires robust analytical methods for its quantification in bulk drug and pharmaceutical dosage forms. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, supported by experimental data from published studies.
The primary advantage of UPLC over traditional HPLC is its ability to provide faster and more efficient separations by utilizing columns with smaller particle sizes (typically less than 2 µm). This results in reduced analysis times and lower solvent consumption, contributing to more environmentally friendly and cost-effective laboratory operations.
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC methods for this compound analysis are outlined below. These protocols are based on information from various validated methods and serve as a basis for comparison.
High-Performance Liquid Chromatography (HPLC) Protocol
A commonly employed RP-HPLC method for the estimation of this compound Succinate in tablet dosage forms involves the following parameters[1][2]:
-
Instrument: A standard HPLC system equipped with a UV-Visible detector.
-
Mobile Phase: A gradient mixture of 0.02M Potassium Dihydrogen Phosphate (pH 3.2) with Methanol (B129727) and Acetonitrile (70:30 v/v).[1][2]
-
Diluent: A mixture of water and Acetonitrile (50:50 v/v).[1][2]
-
Injection Volume: 20 µL.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
A stability-indicating RP-UPLC method for the estimation of this compound in tablet dosage form has been developed with the following parameters[1][3]:
-
Instrument: Acquity UPLC™ system with a photodiode array detector.[3]
-
Column: Acquity UPLC™ BEH C-18 (100 x 2.1 mm, 1.7 µm particle size).[1][3]
-
Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid buffer and a 50:50 mixture of methanol and acetonitrile.[1][3]
-
Injection Volume: Not explicitly stated, but typically lower than HPLC (e.g., 1-2 µL).
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data from the described HPLC and UPLC methods for this compound analysis, allowing for a direct comparison of their performance characteristics.
| Parameter | HPLC Method | UPLC Method |
| Column Dimensions | 250x4.6mm, 5µm | 100 x 2.1 mm, 1.7 µm |
| Flow Rate | 0.8 ml/min[1][2] | 0.2 ml/min[1][3] |
| Retention Time | 3.066 min[1][2] | Not explicitly stated, but total run time is 3 min[1][3] |
| Linearity Range | 10-120 µg/mL[1][2] | 1.41-3.67 µg/mL[1][3] |
| Limit of Detection (LOD) | 1.00 µg/mL[1][2] | Not explicitly stated |
| Limit of Quantification (LOQ) | 3.00 µg/mL[1][2] | Not explicitly stated |
| Assay Percentage | 98.17%[1][2] | Not explicitly stated |
It is important to note that the linearity ranges presented are from different studies and may reflect the specific objectives of those analyses.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the cross-validation of analytical methods for this compound.
Caption: Workflow for the cross-validation of HPLC and UPLC analytical methods.
Caption: Decision logic for selecting between HPLC and UPLC for this compound analysis.
References
Frovatriptan Signaling Pathways: A Comparative Analysis for Migraine Therapeutics
An in-depth examination of Frovatriptan's mechanism of action and its comparative standing among other migraine treatments, supported by experimental data and pathway visualizations.
This compound is a second-generation triptan, a class of drugs that are selective serotonin (B10506) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D receptors.[1][2][3] These receptors are pivotal in the management of migraine attacks. The therapeutic effects of this compound are attributed to three primary actions: vasoconstriction of cranial blood vessels, inhibition of vasoactive neuropeptide release, and interruption of pain signal transmission.[4][5]
Downstream Signaling of this compound
This compound's binding to 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events.[2] These receptors are coupled to Gi/o alpha proteins.[2] Activation of these proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][6] This reduction in cAMP levels is a key step in the downstream signaling that mediates the therapeutic effects of this compound.
The primary consequences of this signaling pathway are:
-
Vasoconstriction: By acting on 5-HT1B receptors on the smooth muscle cells of cranial blood vessels, this compound counteracts the excessive vasodilation that occurs during a migraine attack.[2][3][7]
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A.[3] This reduces neurogenic inflammation in the meninges.
-
Reduced Nociceptive Transmission: this compound is also thought to modulate the activity of the trigeminal nerve, which is responsible for transmitting pain signals during a migraine.[3]
A multi-omic analysis of triptan-treated migraine attacks has provided further insights, suggesting a role for glutamine, cAMP regulation, and fatty acid oxidation in the molecular mechanisms of triptans.[6]
Comparative Analysis with Other Triptans
This compound is distinguished from other triptans by its pharmacokinetic profile, particularly its long terminal elimination half-life of approximately 26 hours.[5][8][9] This prolonged duration of action is associated with a sustained therapeutic effect and a lower rate of migraine recurrence.[8][10][11][12]
| Triptan | Half-life (hours) | Bioavailability (%) | Tmax (hours) |
| This compound | ~26 | 20 (M), 30 (F) | 2-4 |
| Sumatriptan | ~2 | 14 (oral) | 1-2 |
| Rizatriptan | 2-2.5 | 45 | 1-1.5 |
| Zolmitriptan | ~3 | 40 | 1.5-2 |
| Almotriptan | 3-4 | ~70 | 1-3 |
| Naratriptan | ~6 | 70 | 2-3 |
| Eletriptan | ~4 | ~50 | 1.5 |
Data compiled from multiple sources.[1][4][5][13]
Clinical studies have compared this compound with other triptans, including Rizatriptan, Zolmitriptan, and Almotriptan.[10][11] While the initial headache response at 2 hours may be similar or slightly lower for this compound, it consistently demonstrates a significantly lower relapse rate at 24 and 48 hours.[10][11][12] For instance, in a pooled analysis of three double-blind, randomized, crossover studies, the relapse rate for this compound was significantly lower than for the comparators.[10]
Experimental Protocols
Receptor Binding Affinity Assays
-
Objective: To determine the binding affinity of this compound and other triptans to human recombinant 5-HT1B and 5-HT1D receptors.
-
Methodology:
-
Membranes from cells stably expressing the respective human 5-HT receptor subtypes are prepared.
-
Radioligand binding assays are performed using a suitable radiolabeled ligand (e.g., [3H]5-HT or [125I]-GTI).
-
Increasing concentrations of the unlabeled triptan are added to compete with the radioligand for binding to the receptors.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters is measured by liquid scintillation counting.
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (e.g., Adenylyl Cyclase Inhibition)
-
Objective: To assess the functional activity of triptans as agonists at 5-HT1B/1D receptors.
-
Methodology:
-
Whole cells or cell membranes expressing the receptor of interest are used.
-
Adenylyl cyclase is stimulated with forskolin.
-
Increasing concentrations of the triptan are added, and the inhibition of forskolin-stimulated adenylyl cyclase activity is measured.
-
The amount of cAMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The potency (EC50) and efficacy (Emax) of the triptan are determined from the concentration-response curves.
-
Comparative Efficacy in Specific Migraine Subtypes
This compound has shown particular efficacy in certain migraine subtypes, such as menstrual migraine and weekend migraine.[10][14] Its long half-life makes it a favorable option for preventing and treating these predictable and often prolonged migraine attacks. In a pooled analysis of three studies, this compound demonstrated a lower risk of recurrence in menstrual migraine compared to other triptans.[14]
Alternatives to Triptans
For patients who do not respond to or have contraindications for triptans, other classes of drugs are available. These include:
-
Ditans (e.g., Lasmiditan): A selective 5-HT1F receptor agonist that lacks the vasoconstrictive effects of triptans.
-
Gepants (e.g., Rimegepant, Ubrogepant): CGRP receptor antagonists that block the action of CGRP, a key molecule in migraine pathophysiology.
A systematic review and meta-analysis found that while most triptans were associated with higher odds of pain freedom at 2 hours compared to the 5-HT1F receptor agonist and CGRP antagonists, lasmiditan (B1674530) was associated with a higher risk of adverse events.[15]
Conclusion
This compound's distinct pharmacokinetic profile, characterized by a long half-life, translates into a sustained clinical effect with low recurrence rates. While its onset of action may not be the fastest among triptans, its efficacy in providing sustained pain relief makes it a valuable therapeutic option, particularly for patients with predictable or prolonged migraine attacks. The downstream signaling pathways, initiated by the activation of 5-HT1B and 5-HT1D receptors and subsequent inhibition of adenylyl cyclase, are central to its therapeutic mechanism. Further research into the nuanced molecular effects of different triptans will continue to inform personalized treatment strategies for migraine sufferers.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Multi-omic analyses of triptan-treated migraine attacks gives insight into molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Efficacy of this compound as compared to other triptans in migraine with aura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound as compared to other triptans in migraine with aura - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound versus other triptans in the acute treatment of menstrual migraine: pooled analysis of three double-blind, randomized, crossover, multicenter studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of New Pharmacologic Agents With Triptans for Treatment of Migraine: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Frovatriptan's Efficacy in Animal Models of Menstrual Migraine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of frovatriptan's efficacy in preclinical models relevant to menstrual migraine. While direct animal studies on this compound for hormonally-induced migraine are limited, this document synthesizes available data on its pharmacological profile and compares it with other triptans in established migraine models. This information can guide further research and drug development in the field of menstrual migraine.
Understanding Menstrual Migraine in Animal Models
Menstrual migraine is clinically linked to fluctuations in estrogen levels, particularly the decline before menstruation. Animal models are crucial for investigating the underlying pathophysiology and for the preclinical assessment of potential therapeutics. A commonly used model to simulate menstrual migraine involves ovariectomized (OVX) female rats, which eliminates endogenous hormone production. These animals are then treated with estrogen to mimic the high-estrogen phase of the menstrual cycle, followed by the withdrawal of estrogen to induce a state of trigeminal hypersensitivity, reflecting the hormonal trigger of menstrual migraine.[1][2]
Experimental Protocol: Estrogen Withdrawal-Induced Trigeminal Hypersensitivity
A representative experimental protocol is as follows:
-
Animal Model: Adult female Sprague-Dawley rats are used.
-
Ovariectomy (OVX): Rats undergo bilateral ovariectomy to remove the primary source of endogenous estrogen. A recovery period of at least one week is allowed.
-
Estrogen Replacement: Following recovery, a subgroup of OVX rats receives subcutaneous injections of 17β-estradiol to mimic the high-estrogen state of the estrous cycle.
-
Estrogen Withdrawal: Estrogen administration is ceased to induce a state of estrogen withdrawal.
-
Assessment of Nociception: Mechanical or thermal hyperalgesia of the periorbital region is assessed using von Frey filaments or heat stimulation, respectively. A decrease in the withdrawal threshold indicates trigeminal hypersensitivity.
-
Drug Administration: Test compounds, such as this compound or other triptans, are administered to assess their ability to reverse the estrogen withdrawal-induced hyperalgesia.
This compound: Preclinical Pharmacological Profile
This compound is a second-generation triptan with a distinct pharmacokinetic and pharmacodynamic profile. Preclinical studies have highlighted its high affinity and selectivity for the serotonin (B10506) 5-HT1B and 5-HT1D receptors, which are key targets in migraine therapy.[3][4][5][6]
Key Pharmacological Features from Preclinical Studies:
-
High Receptor Affinity: this compound demonstrates high binding affinity for 5-HT1B and 5-HT1D receptors.[3][4]
-
Cerebrovascular Selectivity: In vitro and in vivo studies have shown that this compound exhibits greater selectivity for cerebral blood vessels over coronary arteries when compared to sumatriptan (B127528).[3][7] This selectivity is a desirable feature for reducing the potential for cardiovascular side effects.
-
Potent Vasoconstriction of Cranial Arteries: this compound is a potent agonist at 5-HT1B receptors, leading to the constriction of dilated intracranial arteries, a key mechanism in alleviating migraine pain.[6][8]
Comparative Efficacy of Triptans in Preclinical Migraine Models
| Triptan | Animal Model | Key Efficacy Endpoints & Findings | Reference |
| This compound | In vitro human arteries, Anesthetized dogs | Potent agonist at 5-HT1B/1D receptors. Lower threshold for constriction of cerebral vs. coronary vasculature. No measurable effect on cardiac function or blood pressure in dogs. | [4] |
| Sumatriptan | Estrogen-induced cortical spreading depression (rat) | Pre-treatment with sumatriptan (0.6mg/kg, i.p.) prevented 17-β-estradiol induced cortical spreading depression events. | [9] |
| Nitroglycerin-induced hyperalgesia (mouse) | Reversed thermal and mechanical allodynia induced by nitroglycerin. | [10][11] | |
| Neurogenic dural inflammation (rat, guinea pig) | Reduced the dilation of dural vessels induced by electrical stimulation. | [12] | |
| Almotriptan (B1666892) | Electrical stimulation of trigeminal ganglion (guinea pig) | Inhibited meningeal plasma extravasation in a dose-dependent manner (0.3-3 mg/kg, i.v.). | [13] |
| In vitro & in vivo vascular models | Potent and selective 5-HT1B/1D receptor agonist with selectivity for cranial vasculature. | [14][15] | |
| Rizatriptan | Neurogenic dural inflammation (rat, guinea pig) | Reduced the dilation of dural vessels induced by electrical stimulation. | [12] |
| Zolmitriptan | Nitroglycerin-induced migraine (mouse) | Demonstrated analgesic properties in the hot-plate test. | [16] |
| Nitroglycerin-induced migraine (rat) | Decreased brain levels of c-fos and CGRP. | [17] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway in Menstrual Migraine
The following diagram illustrates the hypothesized signaling pathway involved in menstrual migraine, highlighting the interplay between estrogen withdrawal, CGRP release, and the therapeutic target of triptans, the 5-HT1B/1D receptors.
Caption: Proposed signaling cascade in menstrual migraine.
Experimental Workflow for an Animal Model of Menstrual Migraine
The following diagram outlines the key steps in an experimental workflow to evaluate the efficacy of a test compound in an estrogen withdrawal-induced model of trigeminal hypersensitivity.
Caption: Workflow for evaluating drug efficacy.
Conclusion
While direct preclinical evidence for this compound's efficacy in a specific animal model of menstrual migraine is currently lacking, its pharmacological profile, particularly its high affinity for 5-HT1B/1D receptors and cerebrovascular selectivity, supports its potential as an effective treatment.[3][4] The estrogen withdrawal model in ovariectomized rats provides a valuable tool for further investigation and direct comparison of this compound with other triptans in a hormonally relevant context. The finding that sumatriptan can prevent estrogen-induced cortical spreading depression in an animal model suggests that triptans can counteract the central effects of hormonal fluctuations.[9] Future research should focus on head-to-head comparative studies in such models to elucidate the relative efficacy of different triptans for menstrual migraine and to further understand the underlying mechanisms of action.
References
- 1. Endometriosis-induced vaginal hyperalgesia in the rat: effect of estropause, ovariectomy, and estradiol replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen altered facial mechanical pain threshold and trigeminal P2X3 receptor expression. - NeL.edu [nel.edu]
- 3. This compound: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional profile of almotriptan in animal models predictive of antimigraine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Almotriptan, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analgesic Effect of Zolmitriptan Nanoparticles in Experimental Animal Models | International Journal of Innovative Research in Medical Science [ijirms.in]
- 17. Zolmitriptan niosomal transdermal patches: combating migraine via epigenetic and endocannabinoid pathways and reversal of migraine hypercoagulability - PMC [pmc.ncbi.nlm.nih.gov]
Frovatriptan's Cardiovascular Safety in Preclinical Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical cardiovascular safety profile of Frovatriptan with other triptans, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the cardiovascular risk profile of this second-generation triptan.
Comparative Analysis of Vasoconstrictor Potency
This compound has demonstrated a favorable cardiovascular safety profile in preclinical studies, primarily attributed to its high selectivity for cerebral arteries over coronary arteries. This selectivity is a key differentiator from first-generation triptans like sumatriptan (B127528).
Preclinical data indicates that while all triptans can induce some degree of vasoconstriction in coronary arteries, the potency and extent of this effect vary significantly among the different compounds. This compound has been shown to be a potent vasoconstrictor of cerebral arteries, the intended target for migraine relief, while exhibiting comparatively weaker effects on coronary arteries.
The following tables summarize key quantitative data from preclinical studies, comparing the vasoconstrictor effects of this compound and other triptans on relevant vascular beds.
Table 1: In Vivo Vasoconstrictor Effects on Coronary and Carotid Arteries in Conscious Dogs
| Drug | Artery | Maximal Constriction (% Decrease in Diameter) | ED₅₀ (μmol/kg) |
| This compound | Coronary Artery | -5.2 ± 1.2% | 86 ± 21 |
| Internal Carotid Artery | -6.0 ± 0.6% | 86 ± 41 | |
| Sumatriptan | Coronary Artery | -5.3 ± 0.9% | 489 ± 113 |
| Internal Carotid Artery | -6.2 ± 1.4% | 493 ± 162 |
Data from a study in conscious dogs, demonstrating that this compound is approximately 5.7-fold more potent than sumatriptan in constricting both coronary and internal carotid arteries in this model[1][2].
Table 2: Comparative In Vitro Vasoconstrictor Potency in Human Isolated Arteries
| Drug | Artery | Potency (pEC₅₀) | Maximal Contraction (Eₘₐₓ % of KCl response) |
| This compound | Coronary Artery | Reported to be 2.9–6.5 fold more potent than sumatriptan[1] | Partial agonist activity reported[1] |
| Sumatriptan | Coronary Artery | 6.29 | 44% (proximal), 139% (distal)[3] |
| Middle Meningeal Artery | ~7.17 | Potent vasoconstrictor[4] | |
| Rizatriptan (B1679398) | Coronary Artery | - | Eₘₐₓ significantly smaller than sumatriptan[4] |
| Middle Meningeal Artery | ~7.05 | Potent vasoconstrictor[4] | |
| Eletriptan | Coronary Artery | Weaker than sumatriptan | Similar to sumatriptan |
| Middle Meningeal Artery | Similar to sumatriptan | Similar to sumatriptan |
This table compiles data from multiple in vitro studies on human isolated arteries. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical assessment of the cardiovascular safety of triptans.
In Vitro Vasoconstriction in Isolated Human Coronary Arteries
This experimental protocol is designed to assess the direct vasoconstrictor effect of a test compound on human coronary arteries.
1. Tissue Preparation:
-
Human coronary arteries are obtained from donor hearts, with appropriate ethical approval and consent.
-
Arteries are dissected into rings of 2-3 mm in length.
-
The endothelium may be removed by gentle rubbing of the intimal surface to study the direct effect on smooth muscle.
2. Experimental Setup:
-
Artery rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
The rings are connected to isometric force transducers to record changes in tension.
-
A baseline tension of 1.5-2.0 g is applied, and the tissues are allowed to equilibrate for 60-90 minutes.
3. Experimental Procedure:
-
The viability of the artery rings is tested by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Cumulative concentration-response curves are generated by adding the test compound (e.g., this compound, Sumatriptan) in increasing concentrations to the organ bath.
-
The contractile response at each concentration is recorded until a maximal response is achieved or the highest concentration is tested.
4. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.
-
The potency (pEC₅₀) and maximal effect (Eₘₐₓ) are calculated from the concentration-response curves using non-linear regression analysis.
In Vivo Cardiovascular Hemodynamics in Conscious Dogs
This protocol assesses the effects of a test compound on cardiovascular parameters in a conscious, instrumented animal model.
1. Animal Preparation and Instrumentation:
-
Beagle dogs are chronically instrumented under anesthesia with sonomicrometry crystals on the coronary and internal carotid arteries to measure arterial diameter.
-
Catheters are implanted for drug administration and blood pressure monitoring.
-
Animals are allowed to recover fully from surgery before the experiment.
2. Experimental Procedure:
-
On the day of the experiment, the conscious and unrestrained dog is placed in a quiet environment.
-
Baseline measurements of arterial diameter, blood pressure, and heart rate are recorded.
-
The test compound is administered intravenously in escalating doses.
-
Cardiovascular parameters are continuously monitored and recorded after each dose.
3. Data Analysis:
-
Changes in arterial diameter, blood pressure, and heart rate from baseline are calculated for each dose.
-
Dose-response curves are constructed to determine the ED₅₀ (the dose that produces 50% of the maximal effect) for vasoconstriction.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Triptan-Induced Vasoconstriction
Triptans exert their vasoconstrictor effects primarily through the activation of 5-HT₁B receptors located on vascular smooth muscle cells. The diagram below illustrates the key steps in this signaling cascade.
Caption: 5-HT1B receptor-mediated vasoconstriction pathway.
Experimental Workflow for Preclinical Cardiovascular Safety Assessment
The following diagram outlines a typical workflow for the preclinical cardiovascular safety assessment of a new triptan.
References
- 1. Comparative effects of this compound and sumatriptan on coronary and internal carotid vascular haemodynamics in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound and sumatriptan on coronary and internal carotid vascular haemodynamics in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cordynamics.com [cordynamics.com]
- 4. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Frovatriptan: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Frovatriptan, a potent serotonin (B10506) 5-HT1B/1D receptor agonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and its associated waste materials in a laboratory setting, minimizing environmental impact and ensuring regulatory compliance.
This compound Waste Classification and Handling
This compound is a pharmacologically active compound that can cause damage to the cardiovascular system.[1] While not specifically listed as a P- or U-hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste.[1] Given its pharmacological activity, a cautious approach to disposal is warranted. This compound is not a controlled substance according to the Drug Enforcement Administration (DEA).[2][3]
Key Handling Reminders:
-
Avoid inhalation of dust or fumes.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]
-
In case of a spill, avoid generating dust. Sweep up or vacuum the material and collect it in a suitable, sealed container for disposal.[1]
Step-by-Step Disposal Procedures for this compound
The recommended disposal method for this compound and its contaminated materials is incineration by a licensed hazardous waste disposal company.[4]
Step 1: Segregation of this compound Waste
-
Segregate all this compound-containing waste from general laboratory waste. This includes:
-
Expired or unused this compound succinate (B1194679) powder.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Solutions containing this compound.
-
Step 2: Waste Containerization
-
Use a dedicated, clearly labeled, and sealed hazardous waste container for all solid this compound waste. The container should be robust and leak-proof.
-
For liquid waste containing this compound, use a separate, sealed, and clearly labeled container designed for liquid hazardous waste.
Step 3: Labeling
-
Label the waste container clearly with "Hazardous Waste," the name "this compound," and the date of accumulation. Follow your institution's specific labeling requirements.
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[1]
Step 5: Disposal
-
Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure the disposal company will incinerate the waste.
Environmental Fate and Ecotoxicity Data
| Pharmaceutical Compound | Therapeutic Class | Concentration in Wastewater Effluent (ng/L) | Acute Toxicity to Daphnia magna (48h LC50) |
| This compound | Triptan (Antimigraine) | Data not available | Data not available |
| Fluoxetine | Antidepressant (SSRI) | up to 2950 | 0.34 mg/L |
| Ketoprofen | NSAID | Data not available | 11.8 mg/L |
| Diphenhydramine | Antihistamine | Data not available | 4.88 mg/L |
LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test organisms within a specified time. Data for Fluoxetine, Ketoprofen, and Diphenhydramine are provided for illustrative purposes and are sourced from various environmental studies.[5][6]
Experimental Protocol: Analysis of this compound in Wastewater
While a specific validated method for this compound in environmental matrices is not published, the following protocol outlines a general approach based on methods used for other pharmaceuticals in wastewater. This method would require validation for this compound.
Objective: To extract and quantify this compound from wastewater samples using Solid-Phase Extraction (SPE) followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
Wastewater sample
-
This compound analytical standard
-
Internal standard (e.g., isotopically labeled this compound)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Mixed-mode reversed-phase/cation-exchange SPE cartridges (e.g., Oasis MCX)
-
Glass fiber filters (0.7 µm)
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Filter the wastewater sample through a 0.7 µm glass fiber filter to remove suspended solids.
-
Acidify the sample to a pH of 2 with formic acid.
-
Spike the sample with the internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the prepared sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the this compound and internal standard from the cartridge using methanol.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Separate this compound from other components on a suitable C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for both this compound and the internal standard.
-
This compound Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Selected Pharmaceuticals in Different Aquatic Compartments: Part II—Toxicity and Environmental Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DailyMed - this compound- this compound succinate tablet, film coated [dailymed.nlm.nih.gov]
- 3. The Controlled Substances Act [dea.gov]
- 4. This compound | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
